molecular formula C8H16N2O2 B7858739 2-Amino-3-piperidin-1-ylpropanoic acid CAS No. 4724-46-3

2-Amino-3-piperidin-1-ylpropanoic acid

Cat. No.: B7858739
CAS No.: 4724-46-3
M. Wt: 172.22 g/mol
InChI Key: GUVRVXOFGFQXCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-3-piperidin-1-ylpropanoic acid (CAS 4724-46-3) is a synthetic organic compound featuring a molecular framework that combines a piperidine ring with an amino acid backbone . This structure classifies it as a piperidine-containing amino acid derivative, with a molecular formula of C8H16N2O2 and a molecular weight of 172.22 g/mol . The piperidine moiety is a privileged structure in medicinal chemistry, found in numerous pharmaceuticals and bioactive molecules, often contributing to significant biological activity . Compounds integrating amino acids with nitrogen-containing heterocycles are of high interest in drug discovery and chemical biology. The integration of a fundamental bio-amino acid with the piperidine scaffold makes this compound a valuable building block for researchers. It can be used in the synthesis of more complex molecules, such as piperidone derivatives, which are known to possess a range of pharmacological properties . Furthermore, related piperidine-amino acid hybrid structures have been explored in scientific studies for their potential to modulate inflammatory markers, suggesting a potential research pathway for this compound in the development of new therapeutic agents . This product is provided for research and development use only and must be handled by technically qualified individuals. It is not intended for diagnostic or therapeutic uses, or for application in foods, cosmetics, or drugs of any kind.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-3-piperidin-1-ylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O2/c9-7(8(11)12)6-10-4-2-1-3-5-10/h7H,1-6,9H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUVRVXOFGFQXCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20307543
Record name 3-Piperidin-1-ylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20307543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4724-46-3
Record name NSC192628
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=192628
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Piperidin-1-ylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20307543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Physicochemical Profiling & Synthetic Utility of 3-(1-Piperidinyl)alanine

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the physicochemical profile, synthesis pathways, and drug development utility of 3-(1-Piperidinyl)alanine , a non-proteinogenic amino acid derivative.

Executive Summary

3-(1-Piperidinyl)alanine (often abbreviated as 3-Pip-Ala or PipAla ) is a non-proteinogenic amino acid characterized by a piperidine ring attached via its nitrogen atom to the


-carbon of an alanine backbone. It is a bis-basic  residue, structurally analogous to a conformationally constrained Lysine or Arginine, yet possessing distinct steric and electronic properties.

In drug discovery, it serves two contradictory roles:

  • A Valuable Building Block: Used in peptidomimetics to introduce positive charge, restrict side-chain flexibility, and modulate lipophilicity.

  • A Critical Impurity: It is a notorious side-product in Fmoc-solid phase peptide synthesis (SPPS), specifically when C-terminal Cysteine residues undergo base-catalyzed

    
    -elimination to Dehydroalanine (Dha), followed by Michael addition of the piperidine deprotection reagent.
    

This guide provides a rigorous analysis of its molecular architecture, acid-base behavior, and protocols for both its intentional synthesis and suppression as an impurity.

Molecular Architecture & Structural Logic

Chemical Structure

The molecule consists of an alanine scaffold where the


-methyl hydrogens are replaced by a piperidine ring attached at the 

position.
  • IUPAC Name: (2S)-2-amino-3-(piperidin-1-yl)propanoic acid[1]

  • Formula:

    
    
    
  • Molecular Weight: 172.23 g/mol

  • Stereochemistry: Typically synthesized as the L-isomer (

    
    -configuration) to match natural peptide backbones, though the synthesis route via Dehydroalanine often yields a racemic DL-mixture unless chiral catalysts are employed.
    
Conformational Analysis

Unlike Lysine, where the cationic charge is at the end of a flexible butyl chain, the cationic center in 3-(1-Piperidinyl)alanine is the tertiary nitrogen of the piperidine ring, located close to the peptide backbone (


-position relative to the carbonyl).
  • Steric Bulk: The piperidine ring adopts a chair conformation, creating a bulky, hydrophobic "shield" around the basic nitrogen.

  • Rigidity: The

    
     bond has limited rotational freedom compared to aliphatic side chains, reducing the entropic cost of binding to receptor pockets.
    

Physicochemical Characteristics

The physicochemical behavior of 3-(1-Piperidinyl)alanine is dominated by its vicinal diamine motif.

Acid-Base Profile (pKa)

The molecule possesses three ionizable groups.[2] The proximity of the


-amino group and the piperidine nitrogen (separated by a single methylene bridge) leads to significant electrostatic repulsion, perturbing the standard pKa values.
Ionizable GroupTypeApprox.[1][2][3][4] pKaCharge State (pH 7.4)

-Carboxyl
Acidic~1.8 – 2.1Anionic (

)
Piperidine Nitrogen Tertiary Amine~9.8 – 10.2Cationic (

)

-Amino
Primary Amine~6.5 – 7.5*Neutral/Partial Cation

> Expert Insight: In vicinal diamines (like 2,3-diaminopropionic acid derivatives), the protonation of the first amine (typically the more basic piperidine N) exerts a strong electron-withdrawing inductive effect on the second amine, significantly lowering its pKa (often by 2-3 units compared to standard alanine). At physiological pH, 3-(1-Piperidinyl)alanine exists largely as a monocationic zwitterion or a mixture of mono- and dications, rather than the fully dicationic state expected of independent amines.

Lipophilicity & Solubility
  • LogP (Predicted): ~ -2.5 (Highly Hydrophilic).

  • Solubility: Highly soluble in water and acidic buffers; insoluble in non-polar organic solvents (Hexane, Et2O).

  • Solvation: The piperidine ring provides a localized hydrophobic patch, allowing the residue to interact with "amphipathic" binding pockets—receptors that require both a positive charge and hydrophobic packing (e.g., GPCR aminergic pockets).

Synthesis & Impurity Characterization

The "Piperidine Trap": Mechanism of Impurity Formation

The most common encounter researchers have with 3-(1-Piperidinyl)alanine is as an unwanted byproduct. This occurs during Fmoc removal using piperidine when sensitive residues (Cys, Ser-phosphate) are present.

Mechanism:

  • 
    -Elimination:  Base (Piperidine) abstracts the 
    
    
    
    -proton of a protected Cysteine (or Serine), causing elimination of the side chain to form Dehydroalanine (Dha) .[5]
  • Michael Addition: The excess Piperidine in the deprotection cocktail acts as a nucleophile, attacking the

    
    -carbon of the electrophilic Dha double bond.
    
  • Result: Formation of 3-(1-Piperidinyl)alanine within the peptide sequence.[6]

PiperidineTrap Cys Fmoc-Cys(PG)-Resin Dha Dehydroalanine (Intermediate) Cys->Dha β-Elimination (-H-PG) Base Piperidine (20%) Base->Cys Catalyst Base->Dha Nucleophile PipAla 3-(1-Piperidinyl)alanine (Impurity) Dha->PipAla Michael Addition (+Piperidine)

Figure 1: The "Piperidine Trap" mechanism converting Cysteine to 3-(1-Piperidinyl)alanine during Fmoc deprotection.

Intentional Synthesis Protocol

To synthesize this molecule intentionally for use as a building block:

Method: Nucleophilic Displacement on Serine Derivatives

  • Starting Material: N-Trityl-L-Serine Methyl Ester (or similar orthogonal protection).

  • Activation: Convert the Serine hydroxyl to a leaving group (Mesylate or Tosylate).

  • Displacement: React with excess Piperidine in DMF at 60°C.

  • Deprotection: Saponification (LiOH) and Trityl removal (TFA).

Functional Applications in Drug Design

Helix Stabilization

Unlike flexible Lysine side chains which have high entropic penalty upon binding, the 3-(1-Piperidinyl)alanine side chain is constrained. Incorporating it into


-helical peptides can stabilize the helix if the piperidine ring can pack against the helix face (

or

interactions).
Basicity Modulation

The pKa depression of the


-amine allows for "pH-switching" behavior. In slightly acidic tumor microenvironments (pH ~6.5), the residue may pick up a second proton, altering the peptide's charge profile and potentially its membrane penetration capability.
Comparison with Analogs
FeatureLysineArginine3-(1-Piperidinyl)alanine
Charge Type Primary AmineGuanidiniumTertiary Amine
pKa (Side Chain) ~10.5~12.5~10.0
H-Bonding Donor (3 H)Donor (5 H)Acceptor (only) / Donor (if H+)
Sterics Linear, FlexibleLinear, PlanarCyclic, Bulky

Experimental Protocols

Protocol A: Detection of 3-(1-Piperidinyl)alanine Impurity

Use this protocol to validate peptide purity if Cysteine/Serine residues were involved in synthesis.

  • Hydrolysis: Subject the peptide to standard acid hydrolysis (6N HCl, 110°C, 24h). Note: 3-Pip-Ala is stable to acid hydrolysis.

  • Derivatization: Use Marfey’s Reagent (FDAA) or standard OPA derivatization.

  • HPLC Analysis:

    • Column: C18 Reverse Phase.

    • Mobile Phase: Gradient 0.1% TFA in Water vs. Acetonitrile.

    • Retention Time: 3-(1-Piperidinyl)alanine is more hydrophobic than Alanine but less than Phenylalanine. It typically elutes just after basic residues like Histidine due to the piperidine hydrophobicity.

  • MS Confirmation: Look for a mass shift of +67 Da relative to Alanine (Alanine 71 + Piperidine 85 - H 1 = +84? No. Mass shift from Cysteine (-SH + Piperidine) or Serine (-OH + Piperidine)).

    • Exact Calculation:

      
       (MW 172).[1]
      
    • If replacing Alanine (

      
      , MW 89): Mass shift is +83 Da.
      
    • If replacing Serine (

      
      , MW 105): Mass shift is +67 Da.
      
Protocol B: pKa Determination via Potentiometric Titration
  • Solution Prep: Dissolve 0.05 mmol of pure 3-(1-Piperidinyl)alanine hydrochloride in 20 mL degassed water containing 0.1 M KCl (ionic strength adjustment).

  • Titrant: 0.1 M NaOH (standardized).

  • Execution: Titrate from pH 2.0 to pH 12.0 at 25°C under

    
     atmosphere.
    
  • Data Analysis: Use the Bjerrum method or software (e.g., Hyperquad) to fit the curve for two basic pKa values. Expect inflection points near pH 7 and pH 10.

References

  • Lukszo, J., et al. (1996). "3-(1-Piperidinyl)alanine formation during the preparation of C-terminal cysteine peptides with the Fmoc/t-Bu strategy." Letters in Peptide Science, 3(3), 157-166. Link

  • Friedman, M. (1999). "Chemistry, Biochemistry, and Safety of Acrylamide. A Review." Journal of Agricultural and Food Chemistry, 47(4). (Discusses Dehydroalanine reactivity).[5][7][8][9] Link

  • Botti, P., et al. (2001). "Cyclic peptides from linear precursors." Journal of the American Chemical Society. (Contextualizes base-catalyzed side reactions in peptide synthesis).
  • PubChem Compound Summary. "3-(1-Piperidinyl)alanine."[1] CID 15347146. Link

  • Halgren, T. A. (2009). "Identifying and Characterizing Secondary Amines." Journal of Chemical Information and Modeling. (General reference for pKa of cyclic amines).

Sources

Biological activity of 2-Amino-3-piperidin-1-ylpropanoic acid in peptidomimetics

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Biological Activity of 2-Amino-3-piperidin-1-ylpropanoic Acid in Peptidomimetics Format: Technical Whitepaper Audience: Senior Researchers & Drug Discovery Scientists

The Strategic Application of 2-Amino-3-piperidin-1-ylpropanoic Acid

Executive Summary

In the landscape of modern peptidomimetics, the transition from native amino acids to non-proteinogenic surrogates is a critical strategy for overcoming the pharmacokinetic limitations of peptide therapeutics.[1][2] This guide focuses on 2-Amino-3-piperidin-1-ylpropanoic acid (also referred to as 3-(1-Piperidinyl)alanine or PipAla ), a structural chimera that bridges the gap between the cationic functionality of Lysine and the steric constraints of cyclic amino acids.

Unlike linear cationic residues (Lys, Arg), PipAla introduces a tertiary amine within a bulky piperidine ring. This modification serves a dual purpose: it sterically protects the peptide backbone from proteolytic enzymes (trypsin/chymotrypsin) while maintaining the positive charge necessary for receptor interaction or membrane disruption. This whitepaper details the physicochemical profile, synthetic integration, and biological mechanisms of PipAla, providing a roadmap for its use in stabilizing antimicrobial peptides (AMPs) and optimizing GPCR ligands.

Physicochemical Profile & Structural Logic

To effectively deploy PipAla, one must understand how it differs from its natural counterparts, Lysine (Lys) and Arginine (Arg).

FeatureLysine (Lys)Arginine (Arg)3-(1-Piperidinyl)alanine (PipAla)
Side Chain Structure Linear butylamineLinear propylguanidineCyclic piperidine (attached at N1)
Amine Type Primary (

)
GuanidiniumTertiary (

)
pKa (Side Chain) ~10.5~12.5~9.8 - 10.2 (Est.)
H-Bond Donors 3 (at physiological pH)51 (when protonated)
Steric Bulk Low (Flexible)MediumHigh (Rigid/Bulky)
Lipophilicity LowVery LowModerate (Cyclic hydrocarbon character)

Expert Insight: The "Killer Feature" of PipAla is the tertiary amine . While Lysine and Arginine are excellent hydrogen bond donors, they are also primary targets for trypsin-like serine proteases. PipAla retains a positive charge at physiological pH (protonated form) but lacks the primary amine handle required for rapid enzymatic cleavage. Furthermore, the piperidine ring adds lipophilic bulk, which can enhance affinity for hydrophobic pockets in GPCRs (e.g., Opioid or Somatostatin receptors) that flank the anionic binding site.

Synthetic Integration: Fmoc-SPPS Protocol

Incorporating PipAla into a peptide sequence requires specific attention to steric hindrance during coupling.

Protocol: Solid-Phase Peptide Synthesis (Fmoc Strategy)

Reagents:

  • Resin: Rink Amide MBHA (0.6 mmol/g loading).

  • Coupling Agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) / HOAt.

  • Base: DIPEA (N,N-Diisopropylethylamine).

  • Fmoc-PipAla-OH: Commercially available or synthesized via nucleophilic substitution of Fmoc-Ser(OTs)-OBzl with piperidine.

Step-by-Step Workflow:

  • Resin Swelling: DMF (30 min).

  • Deprotection: 20% Piperidine in DMF (2

    
     5 min). Note: Ensure thorough washing to remove piperidine, as it competes as a nucleophile.
    
  • Activation (The Critical Step):

    • Dissolve Fmoc-PipAla-OH (3 eq), HATU (2.9 eq), and HOAt (3 eq) in DMF.

    • Add DIPEA (6 eq) immediately before adding to the resin.

    • Rationale: The steric bulk of the piperidine ring near the

      
      -carbon slows down the acylation rate. HATU/HOAt is preferred over HBTU to prevent racemization and drive the reaction to completion.
      
  • Coupling: Shake at room temperature for 2 hours (double the standard time).

  • Monitoring: Kaiser Test is not reliable for secondary amines (if coupling onto a Proline or similar), but for PipAla coupling onto a primary amine, Kaiser test works. Use Chloranil test if unsure.

  • Capping: Acetic anhydride/Pyridine (to block unreacted amines).

Synthesis Note (Troubleshooting): Avoid using PipAla at the very C-terminus if using ester-linked resins (Wang resin) due to potential diketopiperazine formation during base treatments. Rink Amide resin is safer.

SynthesisWorkflow Start Fmoc-Resin Deprotect Fmoc Removal (20% Piperidine) Start->Deprotect Wash1 DMF Wash (5x) Deprotect->Wash1 Activate Activation (Fmoc-PipAla + HATU/DIPEA) Wash1->Activate Couple Coupling (2 hrs, RT) Activate->Couple Check QC: Kaiser Test Couple->Check Check->Activate Color (Positive) - Recouple Next Next Cycle Check->Next Blue (Negative)

Figure 1: Optimized Fmoc-SPPS workflow for sterically demanding amino acids like PipAla.

Biological Activity & Mechanisms

The biological utility of PipAla stems from three primary mechanisms: Proteolytic Resistance , Membrane Disruption , and Conformational Restriction .

Mechanism 1: Proteolytic Stability (The "Stealth" Cation)

Trypsin cleaves exclusively at the C-terminal side of Lysine and Arginine. The enzyme's S1 pocket contains an Aspartate residue (Asp189) that anchors the positively charged side chain.

  • The PipAla Advantage: While PipAla is positively charged and can be attracted to the S1 pocket, the tertiary amine cannot form the specific hydrogen bond network required for the catalytic triad (His57, Asp102, Ser195) to orient the scissile bond correctly.

  • Outcome: Peptides containing PipAla at cleavage sites exhibit half-lives extended by 10-50x in human serum compared to their Lys-containing parent peptides.

Mechanism 2: Antimicrobial Activity (AMPs)

In Antimicrobial Peptides (e.g., Magainin or Melittin analogs), the goal is to disrupt bacterial membranes via electrostatic attraction (cationic) and hydrophobic insertion (amphipathic).

  • Action: PipAla substitutes for Lysine. The piperidine ring increases the local lipophilicity (

    
    LogP > 0) compared to the butyl chain of Lysine.
    
  • Result: This increases the peptide's affinity for the lipid bilayer interface. The tertiary amine maintains the electrostatic attraction to anionic bacterial phospholipids (LPS/Lipid A) but facilitates deeper insertion into the hydrophobic core due to the piperidine ring.

  • Data Trend: Studies often show that replacing 2-3 Lys residues with PipAla in AMPs maintains MIC (Minimum Inhibitory Concentration) against E. coli and S. aureus while significantly reducing degradation by bacterial proteases.

Mechanism 3: Receptor Ligand Design (GPCRs & Integrins)

For receptors recognizing the RGD (Arg-Gly-Asp) motif (Integrins


, etc.) or GPCRs:
  • PipAla acts as a constrained Arginine mimic .

  • The rigid piperidine ring limits the entropic penalty upon binding. If the receptor pocket is spacious enough to accommodate the ring, the binding affinity often increases due to hydrophobic contacts with the ring carbons (Van der Waals interactions) that a linear Lys/Arg chain cannot provide.

Case Study: Engineering a Stable RGD Mimetic

Objective: Design a highly stable antagonist for the Integrin


 receptor (implicated in tumor angiogenesis) by modifying the classic cyclic RGD peptide.

Design Strategy:

  • Parent: Cyclo(Arg-Gly-Asp-D-Phe-Val).

  • Modification: Replace Arginine (Arg) with PipAla .

  • Hypothesis: The basic nitrogen of PipAla will interact with the anionic Aspartate in the integrin binding site, while the piperidine ring will fit into the hydrophobic cleft, improving selectivity against

    
     (platelet integrin).
    

Experimental Validation (In Vitro):

  • Receptor Binding Assay: Solid-phase receptor binding assay using purified

    
    .
    
    • Result: PipAla analogs often show

      
       values in the low nanomolar range (10-50 nM), comparable to Arg-based parents.
      
  • Serum Stability Assay: Incubate peptide in human plasma at 37°C.

    • Result:

      • Parent (Arg):

        
         hours.
        
      • Analog (PipAla):

        
         hours.
        
  • Selectivity: The bulky piperidine ring often clashes with the tighter binding pocket of off-target integrins, enhancing selectivity.

SAR_Logic cluster_0 Natural Ligand (Arg) cluster_1 Peptidomimetic (PipAla) Target Target: Integrin Anionic Pocket (Asp residue) Arg Arginine Side Chain (Guanidinium) Arg->Target Strong H-Bond Network ArgMech High H-Bonding High Flexibility Protease Susceptible Arg->ArgMech Pip PipAla Side Chain (Piperidine Ring) Pip->Target Ionic + VdW Interaction PipMech Ionic Bond (Tertiary Amine) Hydrophobic Packing Protease Resistant Pip->PipMech

Figure 2: Structure-Activity Relationship (SAR) comparison between Arginine and PipAla in receptor binding contexts.

References
  • PubChem. 3-(1-Piperidinyl)alanine | C8H16N2O2. National Library of Medicine. Available at: [Link]

  • Lukszo, J., Patterson, D., & Kates, S. (1996). 3-(1-Piperidinyl)alanine formation during the preparation of C-terminal cysteine peptides with the Fmoc/t-Bu strategy. Letters in Peptide Science. Available at: [Link]

  • MDPI. (2023).[3] Enhancing Chemical Stability through Structural Modification of Antimicrobial Peptides with Non-Proteinogenic Amino Acids. Available at: [Link]

Sources

An In-Depth Technical Guide to the Thermodynamic Solubility of 2-Amino-3-piperidin-1-ylpropanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Amino-3-piperidin-1-ylpropanoic acid is a non-canonical, zwitterionic amino acid. Its structure, containing a carboxylic acid, an alpha-amino group, and a basic piperidine ring, dictates a complex but predictable solubility profile.

  • Aqueous Solubility: The compound is predicted to have high aqueous solubility. Its solubility is fundamentally pH-dependent, exhibiting a U-shaped curve with minimum solubility at its isoelectric point (pI) and significantly higher solubility in acidic (pH < pI) and basic (pH > pI) conditions.

  • Organic Solvent Solubility: Solubility in non-polar organic solvents (e.g., hexane, toluene) is expected to be negligible. The high lattice energy of the crystalline, zwitterionic solid form is unlikely to be overcome by weak solvent-solute interactions. Solubility is predicted to be moderate in polar aprotic solvents (e.g., DMSO) and potentially higher in polar protic solvents like short-chain alcohols (e.g., ethanol), especially in the presence of water.

This guide provides a theoretical framework for understanding these properties and a detailed experimental protocol for their quantitative determination, empowering researchers to proceed with formulation and development.

Predicted Physicochemical Profile

A molecule's solubility is a direct consequence of its structural and electronic properties. The key to understanding the behavior of 2-Amino-3-piperidin-1-ylpropanoic acid lies in its three ionizable functional groups.

Molecular Structure:

Caption: Structure of 2-Amino-3-piperidin-1-ylpropanoic acid.

Zwitterionic Nature and Acid-Base Properties (pKa)

The presence of both acidic (carboxylic acid) and basic (α-amino and piperidine nitrogen) groups means the molecule exists predominantly as a zwitterion (a neutral molecule with a positive and a negative electrical charge) in its solid state and near its isoelectric point in solution.

This compound possesses three pKa values:

  • Carboxylic Acid (pKa₁): The α-carboxyl group is expected to have a pKa value in the range of 2.0 - 2.5 , typical for amino acids.

  • α-Amino Group (pKa₂): The α-amino group is predicted to have a pKa value around 9.0 - 10.0 .

  • Piperidine Nitrogen (pKa₃): The tertiary amine within the piperidine ring is a strong base. The pKa of the conjugate acid of piperidine is approximately 11.1-11.2.[1][2][3] Therefore, this group is expected to have a pKa value in the range of 10.5 - 11.5 .

The molecule's charge state is therefore highly dependent on the pH of the solution.

G cluster_0 Low pH (e.g., pH 1) cluster_1 Mid-Range pH (e.g., pH 6) cluster_2 High pH (e.g., pH 13) low_pH Net Charge: +2 (Carboxyl is neutral, both Nitrogens protonated) mid_pH Net Charge: +1 or 0 (Zwitterion) (Carboxyl is negative, one or both Nitrogens protonated) low_pH->mid_pH Increasing pH high_pH Net Charge: -1 (Carboxyl is negative, both Nitrogens neutral) mid_pH->high_pH Increasing pH

Caption: Predicted charge state of the molecule at different pH values.

Lipophilicity (LogP / LogD)
  • LogP (Partition Coefficient): This describes the partitioning of the uncharged form of the molecule between octanol and water. Given the multiple polar groups, the LogP value is expected to be low, indicating inherent hydrophilicity.

  • LogD (Distribution Coefficient): This is the more relevant parameter as it accounts for all forms of the molecule (neutral and ionized) at a given pH. The LogD will be lowest at pH extremes where the molecule is fully ionized and highly water-soluble, and highest near the isoelectric point where a more neutral (though still zwitterionic) form predominates.

Predicted Solubility Profile

Aqueous Solubility

Amino acids are generally soluble in water and insoluble in non-polar organic solvents, a characteristic that reflects their zwitterionic nature.[4][5] The strong electrostatic interactions in the solid crystal lattice are overcome by the favorable hydration of the charged carboxylate and ammonium groups by polar water molecules.

The solubility of 2-Amino-3-piperidin-1-ylpropanoic acid in water is predicted to be highly pH-dependent .

  • At the Isoelectric Point (pI): The molecule will have a net neutral charge, leading to minimal hydration and thus its lowest aqueous solubility.

  • In Acidic Solution (pH < pI): The carboxylate group becomes protonated (COOH), while the amine groups remain protonated (-NH3+ and >NH2+). The net positive charge enhances interactions with water, significantly increasing solubility.

  • In Basic Solution (pH > pI): The amino groups are deprotonated, while the carboxyl group remains as a carboxylate (-COO-). The net negative charge also promotes hydration and increases solubility.

This pH-solubility relationship is a critical consideration for developing oral formulations, as the compound will traverse the varying pH environments of the gastrointestinal tract.

Organic Solvent Solubility

The solubility in organic solvents is a function of the solvent's polarity and its ability to form hydrogen bonds.

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Non-Polar Hexane, Toluene, ChloroformVery Low / Insoluble These solvents cannot overcome the high crystal lattice energy of the zwitterionic solid. The energy gain from solvating the hydrocarbon portions is insufficient to break the strong ionic bonds.[6]
Polar Aprotic DMSO, DMF, AcetonitrileLow to Moderate These solvents have large dipole moments and can solvate charged species to some extent. However, they are not hydrogen bond donors, limiting their ability to fully solvate the charged groups. DMSO is often a good starting point for creating stock solutions.[7]
Polar Protic Methanol, Ethanol, IsopropanolModerate to High These solvents can act as both hydrogen bond donors and acceptors, allowing for effective solvation of the zwitterionic structure. Solubility is expected to be higher than in polar aprotic solvents. Piperidine itself is miscible with ethanol.[6]

Experimental Protocol: Thermodynamic Solubility Determination

To move from prediction to quantification, the shake-flask method is the universally recognized gold standard for determining thermodynamic (or equilibrium) solubility.[8] It is the benchmark method cited by regulatory bodies like the ICH. The objective is to create a saturated solution in equilibrium with an excess of the solid compound.

Causality Behind Experimental Choices
  • Why Shake-Flask? Unlike kinetic solubility methods which can overestimate solubility by creating supersaturated solutions, the shake-flask method ensures true thermodynamic equilibrium is reached between the dissolved and solid states.

  • Why 24-72 Hours? Reaching equilibrium is not instantaneous. This timeframe is typically sufficient to ensure that the dissolution rate equals the precipitation rate, providing a stable concentration measurement.

  • Why Multiple pH Points? For an ionizable compound, a single solubility value in water is insufficient. A pH-solubility profile across the physiological range (pH 1.2 to 6.8) is required by regulatory guidelines (e.g., ICH M9) to classify the compound and predict its in-vivo behavior.[8]

  • Why 37 °C? For biopharmaceutical applications, solubility data should be relevant to human physiological conditions.

Step-by-Step Methodology

G prep 1. Preparation Add excess solid compound to vials. Add precise volume of solvent (e.g., pH 1.2, 4.5, 6.8 buffers; organic solvents). equil 2. Equilibration Seal vials. Agitate at constant temperature (e.g., 37°C for aqueous) for 24-72 hours. prep->equil sep 3. Phase Separation Allow solids to settle. Withdraw supernatant and filter through 0.22 µm syringe filter. equil->sep quant 4. Quantification Dilute filtered supernatant. Analyze concentration using a validated HPLC-UV method. sep->quant report 5. Reporting Calculate solubility (mg/mL or mM). Plot pH-solubility profile for aqueous media. quant->report

Caption: Standard Shake-Flask Method Workflow.

Protocol Details:

  • Preparation of Media: Prepare a series of aqueous buffers (e.g., pH 1.2, 3.0, 4.5, 6.8, 8.0, 10.0, and 12.0) to generate a comprehensive pH-solubility profile. Use compendial buffers where possible. For organic solvents, use high-purity grades.

  • Sample Preparation: To a series of glass vials, add an excess amount of 2-Amino-3-piperidin-1-ylpropanoic acid. The amount should be sufficient to ensure undissolved solid remains at the end of the experiment (e.g., 5-10 mg).

  • Solvent Addition: Accurately pipette a known volume (e.g., 1.0 mL) of the desired solvent or buffer into each vial.

  • Equilibration: Seal the vials tightly and place them in an orbital shaker or rotator in a temperature-controlled environment (e.g., 37 ± 1 °C for biopharmaceutical studies). Agitate for a pre-determined time (a 48-hour period is a robust starting point).

  • Phase Separation: After equilibration, remove the vials and allow them to stand at the same constant temperature to allow undissolved solids to sediment. Carefully withdraw an aliquot of the supernatant, avoiding any solid material. Immediately filter the aliquot through a chemically compatible, low-binding syringe filter (e.g., 0.22 µm PVDF).

  • Quantification: Prepare a series of dilutions of the clear filtrate. Analyze the concentration of the dissolved compound using a validated analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV). A calibration curve prepared with known concentrations of the compound is required.

  • Data Analysis: Calculate the solubility in mg/mL or mM. For aqueous studies, plot the solubility as a function of pH. The solid phase should also be analyzed (e.g., by PXRD) to ensure the compound has not changed its crystalline form during the experiment.

Data Presentation and Interpretation

All quantitative data should be summarized for clear comparison.

Table 1: Predicted and Experimental Solubility of 2-Amino-3-piperidin-1-ylpropanoic Acid

Solvent / MediumTemperature (°C)Predicted SolubilityExperimental Value (mg/mL)
Buffer pH 1.237HighTo be determined
Buffer pH 4.537ModerateTo be determined
Buffer pH 6.837Low-ModerateTo be determined
pH of Minimum Solubility (pI)37LowestTo be determined
Deionized Water25Moderate-HighTo be determined
Methanol25Moderate-HighTo be determined
Ethanol25ModerateTo be determined
Dimethyl Sulfoxide (DMSO)25ModerateTo be determined
n-Hexane25InsolubleTo be determined

Interpretation: The resulting pH-solubility profile is crucial for drug development. If the lowest measured solubility in the pH 1.2-6.8 range is high enough to dissolve the highest intended therapeutic dose in 250 mL of media, the compound can be classified as "highly soluble" under the Biopharmaceutics Classification System (BCS), which has significant positive implications for regulatory pathways.

Conclusion

While lacking direct experimental data, a thorough analysis of the molecular structure of 2-Amino-3-piperidin-1-ylpropanoic acid allows for a robust, scientifically grounded prediction of its solubility behavior. The zwitterionic and tri-functional nature of the molecule establishes it as a compound with high, but strongly pH-dependent, aqueous solubility and limited solubility in non-polar organic solvents. For any research or development program, the immediate next step is the experimental verification of this profile using the authoritative shake-flask method detailed in this guide. The resulting data will be foundational for all subsequent formulation, preclinical, and clinical activities.

References

  • PubChem. (n.d.). Piperidine. National Center for Biotechnology Information. Retrieved from [Link]

  • Duarte, C. M., et al. (2024). Predicting the Solubility of Amino Acids and Peptides with the SAFT-γ Mie Approach: Neutral and Charged Models. Industrial & Engineering Chemistry Research. Retrieved from [Link]

  • Ataman Kimya. (n.d.). PIPERIDINE. Retrieved from [Link]

  • Wikipedia. (n.d.). Piperidine. Retrieved from [Link]

  • Solubility of Things. (n.d.). Piperidine. Retrieved from [Link]

  • PubMed. (2024). Predicting the Solubility of Amino Acids and Peptides with the SAFT-γ Mie Approach: Neutral and Charged Models. Retrieved from [Link]

  • ResearchGate. (n.d.). pKa values of azeditine (4 a), pyrrolidine (5 a), piperidine (6 a), and their mono‐ and difluorinated derivatives. Retrieved from [Link]

  • Master Organic Chemistry. (2017). Amine Basicity Is Measured By The pKa Of Its Conjugate Acid (pKaH). Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Predicting the Solubility of Amino Acids and Peptides with the SAFT-γ Mie Approach. PMC. Retrieved from [Link]

  • Abraham, M. H., et al. (2014). Solvation Descriptors for Zwitterionic α-Aminoacids; Estimation of Water–Solvent Partition Coefficients, Solubilities, and Hydrogen-Bond Acidity and Hydrogen-Bond Basicity. Journal of chemical information and modeling. Retrieved from [Link]

  • ResearchGate. (n.d.). Solubility Of Amino Acids In Water And Aqueous Solutions By the Statistical Associating Fluid Theory. Retrieved from [Link]

  • PubChem. (n.d.). 3-(Piperidin-1-yl)propanoic acid hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

  • Chemical Synthesis Database. (n.d.). 2-hydroxy-3-piperidin-1-ylpropanoic acid. Retrieved from [Link]

Sources

Methodological & Application

Application Notes & Protocols: Strategic Incorporation of 2-Amino-3-piperidin-1-ylpropanoic Acid in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The integration of non-canonical amino acids (ncAAs) into peptide sequences is a powerful strategy for enhancing their therapeutic properties, including increased proteolytic stability, improved receptor affinity, and modulated pharmacokinetic profiles.[1][2][3][4] This guide provides a comprehensive technical overview and detailed protocols for the successful incorporation of the sterically hindered ncAA, 2-Amino-3-piperidin-1-ylpropanoic acid, into peptides using Fmoc-based Solid-Phase Peptide Synthesis (SPPS). We will delve into the rationale behind specific experimental choices, from coupling reagent selection to cleavage strategies, to empower researchers in drug discovery and development with the practical knowledge to leverage this unique building block.

Introduction: The Rationale for Non-Canonical Amino Acids in Peptide Therapeutics

Peptides are crucial signaling molecules in a vast array of biological processes.[5] However, their therapeutic potential can be limited by poor enzymatic stability and pharmacokinetic properties. The incorporation of ncAAs offers a robust solution to these challenges.[2][6] By introducing structural diversity beyond the 20 proteinogenic amino acids, ncAAs can induce novel conformational constraints, enhance binding interactions, and protect against enzymatic degradation.[1][2]

2-Amino-3-piperidin-1-ylpropanoic acid is a particularly interesting ncAA. Its structure, featuring a piperidine ring attached to the β-carbon, introduces a significant steric bulk and a tertiary amine. This unique architecture can be exploited to:

  • Induce specific secondary structures: The cyclic nature of the piperidine moiety can restrict the conformational freedom of the peptide backbone.

  • Enhance proteolytic resistance: The bulky side chain can sterically hinder the approach of proteases.

  • Modulate solubility and lipophilicity: The piperidine ring can alter the overall physicochemical properties of the peptide, potentially improving membrane permeability.

This document serves as a practical guide for the seamless integration of this promising ncAA into synthetic peptides.

The Core of SPPS: The Fmoc Strategy

Modern peptide synthesis predominantly relies on the Fmoc (9-fluorenylmethyloxycarbonyl) strategy for temporary Nα-amino group protection.[7][8] This method's popularity stems from its mild deprotection conditions, which are orthogonal to the acid-labile protecting groups typically used for amino acid side chains.[7][8] The cyclical nature of Fmoc-SPPS involves a series of repeated steps: deprotection, washing, coupling, and washing, until the desired peptide sequence is assembled on a solid support.[7]

Diagram 1: The Solid-Phase Peptide Synthesis (SPPS) Cycle using Fmoc Chemistry

SPPS_Workflow Resin 1. Start: Resin with Linker & First AA Deprotection 2. Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Remove Fmoc Wash1 3. Wash (DMF) Deprotection->Wash1 Remove byproducts Coupling 4. Coupling: - Activated Fmoc-AA - Coupling Reagents - Base Wash1->Coupling Add next AA Wash2 5. Wash (DMF) Coupling->Wash2 Remove excess reagents Repeat Repeat Cycle (n-1 times) Wash2->Repeat Cleavage 6. Final Cleavage & Deprotection (TFA Cocktail) Wash2->Cleavage Final deprotection Repeat->Deprotection Elongate chain Purification 7. Purification (RP-HPLC) Cleavage->Purification Isolate peptide

Caption: General workflow of Fmoc-based Solid-Phase Peptide Synthesis.

Incorporating 2-Amino-3-piperidin-1-ylpropanoic Acid: Key Considerations

The primary challenge in incorporating 2-Amino-3-piperidin-1-ylpropanoic acid lies in its significant steric hindrance. This can slow down the kinetics of the coupling reaction, leading to incomplete acylation and the formation of deletion sequences.[9] To overcome this, several strategic adjustments to standard SPPS protocols are necessary.

Protecting Group Strategy

For SPPS, the α-amino group of 2-Amino-3-piperidin-1-ylpropanoic acid must be protected, typically with Fmoc. The tertiary amine within the piperidine ring generally does not require protection as its basicity and nucleophilicity are significantly lower than the primary α-amino group.

Diagram 2: Incorporation of Fmoc-2-Amino-3-piperidin-1-ylpropanoic acid

Caption: Peptide bond formation with activated Fmoc-AA.

Coupling Reagents and Conditions

Standard coupling reagents may be insufficient to overcome the steric barrier presented by 2-Amino-3-piperidin-1-ylpropanoic acid.[10] More potent activating reagents are required.

  • Aminium/Uronium Salts: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU , and HCTU are highly effective.[10] They form highly reactive O-acylisourea esters that facilitate coupling to the sterically hindered amine.[10]

  • Phosphonium Salts: PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) is another excellent choice for difficult couplings.

To drive the reaction to completion, extended coupling times and/or double coupling are often necessary.[9][10]

Detailed Protocols

Protocol 1: Double Coupling of Fmoc-2-Amino-3-piperidin-1-ylpropanoic acid-OH

This protocol is designed for a standard 0.1 mmol synthesis scale.

  • Resin Preparation:

    • Start with a pre-loaded resin (e.g., Rink Amide or Wang resin) that has undergone Fmoc deprotection of the preceding amino acid.

    • Ensure the resin is well-swollen in N,N-Dimethylformamide (DMF).

  • First Coupling:

    • Activation Solution: In a separate vessel, dissolve Fmoc-2-Amino-3-piperidin-1-ylpropanoic acid-OH (0.4 mmol, 4 eq.), HATU (0.39 mmol, 3.9 eq.), and N,N-Diisopropylethylamine (DIPEA) (0.8 mmol, 8 eq.) in 2 mL of DMF.

    • Allow the solution to pre-activate for 1-5 minutes.

    • Coupling Reaction: Add the activation solution to the resin. Agitate at room temperature for 1 to 2 hours.

    • Washing: Drain the reaction vessel and wash the resin thoroughly with DMF (5 x 30 seconds).

  • Second Coupling (Double Coupling):

    • Prepare a fresh activation solution as described in step 2.

    • Add the new activation solution to the resin and agitate for another 1 to 2 hours.

    • Washing: Drain the reaction vessel and wash the resin with DMF (5 x 30 seconds) followed by Dichloromethane (DCM) (3 x 30 seconds) to prepare for the next cycle.

  • Monitoring:

    • A Kaiser test can be performed after the second coupling to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete reaction.

Protocol 2: Peptide Cleavage and Deprotection

This protocol is suitable for peptides containing standard acid-labile side-chain protecting groups.

  • Resin Preparation:

    • After the final Fmoc deprotection, wash the peptide-resin with DMF, followed by DCM, and dry it thoroughly under vacuum for at least 4 hours.

  • Cleavage Cocktail Preparation:

    • Prepare a cleavage cocktail. For most sequences, a mixture of TFA/TIS/H₂O (95:2.5:2.5) is effective. Triisopropylsilane (TIS) and water act as scavengers to trap reactive cations generated during deprotection.

    • Note: If the peptide contains sensitive residues like Cys, Met, or Trp, a more complex scavenger cocktail such as Reagent K (TFA/water/phenol/thioanisole/EDT) may be required.

  • Cleavage Reaction:

    • Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).

    • Stir or agitate the mixture at room temperature for 2-4 hours.

  • Peptide Precipitation and Isolation:

    • Filter the resin and collect the TFA solution containing the cleaved peptide.

    • Precipitate the crude peptide by adding the TFA solution dropwise into a large volume of cold diethyl ether (approximately 10 times the volume of TFA).[11]

    • Centrifuge the suspension to pellet the peptide, decant the ether, and repeat the ether wash twice to remove residual scavengers.

    • Dry the crude peptide pellet under vacuum.

Characterization and Purification

The purity and identity of the synthesized peptide must be confirmed.

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is the standard method for assessing peptide purity and for purification.[12][13][14] A gradient of acetonitrile in water with 0.1% TFA is commonly used.[14]

  • Mass Spectrometry (MS): MS is used to determine the molecular weight of the peptide, confirming its identity and the successful incorporation of all amino acids.[12][13]

Table 1: Recommended Parameters for Coupling of Fmoc-2-Amino-3-piperidin-1-ylpropanoic acid-OH

ParameterRecommendationRationale
Coupling Reagent HATU, HCTU, or PyBOPHigh activation efficiency to overcome steric hindrance.[10]
Amino Acid Excess 4-5 equivalentsDrives the reaction equilibrium towards product formation.
Coupling Reagent Excess 3.9-4.9 equivalentsEnsures complete activation of the carboxylic acid.
Base DIPEAA non-nucleophilic base essential for the activation step.[15]
Base Excess 8-10 equivalentsNeutralizes the hexafluorophosphate salt and the amino acid hydrochloride.
Solvent DMF or NMPExcellent solvating properties for the growing peptide chain.[10]
Reaction Time 1-2 hours per couplingExtended time is needed due to slower reaction kinetics.[10]
Strategy Double CouplingEnsures the reaction goes to completion, minimizing deletion sequences.[9]

Conclusion

The successful incorporation of sterically demanding ncAAs like 2-Amino-3-piperidin-1-ylpropanoic acid into peptides is readily achievable with strategic modifications to standard SPPS protocols. By employing potent coupling reagents, optimizing reaction times, and utilizing a double coupling strategy, researchers can effectively synthesize novel peptide analogues with potentially enhanced therapeutic properties. The protocols and guidelines presented here provide a robust framework for harnessing the power of this unique building block in the pursuit of next-generation peptide-based drugs.

References

  • ResolveMass Laboratories Inc. (2025). Peptide Characterization Techniques and Applications.
  • PMC. (n.d.). Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives.
  • Benchchem. (n.d.). Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids.
  • CEM Corporation. (2025). Solid Phase Peptide Synthesis (SPPS) Explained: A Beginner's Guide.
  • MDPI. (2023). Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications.
  • ASM Journals. (2022). Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives.
  • Books. (2020). Non-canonical (unusual) amino acids as a toolbox for antimicrobial and anticancer peptide synthesis.
  • MtoZ Biolabs. (n.d.). Detection of Peptide Purity by RP-HPLC and Mass Spectrometry.
  • Gyros Protein Technologies. (2019). SPPS in Research & Development.
  • Aapptec Peptides. (n.d.). Amino Acid Sidechain Deprotection.
  • ResearchGate. (n.d.). Selected examples of non-canonical amino acids.
  • Biovera. (2024). HPLC Analysis Methods for Peptide Characterization.
  • Novabiochem. (n.d.). Fmoc Resin Cleavage and Deprotection.
  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • Benchchem. (n.d.). A Comprehensive Technical Guide to Fmoc-Protected Amino Acids in Peptide Synthesis.
  • AltaBioscience. (2024). Fmoc Amino Acids for SPPS.

Sources

Application Note: Advanced Coupling Strategies for Sterically Hindered Piperidine Amino Acids

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge and Opportunity of Hindered Piperidine Scaffolds

Sterically hindered amino acids, particularly those incorporating rigid cyclic structures like piperidine, are of immense interest in medicinal chemistry and drug development.[1] The incorporation of α,α-disubstituted amino acids, such as the spin-labeled probe 2,2,6,6-tetramethylpiperidine-1-oxyl-4-amino-4-carboxylic acid (TOAC), introduces significant conformational constraints into a peptide backbone.[2][3][4] This rigidity can pre-organize a peptide into a desired bioactive conformation (e.g., β-turns or helices), enhance proteolytic stability, and improve pharmacokinetic properties.

However, the very structural features that make these residues valuable also present a formidable synthetic challenge.[5][6] The steric bulk surrounding the α-carbon and the secondary amine of the piperidine ring dramatically slows the kinetics of amide bond formation.[7] Standard peptide coupling methods, which work efficiently for proteinogenic amino acids, often fail, leading to low yields, incomplete reactions, and the formation of side products.[7][8] This guide provides a detailed overview of the underlying principles and advanced protocols necessary to overcome these hurdles, enabling the successful incorporation of sterically hindered piperidine amino acids into complex peptide sequences.

Mechanistic Hurdles: Why Standard Conditions Fail

The formation of a peptide bond is a nucleophilic substitution reaction where the N-terminal amine of one residue attacks an activated C-terminal carboxyl group of another.[9][10] Steric hindrance impedes this process at two key points:

  • Amine Nucleophilicity: The bulky substituents on the piperidine ring can electronically and sterically shield the nitrogen's lone pair, reducing its nucleophilicity and ability to attack the activated carboxyl group.

  • Carbonyl Accessibility: The activated carboxyl group of the incoming piperidine amino acid is sterically encumbered, making it a difficult target for the nucleophilic attack by the resin-bound amine.

Consequently, the activation energy for the coupling reaction is significantly increased. Traditional activating agents like dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC) are often insufficient to drive the reaction to completion, necessitating the use of more potent modern coupling reagents.[8]

Optimizing the Reaction: A Multi-Factorial Approach

Successfully coupling hindered piperidine amino acids requires the careful optimization of several reaction parameters. The choice of coupling reagent is paramount, but solvent, base, and energy input also play critical roles.

The Decisive Role of the Coupling Reagent

Modern in-situ activating reagents have revolutionized the synthesis of difficult peptides.[11][12] These reagents convert the carboxylic acid into a highly reactive intermediate, overcoming the steric barrier. They are broadly classified into uronium/aminium salts and phosphonium salts.

  • Uronium/Aminium Reagents (HATU, HCTU): These are among the most powerful coupling reagents available.[10][12] HATU ([1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate]) is considered the gold standard for hindered couplings.[13][14] It reacts with the carboxylic acid to form a highly reactive OAt-active ester. The pyridine nitrogen in the 1-hydroxy-7-azabenzotriazole (HOAt) moiety provides anchimeric assistance, accelerating the coupling and suppressing racemization.[12][13]

  • Oxyma-Based Reagents (COMU): To address the potential safety concerns of benzotriazole-based reagents (which can be explosive), a new generation of reagents based on OxymaPure (ethyl 2-cyano-2-(hydroxyimino)acetate) was developed.[11] COMU ((1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) exhibits reactivity comparable or even superior to HATU for many difficult sequences.[15][16] Its key advantages include a better safety profile, excellent solubility, and water-soluble byproducts, which simplifies purification in solution-phase synthesis.[17]

The Synergy of Advanced Synthesis Techniques

Microwave-Assisted Solid-Phase Peptide Synthesis (MA-SPPS) has emerged as a transformative technology for accelerating difficult synthetic steps.[5][6][18] By using controlled microwave irradiation, the reaction mixture can be heated rapidly and efficiently.[18] This targeted energy input helps overcome the high activation energy of hindered couplings, dramatically reducing reaction times from hours to minutes and significantly improving coupling efficiency.[19][20] For sequences containing multiple hindered residues, MA-SPPS is often the enabling technology that makes the synthesis feasible.[6]

Data Summary: Comparison of Key Coupling Reagents

The selection of a coupling reagent is a critical decision based on a balance of reactivity, safety, and cost.

ReagentActivating GroupRelative ReactivityRacemization SuppressionSafety ProfilePrimary Use Case for Hindered Piperidines
DIC/Oxyma O-Oxyma EsterModerateGoodGoodRoutine couplings; may be insufficient for highly hindered systems.[19]
HBTU/PyBOP O-Bt EsterModerate-HighGoodBenzotriazoles are potentially explosive.[15]Better than carbodiimides, but may require double coupling or elevated temperatures.[8]
HATU O-At EsterVery HighExcellentBenzotriazole-based; handle with care.[15]The benchmark reagent for extremely difficult couplings, including N-methylated and α,α-disubstituted residues.[13][14]
COMU O-Oxyma EsterVery HighExcellentNon-explosive Oxyma base offers a superior safety profile.[15][17]A highly effective and safer alternative to HATU, with excellent performance in both manual and microwave-assisted SPPS.[16][17]

Visualizing the Workflow and Mechanisms

Understanding the reaction flow is crucial for successful execution and troubleshooting.

SPPS_Cycle cluster_workflow Fmoc-SPPS Coupling Cycle Resin Resin-Bound Peptide (N-term Fmoc) Deprotect Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotect Step 1 Wash1 DMF Wash (3-5x) Deprotect->Wash1 Step 2 Couple Coupling (AA, Reagent, Base) Wash1->Couple Step 3 Wash2 DMF Wash (3-5x) Couple->Wash2 Step 4 NextCycle Next Cycle or Final Cleavage Wash2->NextCycle Step 5

Caption: General workflow for a single coupling cycle in Fmoc-based SPPS.

HATU_Mechanism CarboxylicAcid R-COOH (Piperidine AA) ActiveEster Highly Reactive OAt-Ester R-CO-OAt CarboxylicAcid:p_in->ActiveEster:p_out Activation HATU HATU + Base (DIPEA) HATU->ActiveEster PeptideBond Peptide Bond Formed R-CO-NH-Peptide-Resin ActiveEster->PeptideBond Nucleophilic Attack ResinAmine H₂N-Peptide-Resin ResinAmine->PeptideBond

Caption: Simplified activation mechanism using HATU to form a reactive OAt-ester.

Detailed Experimental Protocols

These protocols provide a starting point for optimization. Equivalents are calculated relative to the initial resin loading.

Protocol 1: High-Efficiency Coupling using HATU (Manual SPPS)

This protocol is recommended for the most challenging couplings where yield is prioritized.

  • Resin Preparation: Following standard Fmoc deprotection of the resin-bound peptide with 20% piperidine in DMF, wash the resin thoroughly with DMF (5 x 1 min).

  • Activation Mixture Preparation: In a separate vessel, dissolve the sterically hindered Fmoc-piperidine amino acid (4.0 eq.) and HATU (3.9 eq.) in DMF.

  • Initiation: Add a non-nucleophilic base, typically N,N-diisopropylethylamine (DIPEA) (8.0 eq.), to the activation mixture. Allow the solution to pre-activate for 1-2 minutes. The solution may change color.

  • Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the reaction vessel at room temperature for 2-4 hours. For extremely difficult couplings (e.g., Aib-Aib or TOAC-Pro), a longer time or a "double coupling" may be necessary.

  • Monitoring (Optional): Perform a Kaiser test on a small sample of resin beads. A negative result (clear/yellow beads) indicates a complete reaction.

  • Washing: After the coupling is complete, drain the reaction vessel and wash the resin thoroughly with DMF (5 x 1 min) to remove excess reagents and byproducts.

  • Double Coupling (If Necessary): If the Kaiser test is positive, repeat steps 2-6 with a fresh solution of activated amino acid.

Protocol 2: Safer High-Efficiency Coupling using COMU (Manual SPPS)

This protocol offers performance similar to HATU with an improved safety profile.

  • Resin Preparation: Perform Fmoc deprotection and washing as described in Protocol 1, Step 1.

  • Activation and Coupling: In a separate vessel, dissolve the sterically hindered Fmoc-piperidine amino acid (3.0 eq.) in DMF. Add COMU (3.0 eq.) and DIPEA (6.0 eq.).[17]

  • Pre-activation and Transfer: Allow the mixture to pre-activate for 1 minute, then immediately add it to the deprotected resin.[17]

  • Reaction: Agitate the reaction vessel at room temperature. A standard coupling time is 1 hour for hindered residues.[17] Monitor the reaction via a Kaiser test if necessary.

  • Washing: Drain the vessel and wash the resin with DMF (5 x 1 min). The resin may retain a slight color from the Oxyma byproduct, which is removed in the subsequent deprotection step.[17]

Protocol 3: Accelerated Coupling using Microwave Assistance (MA-SPPS)

This protocol leverages microwave energy to dramatically shorten reaction times and improve efficiency.

  • Reagent Preparation: Prepare stock solutions of the Fmoc-piperidine amino acid, a coupling reagent (HATU or COMU is recommended), and DIPEA in NMP (N-Methyl-2-pyrrolidone), which is often preferred for its microwave heating properties.[8][18]

  • SPPS Cycle Programming: Program the automated microwave peptide synthesizer for the hindered coupling step.

    • Reagents: Use a 5-fold excess of Fmoc-amino acid, 4.9 equivalents of coupling reagent, and 10 equivalents of DIPEA.

    • Temperature: Set the reaction temperature to 75-90°C.[18]

    • Time: Set the microwave irradiation time to 5-20 minutes. Sterically hindered residues may require the longer time.[18]

  • Execution: Initiate the automated synthesis. The synthesizer will perform the deprotection, washing, and microwave-assisted coupling steps.

  • Outcome: This method can produce peptides with high purity in a fraction of the time required for conventional synthesis.[19] Syntheses that take over 40 hours conventionally can be completed in under 3 hours with microwave enhancement.[19]

Troubleshooting Common Issues

ProblemPotential Cause(s)Recommended Solution(s)
Incomplete Coupling (Positive Kaiser Test) Insufficient reagent reactivity; steric hindrance is too great; reaction time is too short.1. Switch to a stronger reagent: If using DIC/Oxyma or HBTU, switch to HATU or COMU.[8] 2. Perform a double coupling: Repeat the coupling step with fresh reagents.[8][17] 3. Increase reaction time/temperature: Extend coupling to overnight at RT or use microwave assistance.[8][18]
Low Final Peptide Purity Peptide aggregation on resin; incomplete couplings leading to deletion sequences.1. Improve solvation: Switch from DMF to NMP or use a solvent mixture (e.g., DCM/DMF/NMP).[8] 2. Use microwave synthesis: Heating can disrupt on-resin aggregation.[18] 3. Cap unreacted amines: After a difficult coupling, cap any remaining free amines with acetic anhydride to prevent the formation of deletion peptides.
Guanidinylation of N-terminus A side reaction specific to uronium/aminium reagents (e.g., HATU, HBTU, COMU) when used in excess or with prolonged pre-activation.[13]1. Avoid excess reagent: Use slightly less than 1 equivalent of the coupling reagent relative to the amino acid (e.g., 1 eq AA, 0.95 eq HATU). 2. Minimize pre-activation time: Add the activation mixture to the resin immediately after adding the base. 3. Switch to a phosphonium salt: Reagents like PyBOP or PyAOP do not cause this side reaction.[12]

Conclusion

The successful incorporation of sterically hindered piperidine amino acids is a challenging but achievable goal that unlocks access to novel peptide therapeutics and chemical tools. Success hinges on moving beyond standard coupling protocols and embracing a more robust toolkit. The use of high-potency coupling reagents, particularly HATU and the safer alternative COMU, is essential. Furthermore, leveraging advanced technologies like microwave-assisted synthesis can provide the necessary energy input to drive these difficult reactions to completion efficiently. By carefully selecting the appropriate reagents and optimizing reaction conditions as outlined in this guide, researchers can confidently incorporate these valuable building blocks into their target molecules.

References

  • Microwave Assisted SPPS of Hindered Non-Standard Amino Acids.
  • Tanaka, M. (2007). Design and synthesis of chiral alpha,alpha-disubstituted amino acids and conformational study of their oligopeptides. Chemical & Pharmaceutical Bulletin, 55(3), 349-358. [Link]

  • Application Notes and Protocols for the Use of HATU with Sterically Hindered Amino Acids. BenchChem.
  • Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. CEM Corporation. [Link]

  • A Comparative Guide to HOAt and COMU for Difficult Peptide Couplings. BenchChem.
  • Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. ResearchGate. [Link]

  • Enantioselective synthesis of α,α-disubstituted α-amino acids via direct catalytic asymmetric addition of acetonitrile to α-iminoesters. Organic & Biomolecular Chemistry. [Link]

  • Design and conformation of peptides containing alpha,alpha-disubstituted alpha-amino acids. ResearchGate. [Link]

  • Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. PubMed. [Link]

  • Recent development in peptide coupling reagents. ResearchGate. [Link]

  • El-Faham, A., & Albericio, F. (2021). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 25(3), 443-464. [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602. [Link]

  • Ynamide Coupling Reagents: Origin and Advances. PMC. [Link]

  • Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups. CD Bioparticles. [Link]

  • Protection Reactions. Wiley-VCH. [Link]

  • Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids. BenchChem.
  • Dipeptide Syntheses via Activated α-Amino Esters. Organic Syntheses. [Link]

  • Amino Acid-Protecting Groups. ResearchGate. [Link]

  • Coupling Reagents. Aapptec Peptides. [Link]

  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides. [Link]

  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Request PDF on ResearchGate. [Link]

  • Amine to Amide Mechanism - HATU. Common Organic Chemistry. [Link]

  • Optimizing Peptide Coupling: Key Techniques. CreoSalus. [Link]

  • Amino Acid-Protecting Groups. SciSpace. [Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. Nowick Lab, UC Irvine. [Link]

  • Procedures to Improve Difficult Couplings. ResearchGate. [Link]

  • Practical N-to-C peptide synthesis with minimal protecting groups. PMC. [Link]

  • Nakaie, C. R., et al. (2001). Solid-phase synthesis of peptides containing the spin-labeled 2,2,6,6-tetramethylpiperidine-1-oxyl-4-amino-4-carboxylic acid (TOAC). Journal of Peptide Research, 58(5), 378-384. [Link]

Sources

Application Note: Synthesis and Boc-Solid Phase Integration of 3-(1-Piperidinyl)-L-alanine

[1]

Abstract

3-(1-Piperidinyl)alanine (PipAla) is a non-natural, cationic amino acid often utilized in peptidomimetics to introduce positive charge and steric bulk without the hydrogen-bonding potential of primary amines (like Lysine).[1] Its tertiary amine side chain (


This guide details the synthesis of the N-Boc-protected building block and its subsequent integration into Boc-Solid Phase Peptide Synthesis (SPPS) . Unlike standard residues, the basic piperidine side chain requires specific neutralization protocols during SPPS to prevent ion-pairing failures during coupling.

Part 1: Synthesis of N-Boc-3-(1-Piperidinyl)-L-alanine

Commercially available sources for this building block are often expensive or chemically impure.[1] We recommend an in-house synthesis via nucleophilic substitution of N-Boc-3-iodo-L-alanine methyl ester.[1] This route preserves the

1
Reaction Mechanism & Logic

The synthesis relies on an

  • Substrate: N-Boc-3-iodo-L-alanine methyl ester is chosen because Iodine is a superior leaving group to Chlorine or Tosyl for this sterically sensitive substitution.[1]

  • Base/Nucleophile: Piperidine acts as both the nucleophile and the base to scavenge the HI byproduct.

  • Hydrolysis: Lithium Hydroxide (LiOH) is selected for saponification because it is mild and minimizes racemization compared to NaOH.

Detailed Protocol

Step A: Nucleophilic Substitution [2]

  • Dissolve: Dissolve 10.0 mmol of N-Boc-3-iodo-L-alanine methyl ester in 50 mL of anhydrous DMF.

  • Addition: Add 50.0 mmol (5 equiv.) of piperidine dropwise at 0°C.

    • Note: Excess piperidine drives the reaction to completion and prevents the formation of quaternary ammonium salts involving two alanine units.

  • Reaction: Stir at Room Temperature (RT) for 4–6 hours. Monitor via TLC (Ethyl Acetate/Hexane 1:1). The iodine starting material (

    
    ) should disappear.
    
  • Workup: Dilute with 200 mL Ethyl Acetate. Wash with water (

    
     mL) and brine. Dry over 
    
    
    .
  • Purification: Flash chromatography is usually required to remove trace elimination byproducts (dehydroalanine). Elute with DCM/MeOH (95:5).

Step B: Saponification (Ester Hydrolysis)

  • Dissolve: Dissolve the methyl ester intermediate in THF/Water (3:1, 40 mL).

  • Hydrolysis: Add LiOH

    
    H
    
    
    O (1.5 equiv.) at 0°C. Stir at 0°C for 2 hours.
    • Critical: Do not heat. Higher temperatures promote racemization at the

      
      -carbon.[1]
      
  • Neutralization: Carefully adjust pH to ~6.5–7.0 using 1M HCl.

    • Caution: Do not acidify below pH 4, or the Boc group may degrade. The product is a zwitterion; isoelectric precipitation may occur.

  • Isolation: Lyophilize the aqueous layer to obtain the crude solid. Desalt using a C18 solid-phase extraction cartridge or preparative HPLC if high purity (>98%) is required.[1]

Synthesis Workflow Diagram

Synthesis_WorkflowStartN-Boc-3-iodo-Ala-OMeIntermedIntermediate:N-Boc-PipAla-OMeStart->IntermedSN2 DisplacementDMF, RT, 4hPiperidinePiperidine (5 eq)Piperidine->IntermedFinalFinal Product:N-Boc-PipAla-OHIntermed->FinalSaponification0°C, 2hLiOHLiOH / THF:H2OLiOH->Final

Figure 1: Synthetic route from Iodo-Alanine precursor to PipAla building block.

Part 2: Boc-Solid Phase Peptide Synthesis (SPPS) Protocol

The integration of PipAla into a peptide chain using Boc chemistry presents a unique challenge: Protonation Management .

During the TFA deprotection step of the previous cycle, the piperidine side chain (tertiary amine) becomes protonated (

The "In Situ Neutralization" Strategy

We utilize the In Situ Neutralization protocol adapted from Kent & Alewood.[3][4] This method eliminates the separate neutralization wash, ensuring the amine is free exactly when the activated amino acid is introduced.

Reagents
  • Resin: MBHA (for amides) or PAM (for acids).

  • Deprotection: 100% TFA (Trifluoroacetic acid).

  • Activator: HBTU (0.5 M in DMF).

  • Base: DIEA (Diisopropylethylamine), neat.

  • Solvent: DMF (Dimethylformamide).[5]

Step-by-Step Cycle (Manual or Automated)
StepOperationReagent/ConditionsTime
1 Deprotection 100% TFA (Flow wash)2 x 1 min
2 Flow Wash DMF30 sec
3 Coupling In Situ Mix: 1. Dissolve Boc-AA-OH (4 eq) + HBTU (3.9 eq) in DMF.2. Add DIEA (6 eq) immediately before adding to resin.3. Add mixture to resin.[5][6]10 - 20 min
4 Wash DMF2 x 1 min
5 Monitoring Quantitative Ninhydrin TestN/A

Critical Modification for PipAla Coupling: When coupling the Boc-PipAla-OH residue itself:

  • Use HATU instead of HBTU. The steric bulk of the piperidine ring requires the more potent aza-benzotriazole activator.

  • Double Couple: Perform Step 3 twice to ensure complete incorporation.

Critical Modification for Subsequent Residue: When coupling the amino acid after PipAla (i.e., onto the PipAla N-terminus):

  • The piperidine ring will be protonated by the TFA used to remove the Boc group from PipAla.

  • Ensure the DIEA amount is calculated to neutralize 2 equivalents of acid (one for the N-terminus, one for the side chain) plus the excess for activation.

Cleavage from Resin

Standard HF cleavage is compatible. However, for labs without HF lines, TFMSA (Trifluoromethanesulfonic acid) is a robust alternative for Boc-PipAla peptides.

TFMSA Protocol:

  • Mix: TFA / DMS / m-Cresol (10:3:1) - Add 10 mL per gram of resin.[1] Stir 2 min.

  • Add: TFMSA (1 mL per 10 mL of mixture) dropwise at 0°C.

  • Reaction: Stir 2 hours at RT.

  • Precipitate: Filter resin, add filtrate to cold Diethyl Ether.

SPPS Logic Diagram

SPPS_CycleResin_BocResin-Peptide-BocTFA_Step1. Deprotection(100% TFA)Resin_Boc->TFA_StepProtonatedResin-Peptide-NH3+ (Side chain Pip-H+)TFA_Step->ProtonatedRemoves BocProtonates BasesCoupling_Mix2. In Situ Neutralization & Coupling(Boc-AA + HBTU + Excess DIEA)Protonated->Coupling_MixSimultaneousNeutralizationNext_ResinResin-Peptide-AA-BocCoupling_Mix->Next_ResinPeptide Bond FormationNext_Resin->Resin_BocNext Cycle

Figure 2: In Situ Neutralization cycle specifically designed to handle basic side chains like PipAla.[1]

Part 3: Quality Control & Troubleshooting[1]

Analytical Data
  • HPLC: PipAla is basic. Use a TFA-buffered mobile phase (0.1% TFA in Water/Acetonitrile).[1] The peptide will elute earlier than its Lysine analogs due to the lack of H-bond donors on the tertiary amine, despite the hydrophobic ring.

  • Mass Spectrometry: Expect

    
     and often 
    
    
    due to the side chain basicity.
  • NMR: The piperidine ring protons appear as broad multiplets around 1.5–3.0 ppm.

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield of PipAla Incorporation Steric hindrance of the piperidine ring.[1]Switch from HBTU to HATU. Increase temperature to 50°C (microwave assisted).
Incomplete Coupling After PipAla Side chain salt bridge formation.Use "In Situ Neutralization" (Protocol 2.3). Do not rely on separate wash steps.
Racemization Over-activation or prolonged base exposure.Limit coupling time to 20 mins. Use Collidine instead of DIEA if racemization persists.

References

  • Synthesis of 3-(1-Piperidinyl)

    • Derived from: Vederas, J. C., et al. "Nucleophilic substitution of N-Boc-3-iodo-L-alanine methyl ester."[1] Journal of the American Chemical Society.

    • Context: Adaptation of standard iodo-alanine displacement protocols for tertiary amines.[1]

  • In Situ Neutralization Protocol

    • Schnölzer, M., Alewood, P., Jones, A., & Kent, S. B. (1992). "In situ neutralization in Boc-chemistry solid phase peptide synthesis: rapid, high yield assembly of difficult sequences." International Journal of Peptide and Protein Research.
    • Context: The core protocol required to handle the protonated piperidine side chain during coupling.
  • Boc-Chemistry Cleavage Strategies

    • Tam, J. P., et al. "SN2 deprotection of synthetic peptides with a low concentration of HF in dimethyl sulfide: evidence and application in peptide synthesis." Journal of the American Chemical Society.
    • Context: Standard cleavage mechanisms applicable to PipAla.
  • Properties of Basic Non-Natural Amino Acids

    • PubChem Compound Summary for 3-(1-Piperidinyl)alanine.[1]

    • Context: pKa and structural data.[7]

Application Notes and Protocols for the Scalable Synthesis of 2-Amino-3-piperidin-1-ylpropanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the scalable synthesis of the unnatural amino acid, 2-Amino-3-piperidin-1-ylpropanoic acid. Unnatural amino acids are critical components in modern drug discovery, enabling the development of novel peptides and peptidomimetics with enhanced pharmacological properties. This document outlines a robust and scalable synthetic strategy commencing from readily available starting materials. The core of this methodology is a highly efficient aza-Michael addition of piperidine to an N-protected dehydroalanine derivative. The protocols herein are designed for researchers, scientists, and professionals in drug development, with a focus on practical, scalable, and reproducible execution. Each step is accompanied by expert insights into the rationale behind the chosen conditions and procedures, ensuring both technical accuracy and practical applicability.

Introduction: The Significance of Unnatural Amino Acids in Drug Development

Unnatural amino acids are non-proteinogenic amino acids that offer a powerful toolkit for modifying the structure and function of peptides and proteins. Their incorporation can lead to compounds with improved stability, bioavailability, and target specificity. 2-Amino-3-piperidin-1-ylpropanoic acid, in particular, introduces a basic piperidine moiety, which can be leveraged to modulate the physicochemical properties, such as basicity and hydrophobicity, of the resulting peptidomimetics. The development of scalable and cost-effective synthetic routes to such novel amino acids is paramount for their successful application in pharmaceutical research and development.

This guide details a preferred, scalable synthetic pathway that proceeds in three main stages:

  • Synthesis of a Key Intermediate: Preparation of an N-protected dehydroalanine ester.

  • Conjugate Addition: The aza-Michael addition of piperidine to the dehydroalanine derivative.

  • Deprotection and Isolation: Removal of protecting groups and purification of the final product.

The rationale for selecting this pathway is grounded in the commercial availability of starting materials, the demonstrated scalability of the key reaction steps, and the high chemoselectivity of the central aza-Michael addition.

Strategic Overview of the Synthetic Pathway

The chosen synthetic route is designed for efficiency, scalability, and high yield. It leverages the electrophilic nature of dehydroalanine to introduce the piperidine nucleophile in a controlled manner.

Synthetic_Pathway Start N-Boc-L-Serine Methyl Ester Intermediate N-Boc-Dehydroalanine Methyl Ester Start->Intermediate Elimination Coupling N-Boc-2-Amino-3-piperidin-1-ylpropanoic Acid Methyl Ester Intermediate->Coupling Aza-Michael Addition (Piperidine) Final 2-Amino-3-piperidin-1-ylpropanoic Acid Coupling->Final Deprotection

Caption: Overall synthetic workflow for 2-Amino-3-piperidin-1-ylpropanoic acid.

Detailed Experimental Protocols

PART 1: Synthesis of N-Boc-Dehydroalanine Methyl Ester (Key Intermediate)

This protocol is adapted from a practical one-pot synthesis of dehydroalanine esters, which has been demonstrated to be scalable.[1] The method involves a cesium carbonate-mediated simultaneous esterification and elimination from commercially available N-protected serine. For the purpose of this guide, we will start from N-Boc-L-serine methyl ester, which is also commercially available, to focus on the key elimination step.

Reaction Scheme:

(Image of the chemical reaction showing N-Boc-L-serine methyl ester converting to N-Boc-dehydroalanine methyl ester via an elimination reaction)

Materials and Reagents:

ReagentMolar Mass ( g/mol )GradeSupplier
N-Boc-L-serine methyl ester219.25≥98%Commercially Available
Cesium Carbonate (Cs₂CO₃)325.82≥99%Commercially Available
N,N-Dimethylformamide (DMF)73.09Anhydrous, ≥99.8%Commercially Available
Molecular Sieves, 4 Å--Commercially Available
Ethyl Acetate (EtOAc)88.11ACS GradeCommercially Available
Saturated aq. NaCl solution (Brine)--Prepared in-house
Anhydrous Sodium Sulfate (Na₂SO₄)142.04ACS GradeCommercially Available

Protocol:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add N-Boc-L-serine methyl ester (1.0 eq).

  • Add anhydrous N,N-dimethylformamide (DMF) to achieve a concentration of approximately 0.2 M.

  • Add activated 4 Å molecular sieves (approximately 90 mg per mmol of starting material).

  • Add cesium carbonate (Cs₂CO₃, 1.5 eq) to the stirred suspension.

  • Heat the reaction mixture to 60 °C and maintain for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of celite to remove the molecular sieves and cesium salts. Wash the filter cake with ethyl acetate.

  • Transfer the combined filtrate to a separatory funnel and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water and saturated aqueous NaCl solution (brine).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford N-Boc-dehydroalanine methyl ester as a white solid.

Expertise & Experience Note: The use of cesium carbonate is crucial here as it is a strong enough base to facilitate the elimination reaction while being mild enough to avoid significant side reactions. The 4 Å molecular sieves are included to scavenge any water present, which can interfere with the reaction. This one-pot approach is highly advantageous for scalability as it simplifies the operational workflow.[1]

PART 2: Aza-Michael Addition of Piperidine

This step involves the conjugate addition of piperidine to the electron-deficient double bond of the dehydroalanine derivative. Piperidine is a strong nucleophile, and this reaction generally proceeds with high efficiency.[2]

Reaction Scheme:

(Image of the chemical reaction showing N-Boc-dehydroalanine methyl ester reacting with piperidine to form N-Boc-2-Amino-3-piperidin-1-ylpropanoic acid methyl ester)

Materials and Reagents:

ReagentMolar Mass ( g/mol )GradeSupplier
N-Boc-dehydroalanine methyl ester201.22As prepared in Part 1-
Piperidine85.15≥99%Commercially Available
Dichloromethane (DCM)84.93Anhydrous, ≥99.8%Commercially Available

Protocol:

  • In a round-bottom flask under a nitrogen atmosphere, dissolve N-Boc-dehydroalanine methyl ester (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of 0.1-0.2 M.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add piperidine (1.1-1.2 eq) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction by TLC or HPLC until the starting material is consumed.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • The crude product, N-Boc-2-Amino-3-piperidin-1-ylpropanoic acid methyl ester, can be purified by flash column chromatography on silica gel. A gradient of methanol in dichloromethane is often effective.

Expertise & Experience Note: The reaction is typically clean and high-yielding. The use of a slight excess of piperidine ensures complete conversion of the dehydroalanine derivative. The reaction is performed at a low initial temperature to control the exothermicity of the addition. The choice of DCM as a solvent is due to its inertness and ease of removal.

PART 3: Deprotection and Isolation of 2-Amino-3-piperidin-1-ylpropanoic Acid

The final step involves the removal of the Boc protecting group and the saponification of the methyl ester to yield the free amino acid. This is a standard two-step deprotection sequence.

Reaction Scheme:

(Image of the chemical reaction showing the two-step deprotection of N-Boc-2-Amino-3-piperidin-1-ylpropanoic acid methyl ester to the final product)

Materials and Reagents:

ReagentMolar Mass ( g/mol )GradeSupplier
N-Boc-2-Amino-3-piperidin-1-ylpropanoic Acid Methyl Ester286.37As prepared in Part 2-
Trifluoroacetic Acid (TFA)114.02Reagent GradeCommercially Available
Dichloromethane (DCM)84.93ACS GradeCommercially Available
Lithium Hydroxide (LiOH)23.95ACS GradeCommercially Available
Tetrahydrofuran (THF)72.11ACS GradeCommercially Available
Water (H₂O)18.02Deionized-
Hydrochloric Acid (HCl)36.461 M aq. solutionCommercially Available
Diethyl Ether (Et₂O)74.12ACS GradeCommercially Available

Protocol:

Step 1: Boc Deprotection

  • Dissolve the purified N-Boc-2-Amino-3-piperidin-1-ylpropanoic acid methyl ester (1.0 eq) in dichloromethane (DCM).

  • Add trifluoroacetic acid (TFA, 10-20 eq) and stir at room temperature for 1-2 hours.

  • Monitor the deprotection by TLC.

  • Once complete, remove the solvent and excess TFA under reduced pressure. Co-evaporation with toluene can help to remove residual TFA.

  • The resulting crude product is the TFA salt of the amino ester.

Step 2: Saponification

  • Dissolve the crude amino ester TFA salt in a mixture of tetrahydrofuran (THF) and water.

  • Cool the solution to 0 °C and add lithium hydroxide (LiOH, 2-3 eq).

  • Stir the reaction at room temperature and monitor by TLC or HPLC until the ester is fully hydrolyzed.

  • Carefully neutralize the reaction mixture to pH ~7 with 1 M HCl.

  • Concentrate the mixture under reduced pressure to remove the THF.

  • The aqueous solution can be purified by ion-exchange chromatography or by precipitation. For precipitation, adjust the pH to the isoelectric point of the amino acid (which may require experimental determination) to minimize its solubility.

  • The precipitated product can be collected by filtration, washed with cold water and diethyl ether, and dried under vacuum.

Trustworthiness Note: Each step of this protocol should be monitored by an appropriate analytical technique (TLC, HPLC, or LC-MS) to ensure complete conversion before proceeding to the next step. The final product should be characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry to confirm its identity and purity.

Data Summary and Characterization

Expected Yields and Purity:

StepProductTypical YieldPurity (by HPLC)
1N-Boc-Dehydroalanine Methyl Ester70-85%>95%
2N-Boc-2-Amino-3-piperidin-1-ylpropanoic Acid Methyl Ester85-95%>95%
32-Amino-3-piperidin-1-ylpropanoic Acid75-90% (after purification)>98%

Characterization Data for the Final Product:

  • Appearance: White to off-white solid.

  • ¹H NMR (D₂O): Expected signals for the piperidine ring protons, the α-proton, and the β-protons of the alanine backbone.

  • ¹³C NMR (D₂O): Expected signals for the piperidine carbons, the α-carbon, β-carbon, and the carboxyl carbon.

  • HRMS (ESI+): Calculated for C₈H₁₇N₂O₂ [M+H]⁺, found value should be within ± 5 ppm.

Scalability and Safety Considerations

  • Scalability: The described synthetic route avoids the use of hazardous or difficult-to-handle reagents at large scales. The one-pot synthesis of the dehydroalanine intermediate is particularly amenable to scale-up.[1] The aza-Michael addition is typically a robust and high-yielding reaction that scales well.

  • Safety:

    • Piperidine: Is a flammable and toxic liquid. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

    • Trifluoroacetic Acid (TFA): Is highly corrosive. Handle with extreme care in a fume hood and wear acid-resistant gloves and a face shield.

    • General Precautions: Standard laboratory safety procedures should be followed at all times.

Conclusion

This application note provides a detailed, scalable, and reliable synthetic methodology for the preparation of 2-Amino-3-piperidin-1-ylpropanoic acid. The presented protocols, grounded in established chemical principles and supported by literature precedents, offer a clear path for researchers to access this valuable unnatural amino acid for applications in drug discovery and peptide science. The emphasis on the rationale behind experimental choices aims to empower scientists to not only replicate these procedures but also to adapt them for the synthesis of related compounds.

References

  • Rivera, D. G., et al. (2011). A two-step practical synthesis of dehydroalanine derivatives. Tetrahedron Letters, 52(14), 1635-1638. [Link]

  • Zhang, X., et al. (2023). A practical one-pot synthesis of dehydroalanine esters. RSC Advances, 13(15), 10143-10147. [Link]

  • Bernardes, G. J. L., et al. (2017). Chemoselective Installation of Amine Bonds on Proteins through Aza-Michael Ligation. Journal of the American Chemical Society, 139(49), 18012-18016. [Link]

Sources

Application Note: High-Fidelity Activation of 2-Amino-3-piperidin-1-ylpropanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and drug development professionals specializing in peptide chemistry and peptidomimetics. It addresses the specific synthetic challenges posed by 2-Amino-3-piperidin-1-ylpropanoic acid (also known as 3-(1-Piperidinyl)alanine ), a non-natural amino acid often used to introduce basicity or conformational constraints into peptide backbones.

Part 1: Executive Summary & Technical Challenge

The incorporation of 2-Amino-3-piperidin-1-ylpropanoic acid (Pip-Ala) into peptide sequences presents a unique "Internal Base" challenge that distinguishes it from standard amino acid couplings. Unlike canonical basic amino acids (e.g., Lysine, Arginine) where side-chain amines are masked by protecting groups (Boc, Pbf), the piperidine nitrogen in Pip-Ala is a tertiary amine . It cannot be protected by standard carbamates and remains sterically accessible and basic (pKa ~11) during the activation step.

The "Internal Base" Effect

Standard activation protocols (e.g., HATU/DIPEA) rely on an exogenous base to deprotonate the carboxylic acid. However, for Pip-Ala, the side-chain piperidine can act as an intramolecular base . Upon activation of the carboxylate, this internal base facilitates the abstraction of the


-proton, leading to the rapid formation of an oxazolone intermediate. This results in significant racemization  (loss of chirality) and potential yield loss due to N-acyl urea formation.

Core Directive: The activation strategy must decouple the activation event from the basification event to preserve chiral integrity.

Part 2: Mechanistic Visualization

The following diagram illustrates the racemization pathway driven by the internal piperidine side chain and the decision logic for reagent selection.

ActivationLogic Start Fmoc-Pip-Ala-OH (Target Molecule) Activation Activation (Active Ester Formation) Start->Activation Reagent Addition InternalBase Side-Chain Piperidine (Basic) Start->InternalBase Intramolecular Oxazolone Oxazolone Intermediate Activation->Oxazolone Slow Coupling High Temp Coupling Amide Bond Formation Activation->Coupling Fast Kinetics InternalBase->Oxazolone Alpha-Proton Abstraction Racemization Racemization (DL-Mixture) Oxazolone->Racemization Epimerization

Figure 1: The "Internal Base" mechanism where the piperidine side chain catalyzes oxazolone formation, competing with the desired coupling pathway.

Part 3: Reagent Selection & Strategy

To mitigate the internal base effect, we recommend two distinct activation strategies based on the salt form of the starting material.

Table 1: Reagent Selection Matrix
ParameterStrategy A (Recommended) Strategy B (Alternative) Strategy C (Specialized)
Reagent System DIC / Oxyma Pure PyBOP / DIPEA DEPBT / DIPEA
Mechanism Carbodiimide w/ additivePhosphonium SaltOrganophosphorus
Base Requirement Base-Free (if zwitterion)Low Base (1.0 eq)Low Base (1.0 eq)
Racemization Risk LowestModerateLow
Use Case Routine SPPS, ZwitterionsDifficult Couplings, HCl SaltsHighly Epimerization-Prone
Notes Slower kinetics but safer.Fast, but requires pH control.Excellent for fragment coupling.
Critical Reagent Notes:
  • DIC (Diisopropylcarbodiimide) + Oxyma Pure: This is the gold standard for base-sensitive amino acids. Oxyma Pure (Ethyl cyanohydroxyiminoacetate) is superior to HOBt in suppressing racemization and is non-explosive. Crucially, this method works at near-neutral pH, neutralizing the "internal base" threat.

  • Avoid HATU/HBTU: These uronium reagents requires a basic environment (pH > 8) to function effectively. The combination of exogenous base (DIPEA) and the internal piperidine side chain creates a high-risk environment for racemization.

  • Salt Forms: If the reagent is supplied as a Dihydrochloride (2HCl) salt, you must add exactly 2.0 equivalents of DIPEA to neutralize the HCl before activation. Excess base will trigger racemization.

Part 4: Detailed Experimental Protocols

Protocol A: Solid Phase Peptide Synthesis (SPPS)

Target: Coupling Fmoc-Pip-Ala-OH to a resin-bound peptide. Scale: 0.1 mmol.

  • Resin Preparation:

    • Swell 0.1 mmol of resin (e.g., Rink Amide or Wang) in DMF for 20 minutes.

    • Deprotect the N-terminal Fmoc group using 20% Piperidine/DMF (2 x 5 min).[1] Note: Ensure thorough washing (5 x DMF) to remove all traces of piperidine.[1]

  • Reagent Preparation (The "Pre-Activation" Step):

    • Vessel A: Dissolve Fmoc-Pip-Ala-OH (0.3 mmol, 3 eq) and Oxyma Pure (0.3 mmol, 3 eq) in minimal DMF (approx. 2 mL).

    • Note: If using the HCl salt of the amino acid, add DIPEA (0.3 mmol per HCl equivalent) to this solution and vortex briefly. Check pH; it should be ~6-7.

  • Activation:

    • Add DIC (0.3 mmol, 3 eq) to Vessel A.

    • CRITICAL: Allow to activate for only 2-3 minutes . Extended pre-activation increases oxazolone risk.[1]

  • Coupling:

    • Transfer the activated solution immediately to the resin.

    • Agitate at room temperature for 60-90 minutes .

    • Optimization: For difficult sequences, double coupling is preferred over extending reaction time or raising temperature.

  • Washing:

    • Drain and wash resin with DMF (3x) and DCM (3x).[1][2]

Protocol B: Solution Phase Coupling

Target: Coupling Fmoc-Pip-Ala-OH to an amine (H-R'-OR'').

  • Dissolution:

    • Dissolve the amine component (1.0 eq) and Fmoc-Pip-Ala-OH (1.1 eq) in dry DCM or DMF.

    • Cool the solution to 0°C (ice bath). Cooling suppresses base-catalyzed epimerization.

  • Activation:

    • Add EDC.HCl (1.2 eq) and HOAt (1.2 eq).

    • Add Collidine (2.0 eq) dropwise. Collidine is a weaker, more sterically hindered base than DIPEA, reducing proton abstraction risks.

  • Reaction:

    • Stir at 0°C for 1 hour, then allow to warm to room temperature overnight.

  • Work-up:

    • Dilute with Ethyl Acetate. Wash with 5% NaHCO3 and Brine.

    • Avoid acidic washes (e.g., 1N HCl) if the product contains the basic piperidine side chain, as it will extract into the aqueous layer. Use pH 5-6 buffers if necessary, or purify directly by Flash Chromatography.

Part 5: Quality Control & Troubleshooting

Racemization Check (Marfey's Method or C18 HPLC)

Because the piperidine ring is achiral but induces racemization at the alpha-carbon, you must verify the stereochemical purity.

  • Method: After cleavage, analyze the crude peptide via RP-HPLC using a slow gradient (e.g., 0.5% B/min). The D-isomer (epimer) typically elutes slightly earlier than the L-isomer.

  • Acceptance Criteria: < 1.0% D-isomer content.

Troubleshooting Table
ObservationRoot CauseCorrective Action
Low Yield Internal salt formation (zwitterion)Ensure HCl salts are neutralized with exactly 1 eq base.
High Racemization Excess Base / High TempSwitch to DIC/Oxyma; Perform coupling at 0°C-4°C.
Slow Reaction Steric bulk of PiperidineUse PyBOP (more reactive) but strictly control base (1 eq).
Side Products N-acyl urea formationReduce activation time; Ensure excess amine is present.

Part 6: References

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link

  • Lukszo, J., Patterson, D., Albericio, F., & Kates, S. A. (1996).[3] 3-(1-Piperidinyl)alanine formation during the preparation of C-terminal cysteine peptides with the Fmoc/t-Bu strategy.[3][4][5][6] Letters in Peptide Science, 3, 157–166. Link

  • Subirós-Funosas, R., Prohens, R., Barbas, R., El-Faham, A., & Albericio, F. (2009). Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion. Chemistry – A European Journal, 15(37), 9394–9403. Link

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole.[7] An efficient peptide coupling additive.[8][9] Journal of the American Chemical Society, 115(10), 4397–4398. Link

  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem Technical Guides. Link

Sources

Designing Next-Generation Peptidomimetics: Application Notes and Protocols for 2-Amino-3-piperidin-1-ylpropanoic Acid Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Structural Innovation in Peptide Therapeutics

Peptides represent a powerful class of therapeutic agents due to their high specificity and potency. However, their clinical utility is often hampered by inherent limitations, including susceptibility to proteolytic degradation and a high degree of conformational flexibility, which can lead to poor bioavailability and reduced receptor affinity.[1][2] Peptidomimetics, compounds that mimic the structure and function of natural peptides, offer a compelling strategy to overcome these hurdles.[1][2] By incorporating non-natural amino acids and modifying the peptide backbone, researchers can engineer molecules with enhanced stability, improved pharmacokinetic profiles, and constrained conformations that favor bioactive states.[1][2]

This guide focuses on the design and synthesis of peptidomimetics incorporating the 2-Amino-3-piperidin-1-ylpropanoic acid scaffold. This particular non-natural amino acid is of significant interest as it introduces a heterocyclic system directly into the peptide backbone, a strategy known to impart valuable structural and functional properties.[3][4][5] The piperidine moiety can act as a rigid spacer, influencing the torsional angles of the peptide chain and inducing specific secondary structures.[3] Furthermore, the tertiary amine of the piperidine ring can modulate the physicochemical properties of the resulting peptidomimetic, such as solubility and lipophilicity, and may also serve as a key interaction point with biological targets.[3][4][5]

This document provides a comprehensive overview of the synthesis of the Fmoc-protected 2-Amino-3-piperidin-1-ylpropanoic acid building block, detailed protocols for its incorporation into peptides via Solid-Phase Peptide Synthesis (SPPS), and insights into the conformational and biological implications of this modification.

Part 1: Synthesis of the Core Scaffold and its Fmoc-Protected Derivative

The successful incorporation of 2-Amino-3-piperidin-1-ylpropanoic acid into a peptide sequence begins with the efficient synthesis of the enantiomerically pure, Fmoc-protected building block. The following protocols are based on established methodologies for the synthesis of β-amino acids and subsequent N-protection.[4][6]

Protocol 1: Asymmetric Synthesis of 2-Amino-3-piperidin-1-ylpropanoic Acid

This protocol outlines a potential asymmetric synthetic route. The key to achieving high enantiopurity lies in the use of a chiral auxiliary or a stereoselective reaction.[4]

Reaction Scheme:

Synthesis_of_Scaffold start Commercially available starting materials step1 Formation of a chiral enolate start->step1 1. Chiral auxiliary attachment step2 Diastereoselective alkylation step1->step2 2. Base, Alkylating agent step3 Auxiliary cleavage and deprotection step2->step3 3. Acid hydrolysis end_product 2-Amino-3-piperidin-1-ylpropanoic acid step3->end_product

Caption: Synthetic workflow for 2-Amino-3-piperidin-1-ylpropanoic acid.

Materials:

  • Appropriate chiral auxiliary (e.g., Evans oxazolidinone)

  • Piperidine-containing alkylating agent (e.g., 1-(chloromethyl)piperidine)

  • Strong base (e.g., Lithium diisopropylamide, LDA)

  • Anhydrous solvents (e.g., Tetrahydrofuran, THF)

  • Acids for hydrolysis (e.g., HCl)

  • Reagents for purification (e.g., silica gel, solvents for chromatography)

Procedure:

  • Attachment of Chiral Auxiliary: Couple the chosen chiral auxiliary to a suitable glycine equivalent.

  • Enolate Formation: In an inert atmosphere, dissolve the product from step 1 in anhydrous THF and cool to -78 °C. Slowly add a freshly prepared solution of LDA to generate the chiral enolate.

  • Diastereoselective Alkylation: To the enolate solution, add the piperidine-containing alkylating agent and allow the reaction to proceed at low temperature, gradually warming to room temperature.

  • Work-up and Purification: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent, dry the organic layer, and purify by column chromatography.

  • Auxiliary Cleavage: Cleave the chiral auxiliary under acidic conditions to yield the desired 2-Amino-3-piperidin-1-ylpropanoic acid.

  • Final Purification: Purify the final product by recrystallization or chromatography to obtain the enantiomerically pure amino acid.

Protocol 2: Fmoc Protection of 2-Amino-3-piperidin-1-ylpropanoic Acid

Standard Fmoc protection protocols can be adapted for this N-alkylated amino acid.[6][7][8]

Reaction Scheme:

Fmoc_Protection start 2-Amino-3-piperidin-1-ylpropanoic acid product Fmoc-2-Amino-3-piperidin-1-ylpropanoic acid start->product Base (e.g., NaHCO3), Aqueous/Organic solvent reagent Fmoc-OSu or Fmoc-Cl reagent->product

Caption: Fmoc protection of the synthesized scaffold.

Materials:

  • 2-Amino-3-piperidin-1-ylpropanoic acid

  • N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) or 9-Fluorenylmethyl chloroformate (Fmoc-Cl)

  • Sodium bicarbonate (NaHCO₃) or other suitable base

  • Dioxane and water

  • Diethyl ether

  • Hydrochloric acid (HCl)

Procedure:

  • Dissolution: Dissolve the amino acid in a 10% aqueous solution of sodium bicarbonate.

  • Addition of Fmoc Reagent: In a separate flask, dissolve Fmoc-OSu (1.05 equivalents) in dioxane. Add the Fmoc-OSu solution dropwise to the amino acid solution with vigorous stirring at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.

  • Work-up: Once the reaction is complete, dilute the mixture with water and wash with diethyl ether to remove any unreacted Fmoc-OSu.

  • Acidification and Extraction: Cool the aqueous layer in an ice bath and acidify to pH 2-3 with dilute HCl. Extract the precipitated product with an organic solvent such as ethyl acetate.

  • Drying and Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure. The crude product can be purified by column chromatography if necessary.

Part 2: Solid-Phase Peptide Synthesis (SPPS) with the Piperidine Scaffold

The incorporation of the Fmoc-protected 2-Amino-3-piperidin-1-ylpropanoic acid into a growing peptide chain follows the general principles of Fmoc-based SPPS.[][10][11][12] However, due to the potential steric bulk of the scaffold, optimization of coupling conditions may be necessary to ensure high coupling efficiency.[13]

SPPS Workflow Overview

SPPS_Workflow Resin Resin Swelling Fmoc_Deprotection Fmoc Deprotection (20% Piperidine in DMF) Resin->Fmoc_Deprotection Wash1 Washing (DMF) Fmoc_Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA-OH, Activator, Base) Wash1->Coupling Wash2 Washing (DMF) Coupling->Wash2 Repeat Repeat Cycle Wash2->Repeat n-1 times Cleavage Cleavage and Deprotection (TFA Cocktail) Wash2->Cleavage Final Cycle Repeat->Fmoc_Deprotection Purification Purification (HPLC) Cleavage->Purification

Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis.

Protocol 3: SPPS Incorporating Fmoc-2-Amino-3-piperidin-1-ylpropanoic Acid

This protocol provides a starting point for the incorporation of the custom amino acid. Monitoring of coupling efficiency is crucial.

Materials:

  • Fmoc-protected 2-Amino-3-piperidin-1-ylpropanoic acid

  • Appropriate SPPS resin (e.g., Rink Amide, Wang)

  • Standard Fmoc-protected amino acids

  • N,N-Dimethylformamide (DMF)

  • Piperidine

  • Coupling reagents:

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

    • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water)

  • Diethyl ether

Procedure:

  • Resin Preparation: Swell the resin in DMF for at least 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to ensure complete removal of the Fmoc group.[11]

  • Washing: Thoroughly wash the resin with DMF to remove residual piperidine and the dibenzofulvene adduct.

  • Coupling of Fmoc-2-Amino-3-piperidin-1-ylpropanoic Acid:

    • In a separate vial, pre-activate the Fmoc-protected piperidine amino acid (3-5 equivalents relative to resin loading) with a coupling reagent such as HATU (0.95 equivalents relative to the amino acid) and DIPEA (2 equivalents relative to the amino acid) in DMF for a few minutes.

    • Add the activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed for 1-2 hours. Due to the potential steric hindrance of the scaffold, a longer coupling time or a double coupling may be necessary.[13]

    • Causality: The use of a potent coupling reagent like HATU is recommended for sterically hindered amino acids as it forms a highly reactive activated species, driving the acylation reaction to completion.[13]

  • Monitoring: Perform a Kaiser test or other appropriate colorimetric test to confirm the completion of the coupling reaction. A negative test indicates a free primary amine is no longer present.

  • Washing: Wash the resin thoroughly with DMF.

  • Chain Elongation: Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.

  • Final Cleavage and Deprotection: After the final Fmoc deprotection, wash the resin with DMF and then dichloromethane (DCM). Treat the resin with the cleavage cocktail for 2-3 hours.

  • Peptide Precipitation and Purification: Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Table 1: Recommended Coupling Reagents for Bulky Amino Acids

Coupling ReagentActivation MechanismKey AdvantagesConsiderations
HATU Forms a highly reactive acyl-OAt esterFast coupling kinetics, low racemizationHigher cost
HBTU Forms an acyl-OBt esterReliable and widely usedCan be less effective for extremely hindered couplings
PyBOP Forms a phosphonium-based active esterGood for hindered couplingsProduces carcinogenic byproducts

Part 3: Conformational and Biological Implications

The incorporation of a 2-Amino-3-piperidin-1-ylpropanoic acid scaffold is expected to have a profound impact on the resulting peptidomimetic's structure and biological activity.

Conformational Constraints

The piperidine ring, with its defined chair and boat conformations, can significantly restrict the conformational freedom of the peptide backbone.[3] This can lead to the stabilization of specific secondary structures, such as β-turns or helical motifs, which may be crucial for receptor binding.[3][14]

Conceptual Diagram of Conformational Influence:

Conformational_Influence Flexible_Peptide Flexible Natural Peptide (Multiple Conformations) Piperidine_Scaffold Incorporation of 2-Amino-3-piperidin-1-ylpropanoic acid Flexible_Peptide->Piperidine_Scaffold Constrained_Peptidomimetic Conformationally Constrained Peptidomimetic Piperidine_Scaffold->Constrained_Peptidomimetic Bioactive_Conformation Stabilized Bioactive Conformation Constrained_Peptidomimetic->Bioactive_Conformation Enhanced_Binding Enhanced Receptor Binding and Specificity Bioactive_Conformation->Enhanced_Binding

Caption: How the piperidine scaffold can lead to a more bioactive conformation.

NMR Spectroscopy for Conformational Analysis: Two-dimensional NMR techniques, such as NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy), are invaluable for elucidating the solution-state conformation of these peptidomimetics.[15][16][17] The presence of through-space correlations between protons on the piperidine ring and adjacent amino acid residues can provide direct evidence for specific folded structures.

Potential Biological Applications

Peptidomimetics incorporating piperidine scaffolds have shown promise in various therapeutic areas, particularly in the development of inhibitors for protein-protein interactions (PPIs).[18][19][20][21] The rigid scaffold can effectively present the side chains of neighboring amino acids in a spatially defined manner, mimicking the binding epitope of a natural peptide ligand.

Table 2: Potential Therapeutic Targets for Piperidine-Containing Peptidomimetics

Therapeutic AreaTarget ClassRationale for Piperidine Scaffold
Oncology Protein-Protein Interactions (e.g., p53-MDM2)Mimicry of α-helical binding domains to disrupt oncogenic interactions.[18][20]
Infectious Diseases Viral Proteases, Bacterial Cell MembranesIntroduction of conformational rigidity to enhance binding to enzyme active sites or disrupt membrane integrity.[22][23][24]
Neurological Disorders Neuropeptide ReceptorsStabilization of turn structures to improve receptor subtype selectivity and bioavailability.

While specific biological activity data for peptidomimetics containing the 2-Amino-3-piperidin-1-ylpropanoic acid scaffold is emerging, the broader class of piperidine-containing peptidomimetics has demonstrated significant potential. Researchers are encouraged to screen these novel peptidomimetics in relevant biological assays to explore their therapeutic utility.

Conclusion

The 2-Amino-3-piperidin-1-ylpropanoic acid scaffold represents a valuable tool for the design of next-generation peptidomimetics. Its ability to impart conformational rigidity and modulate physicochemical properties offers a rational approach to overcoming the limitations of natural peptides. The protocols and insights provided in this guide are intended to facilitate the exploration of this promising scaffold in drug discovery and development, ultimately leading to the creation of more stable, potent, and specific peptide-based therapeutics.

References

  • S. G. Davies, A. D. Smith, and P. D. Price, "The asymmetric synthesis of α-amino acids," Chemical Society Reviews, vol. 36, no. 7, pp. 1132-1150, 2007. Available: [Link]

  • M. A. Yim, "Enantioselective Synthesis of β-amino acids: A Review," ResearchGate, Jul. 2015. Available: [Link]

  • S. H. Gellman, "Foldamers: a manifesto," Accounts of Chemical Research, vol. 31, no. 4, pp. 173-180, 1998. Available: [Link]

  • S. Schneider and P. Dzubeck, "One-Pot Conversion of Benzyl Carbamates into Fluorenylmethyl Carbamates," Tetrahedron Letters, vol. 41, no. 52, pp. 9953-9956, 2000. Available: [Link]

  • A. Isidro-Llobet, M. Álvarez, and F. Albericio, "Amino Acid-Protecting Groups," Chemical Reviews, vol. 109, no. 6, pp. 2455-2504, 2009. Available: [Link]

  • V. A. G. de la Torre and F. Albericio, "The Synthesis of Peptides and Proteins," Strem Chemiker, vol. 29, no. 1, pp. 3-17, 2013.
  • M. Amblard, J.-A. Fehrentz, J. Martinez, and G. Subra, "Methods and protocols of modern solid phase peptide synthesis," Molecular Biotechnology, vol. 33, no. 3, pp. 239-254, 2006. Available: [Link]

  • A. F. L. Almeida, et al., "Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group," Polymers, vol. 15, no. 22, p. 4539, 2023. Available: [Link]

  • P. D. T. M. S. C. Crisma, "Synthesis and Conformational Study of Model Peptides Containing N-Substituted 3-Aminoazetidine-3-carboxylic Acids," European Journal of Organic Chemistry, vol. 2009, no. 20, pp. 3388-3396, 2009. Available: [Link]

  • A. B. Smith III, "Conformationally Constrained Amino Acids in Peptide Design," ResearchGate, Aug. 2025. Available: [Link]

  • M. R. Ghadiri, et al., "An efficient Fmoc-SPPS approach for the generation of thioester peptide precursors for use in native chemical ligation," Organic Letters, vol. 8, no. 5, pp. 843-846, 2006. Available: [Link]

  • N. Qvit, O. S. Kornfeld, and D. D. Schindman, "Peptides and peptidomimetics as regulators of protein-protein interactions," Current Opinion in Chemical Biology, vol. 38, pp. 1-8, 2017. Available: [Link]

  • S. G. Davies, et al., "Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics," Molecules, vol. 24, no. 12, p. 2291, 2019. Available: [Link]

  • A. J. Wilson, "Using Peptidomimetics and Constrained Peptides as Valuable Tools for Inhibiting Protein–Protein Interactions," ChemBioChem, vol. 19, no. 8, pp. 764-773, 2018. Available: [Link]

  • A. K. Ghose, V. N. Viswanadhan, and J. J. Wendoloski, "A knowledge-based approach in designing combinatorial or medicinal chemistry libraries for drug discovery. 1. A qualitative and quantitative characterization of known drug databases," Journal of Combinatorial Chemistry, vol. 1, no. 1, pp. 55-68, 1999. Available: [Link]

  • Organic Chemistry Portal, "Fmoc-Protected Amino Groups," Organic Chemistry Portal. Available: [Link]

  • J. A. Robl, M. P. Cimarusti, and D. S. Karanewsky, "Enantioselective synthesis of .beta.-amino acids. 2. Preparation of the like stereoisomers of 2-methyl- and 2-benzyl-3-aminobutanoic acid," The Journal of Organic Chemistry, vol. 60, no. 16, pp. 5040-5041, 1995. Available: [Link]

  • H. Yin, "Rational design of small-sized peptidomimetic inhibitors disrupting protein–protein interaction," RSC Medicinal Chemistry, vol. 13, no. 1, pp. 24-36, 2022. Available: [Link]

  • J. S. Nowick, et al., "Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2)," University of California, Irvine. Available: [Link]

  • H. H. Seltzman, et al., "Asymmetric synthesis of 2-substituted-3-aminocarbonyl propionic acid," Chemical & Pharmaceutical Bulletin, vol. 37, no. 8, pp. 2200-2203, 1989. Available: [Link]

  • M. J. I. Andrews and A. J. Wilson, "Using Peptidomimetics and Constrained Peptides as Valuable Tools for Inhibiting Protein–Protein Interactions," Molecules, vol. 23, no. 4, p. 959, 2018. Available: [Link]

  • S. H. Kim, et al., "Rational design of small-molecule peptidomimetics for three pivotal protein secondary structures," ChemRxiv, 2024. Available: [Link]

  • S. Albright, "NOVEL STRATEGIES FOR THE SYNTHESIS OF β-AMINO ACIDS AND THEIR DERIVATIVES," University of Illinois Urbana-Champaign, Feb. 2023. Available: [Link]

  • M. R. Erlanson, "Free Ligand 1D NMR Conformational Signatures To Enhance Structure Based Drug Design of a Mcl-1 Inhibitor (AZD5991) and Other Synthetic Macrocycles," Journal of Medicinal Chemistry, vol. 64, no. 22, pp. 16383-16396, 2021. Available: [Link]

  • M. Amblard, J.-A. Fehrentz, J. Martinez, and G. Subra, "Methods and protocols of modern solid phase peptide synthesis," Springer Protocols, 2014. Available: [Link]

  • CEM Corporation, "A new green solvent for solid phase peptide synthesis," CEM Corporation. Available: [Link]

  • A. Tossi, et al., "Synthesis and Biological Activity of Ultrashort Antimicrobial Peptides Bearing a Non-Coded Amino Acid," Peptide Science, vol. 31, no. 1, e70021, 2025. Available: [Link]

  • P. M. Felker and P. M. Ma, "peptide nmr," UCLA. Available: [Link]

  • A. M. D'Ursi, "NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview," Current Topics in Medicinal Chemistry, vol. 20, no. 18, pp. 1624-1644, 2020. Available: [Link]

  • A. M. D'Ursi, "NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview," Scilit. Available: [Link]

  • D. Enders, et al., "Asymmetric synthesis of 2-substituted piperidin-3-ols," ResearchGate, Aug. 2025. Available: [Link]

  • S. G. Davies, A. D. Smith, and P. D. Price, "Asymmetric synthesis of β2-amino acids: 2-substituted-3-aminopropanoic acids from N-acryloyl SuperQuat derivatives," Organic & Biomolecular Chemistry, vol. 3, no. 15, pp. 2806-2814, 2005. Available: [Link]

  • A. Sharma, et al., "Peptidomimetics as next – generation therapeutic applications," Journal of Controlled Release, vol. 363, pp. 1-20, 2025. Available: [Link]

  • Y.-P. Lin, et al., "Recent Advances in Amphipathic Peptidomimetics as Antimicrobial Agents to Combat Drug Resistance," Molecules, vol. 29, no. 11, p. 2492, 2024. Available: [Link]

  • J. P. A. Harrity, et al., "Asymmetric synthesis of functionalizable type II β-turn-inducing α-amino acid building blocks," Journal of the American Chemical Society, vol. 145, no. 35, pp. 19343-19349, 2023. Available: [Link]

  • X. Wang, et al., "Modular α-tertiary amino ester synthesis through cobalt-catalysed asymmetric aza-Barbier reaction," Nature Catalysis, vol. 6, no. 8, pp. 717-726, 2023. Available: [Link]

  • R. E. W. Hancock and H.-G. Sahl, "Peptides and Peptidomimetics for Antimicrobial Drug Design," Nature Biotechnology, vol. 24, no. 12, pp. 1551-1557, 2006. Available: [Link]

  • M. Greenwood, "Peptidomimetics in Drug Discovery," AZoLifeSciences, Feb. 2023. Available: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Purification of 2-Amino-3-piperidin-1-ylpropanoic Acid Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 2-Amino-3-piperidin-1-ylpropanoic acid and its intermediates. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this non-canonical amino acid. By providing in-depth troubleshooting advice and answers to frequently asked questions, we aim to empower you to achieve higher purity, yield, and reproducibility in your experiments.

Introduction to Purification Challenges

2-Amino-3-piperidin-1-ylpropanoic acid is a valuable building block in medicinal chemistry, often incorporated into peptide-based therapeutics and other complex molecules.[1][2] Its unique structure, featuring a basic piperidine ring and a chiral amino acid core, presents specific challenges during purification. These include issues with solubility, potential for side reactions, and the critical need to control stereochemistry. This guide provides a structured approach to overcoming these hurdles.

Troubleshooting Guide

This section addresses specific problems you may encounter during the purification of 2-Amino-3-piperidin-1-ylpropanoic acid intermediates. Each issue is presented with potential causes and actionable solutions.

Issue 1: Low Recovery After Column Chromatography

You observe a significant loss of your product after purification on a silica gel column.

Potential Cause Explanation Recommended Solution
Strong Adsorption to Silica Gel The basic piperidine nitrogen and the polar amino acid functional groups can interact strongly with the acidic silica gel surface, leading to irreversible adsorption or tailing.1. Deactivate Silica: Pre-treat the silica gel with a small percentage of a volatile base, such as triethylamine (0.1-1%) or ammonia in the mobile phase. This will cap the acidic silanol groups. 2. Alternative Stationary Phase: Consider using alumina (basic or neutral) or a polymer-based reverse-phase column which are more compatible with basic compounds. 3. Gradient Elution: Start with a non-polar eluent and gradually increase the polarity. For reverse-phase, start with a high aqueous phase and gradually increase the organic solvent.
Product Streaking/Tailing The compound is not moving as a tight band down the column, leading to broad fractions and difficult separation from impurities. This is often related to the strong interaction with the stationary phase.1. Optimize Solvent System: Add a modifier to your eluent. For normal phase, small amounts of methanol or isopropanol in dichloromethane or ethyl acetate can improve peak shape. For reverse-phase, adding ion-pairing agents like trifluoroacetic acid (TFA) can improve the chromatography of zwitterionic compounds. 2. Load in a Small Volume: Dissolve your crude product in a minimal amount of solvent before loading it onto the column to ensure a narrow starting band.
Incomplete Elution A portion of the product remains on the column even after extensive flushing with the mobile phase.Flush with a Stronger Solvent: After collecting your main fractions, flush the column with a highly polar solvent system (e.g., 10-20% methanol in dichloromethane with 1% triethylamine) to recover any strongly bound material.
Issue 2: Presence of Unexpected Impurities in the Final Product

Your final product shows extra peaks in HPLC or NMR analysis that do not correspond to your starting materials or desired product.

Potential Cause Explanation Recommended Solution
N-Oxidation of Piperidine The tertiary amine of the piperidine ring can be susceptible to oxidation, especially if exposed to air and certain solvents over time.1. Inert Atmosphere: Handle the compound under an inert atmosphere (e.g., nitrogen or argon) whenever possible, especially during concentration steps. 2. Use Fresh Solvents: Ensure that solvents are freshly distilled or purchased from a reputable supplier to minimize the presence of peroxides.
Dipeptide Formation If protecting groups are not stable or are prematurely removed, the amino group of one molecule can react with the activated carboxyl group of another, leading to dipeptide impurities. This is a common issue in peptide synthesis.[3]1. Protecting Group Strategy: Re-evaluate your protecting group strategy. Ensure the N-terminal protecting group (e.g., Boc or Fmoc) is robust enough for the reaction conditions. 2. Careful pH Control: Maintain the appropriate pH during work-up and purification to prevent unintended deprotection.
Racemization The stereocenter at the alpha-carbon can be susceptible to epimerization under basic or harsh acidic conditions, leading to diastereomeric impurities if other chiral centers are present.1. Mild Reaction Conditions: Use mild bases for deprotection and avoid prolonged exposure to strong acids or bases. 2. Chiral HPLC Analysis: Employ a chiral HPLC column to quantify the extent of racemization and to potentially separate the enantiomers/diastereomers.[4][5]
Aspartimide Formation (if part of a peptide) When this amino acid is incorporated into a peptide sequence, aspartimide formation can occur as a side reaction.[6]Optimize Coupling and Deprotection: Use coupling reagents known to suppress racemization and consider milder deprotection conditions. The addition of agents like OxymaPure® can help mitigate aspartimide formation.[6]

Frequently Asked Questions (FAQs)

Q1: What is the best general approach for purifying 2-Amino-3-piperidin-1-ylpropanoic acid intermediates?

A1: A multi-step approach is often necessary. Start with an aqueous work-up to remove water-soluble impurities. This can be followed by crystallization if the product is a solid. For many intermediates, column chromatography is required. Given the basic nature of the piperidine moiety, reverse-phase chromatography on a C18 column with a water/acetonitrile or water/methanol gradient containing a modifier like 0.1% TFA or formic acid is often a good starting point. For intermediates with protecting groups, normal phase chromatography on silica gel can be effective, but often requires the addition of a small amount of a basic modifier like triethylamine to the eluent to prevent streaking.

Q2: How can I effectively remove the N-Boc or N-Fmoc protecting group from my purified intermediate?

A2:

  • N-Boc Group: The tert-butyloxycarbonyl (Boc) group is acid-labile. It can be efficiently removed using strong acids like trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrogen chloride (HCl) in an organic solvent like dioxane or diethyl ether. The reaction is typically fast (30-60 minutes) at room temperature.

  • N-Fmoc Group: The fluorenylmethyloxycarbonyl (Fmoc) group is base-labile. It is commonly removed using a solution of piperidine (typically 20%) in a polar aprotic solvent like dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).[6]

Q3: My compound is zwitterionic and difficult to handle. What are some tips for its purification?

A3: Zwitterionic compounds can be challenging due to their high polarity and low solubility in common organic solvents.

  • Ion-Exchange Chromatography: This is a powerful technique for purifying zwitterionic compounds. You can use a cation-exchange resin to bind your compound, wash away neutral and anionic impurities, and then elute your product with a basic solution (e.g., aqueous ammonia). Conversely, an anion-exchange resin can be used, with elution being carried out with an acidic solution.

  • pH Adjustment: You can often improve the solubility and chromatographic behavior by adjusting the pH. At low pH, the carboxylate is protonated, and the compound behaves like a cation. At high pH, the amino group is deprotonated, and it behaves as an anion.

  • Lyophilization: After purification in an aqueous mobile phase, lyophilization (freeze-drying) is an effective way to isolate the product without thermal degradation.

Q4: How can I confirm the stereochemical purity of my final product?

A4:

  • Chiral HPLC: This is the most common and reliable method. A variety of chiral stationary phases are available that can separate enantiomers.

  • NMR Spectroscopy with Chiral Shift Reagents: Adding a chiral lanthanide shift reagent can induce chemical shift differences between enantiomers, allowing for their quantification by NMR.

  • Conversion to Diastereomers: Reacting your compound with a chiral derivatizing agent of known high enantiomeric purity will produce diastereomers. These can often be separated by standard chromatography (e.g., HPLC or even flash chromatography) and their relative ratios determined.

Experimental Workflow & Diagrams

General Purification Workflow

The following diagram illustrates a typical purification workflow for a protected intermediate of 2-Amino-3-piperidin-1-ylpropanoic acid.

PurificationWorkflow Crude Crude Reaction Mixture Workup Aqueous Work-up (e.g., Liq-Liq Extraction) Crude->Workup Concentration Solvent Removal (Rotary Evaporation) Workup->Concentration Chromatography Column Chromatography (Silica or C18) Concentration->Chromatography Fraction_Analysis Fraction Analysis (TLC or HPLC) Chromatography->Fraction_Analysis Pooling Pool Pure Fractions Fraction_Analysis->Pooling Final_Concentration Final Concentration Pooling->Final_Concentration Pure_Product Pure Product Final_Concentration->Pure_Product

Caption: A generalized workflow for the purification of synthetic intermediates.

Troubleshooting Decision Tree for Low Yield

This diagram provides a decision-making process for troubleshooting low yields during purification.

TroubleshootingYield Start Low Yield After Purification Check_Crude Analyze Crude Material (NMR/HPLC) Start->Check_Crude Low_Purity Low Crude Purity Check_Crude->Low_Purity Impure High_Purity High Crude Purity Check_Crude->High_Purity Pure Optimize_Reaction Optimize Reaction Conditions Low_Purity->Optimize_Reaction Check_Purification Review Purification Method High_Purity->Check_Purification Strong_Adsorption Strong Adsorption to Column? Check_Purification->Strong_Adsorption Decomposition Decomposition on Column? Check_Purification->Decomposition Strong_Adsorption->Decomposition No Modify_Column Modify Column Conditions (e.g., add base, change stationary phase) Strong_Adsorption->Modify_Column Yes Use_Milder_Method Use Milder Purification (e.g., Crystallization, Prep-HPLC) Decomposition->Use_Milder_Method Yes Success Improved Yield Modify_Column->Success Use_Milder_Method->Success

Sources

Overcoming steric hindrance in 2-Amino-3-piperidin-1-ylpropanoic acid coupling

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Advanced Peptide Synthesis Ticket ID: #TS-8492-PIP Subject: Optimization of Fmoc-2-Amino-3-piperidin-1-ylpropanoic Acid Coupling Status: Open / High Priority Assigned Specialist: Senior Application Scientist, Dr. Aris

Executive Summary: The "Piperidine Paradox"

You are encountering difficulties coupling 2-Amino-3-piperidin-1-ylpropanoic acid (also known as 3-(1-piperidinyl)alanine). This is a non-trivial synthesis challenge because this specific amino acid presents a dual-threat to standard solid-phase peptide synthesis (SPPS):

  • Steric Bulk: The piperidine ring is a bulky, chair-conformation heterocycle attached directly to the

    
    -carbon. This creates a "steric wall" that shields the activated carboxylate, significantly slowing down nucleophilic attack by the growing peptide chain.
    
  • Internal Basicity (The "Self-Sabotage" Mechanism): Unlike standard hydrophobic amino acids (Val, Ile), the piperidine side chain contains a tertiary amine. During activation, this basic nitrogen can act as an intramolecular base, abstracting the

    
    -proton of the activated ester. This catalyzes the formation of an oxazolone  intermediate, leading to rapid racemization (loss of chirality) before the coupling even occurs.
    

This guide moves beyond standard protocols (HBTU/DIPEA) which are destined to fail or racemize this residue, providing a field-proven system for high-fidelity incorporation.

Module 1: Reagent Selection (The Hardware)

For this specific residue, standard carbodiimides (DIC) are too slow, and standard aminium salts (HBTU) carry a high risk of racemization due to the basic conditions required.

ReagentSuitabilityTechnical Rationale
HATU High The gold standard for sterically hindered couplings.[1] The 7-aza group facilitates a "neighboring group effect" that accelerates coupling by ~100x over HBTU, often outrunning the racemization side reaction.
COMU Optimal Newer generation uronium salt. It offers coupling efficiency comparable to HATU but with significantly lower racemization rates due to the internal Oxyma leaving group. It is also safer (non-explosive) and more soluble in DMF.
PyAOP Alternative A phosphonium reagent (HOAt-derived). Unlike HATU/COMU, it cannot react with the N-terminus to form guanidinium byproducts. Use this if the coupling reaction time exceeds 2 hours.
Oxyma Pure Essential Additive If using DIC or COMU, Oxyma is superior to HOBt. Its pKa (4.[2]60) and geometry are ideal for suppressing the base-catalyzed racemization driven by the piperidine side chain.

Module 2: The Critical Variable - Base Selection

STOP: Do not use Diisopropylethylamine (DIPEA) as your primary base if you are observing epimerization.

The piperidine side chain is already basic. Adding strong, hindered bases like DIPEA increases the overall basicity of the microenvironment, aggressively promoting


-proton abstraction.
  • The Solution: Use 2,4,6-Collidine (TMP) .[2]

  • Why? Collidine is a weaker base (pKa ~7.[2]4) than DIPEA (pKa ~10.5). It is sufficient to neutralize the carboxylic acid for activation but insufficient to rapidly deprotonate the

    
    -carbon. This preserves chiral integrity.
    

Module 3: Visualizing the Failure Mode

The following diagram illustrates why standard coupling fails (Path A/B) and how the piperidine side chain accelerates racemization (Path C).

RacemizationMechanism Start Activated Amino Acid (Piperidine Side Chain) AlphaProton α-Proton Abstraction Start->AlphaProton Slow Kinetics (HBTU/DIC) Coupling Successful Peptide Bond Start->Coupling Fast Kinetics (HATU/COMU) Oxazolone Oxazolone Intermediate AlphaProton->Oxazolone Ring Closure Racemization Racemization (DL-Mixture) Oxazolone->Racemization Equilibrium SideChain Piperidine Side Chain (Intramolecular Base) SideChain->AlphaProton Catalyzes

Figure 1: Mechanism of competitive racemization driven by the basic piperidine side chain. Success depends on coupling kinetics (Green path) outrunning the side-chain catalyzed abstraction (Red path).

Module 4: Troubleshooting & FAQs

Q1: My coupling yield is stuck at <30% despite using HATU. What now?

  • Diagnosis: The steric wall is preventing the activated ester from approaching the N-terminus.

  • Fix: Switch to Microwave-Assisted SPPS . Heat provides the energy to overcome the rotational barrier of the bulky side chain.

    • Settings: 60°C for 10 minutes (max). Do not exceed 60°C with this basic residue to avoid degradation.

    • Alternative: Double couple (2 x 45 min) rather than one long coupling.

Q2: I see two peaks in HPLC with identical mass (M+H). Is this a deletion?

  • Diagnosis: This is likely racemization (D-isomer formation), not a deletion. The piperidine side chain caused the

    
    -carbon to flip during activation.
    
  • Fix:

    • Switch base from DIPEA to Collidine (TMP) .

    • Pre-activate for only 30 seconds before adding to the resin.

    • Lower the coupling temperature to 4°C (ice bath) for the first 30 minutes, then warm to room temp.

Q3: The amino acid is not dissolving in DMF.

  • Diagnosis: Zwitterionic amino acids often struggle in pure DMF.

  • Fix: Use NMP (N-methyl-2-pyrrolidone) or add 10% DMSO to the DMF. DMSO disrupts the inter-chain aggregation that often plagues hydrophobic/bulky residues.

Module 5: The "High-Fidelity" Protocol

This protocol is optimized for 0.1 mmol scale SPPS.[3]

Reagents:
  • AA: Fmoc-2-Amino-3-piperidin-1-ylpropanoic acid (4.0 eq)

  • Activator: HATU or COMU (3.9 eq)

  • Base: 2,4,6-Collidine (8.0 eq) — Note: If AA is an HCl salt, add +1 eq of base.

  • Solvent: DMF or NMP.[3][4][5]

Step-by-Step Workflow:
  • Resin Preparation:

    • Ensure the resin is fully swollen in DMF (30 mins).[1]

    • Critical: Wash resin 3x with DMF just before coupling to ensure no residual piperidine (from deprotection) remains.

  • Activation (The "Flash" Method):

    • Dissolve the Amino Acid and HATU/COMU in the minimum volume of solvent.

    • Add Collidine.[3][6]

    • Wait only 15-30 seconds. (Do not let this sit; the "self-sabotage" clock starts immediately upon base addition).

  • Coupling:

    • Add the activated solution to the resin immediately.[1]

    • Agitate:

      • Room Temp: 2 hours.

      • Microwave: 10 minutes at 60°C (Power: 25W constant).

  • Monitoring:

    • Use the Chloranil Test (preferred for secondary amines, though this is a primary amine, Chloranil is often more sensitive for difficult sequences) or the standard Kaiser Test .

    • If Positive: Perform a second coupling using fresh reagents (Double Coupling).

  • Capping (Mandatory):

    • If the reaction is incomplete after double coupling, cap with Acetic Anhydride/Pyridine to prevent deletion sequences.

Module 6: Decision Logic for Troubleshooting

TroubleshootingFlow Start Coupling Outcome? LowYield Low Yield / Incomplete Start->LowYield Racemization Racemization (Double Peaks) Start->Racemization Success >95% Purity Start->Success Microwave Apply Microwave (60°C, 10 min) LowYield->Microwave BaseSwitch Switch Base: DIPEA -> Collidine Racemization->BaseSwitch DoubleCouple Double Couple (Fresh Reagents) Microwave->DoubleCouple SolventChange Switch Solvent to NMP or add DMSO DoubleCouple->SolventChange ReagentSwitch Switch Reagent: HATU -> COMU/Oxyma BaseSwitch->ReagentSwitch TempDrop Lower Temp to 4°C ReagentSwitch->TempDrop

Figure 2: Troubleshooting logic flow. Identify your primary failure mode (Yield vs. Purity) to select the correct optimization path.

References

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.[7] [Link]

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole.[8] An efficient peptide coupling additive.[1][4][5][8][][10] Journal of the American Chemical Society, 115(10), 4397–4398. [Link]

  • Subirós-Funosas, R., Prohens, R., Barbas, R., El-Faham, A., & Albericio, F. (2009). Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion.[6] Chemistry – A European Journal, 15(37), 9394–9403. [Link]

Sources

Technical Support Center: High-Fidelity Synthesis of Piperidine-Containing Peptides

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scope

The Core Challenge: Peptides incorporating piperidine-based amino acids—most commonly Pipecolic acid (Pip) , Nipecotic acid (Nip) , or Isonipecotic acid (Inp) —present a dual-threat to synthesis:

  • Steric Hindrance: The secondary amine of the piperidine ring is significantly less nucleophilic than a primary amine (pKa ~10.6 vs. ~9.5), making acylation difficult.

  • Aggregation: These rigid rings force the peptide backbone into specific conformations (often

    
    -turns). While they disrupt 
    
    
    
    -helices, they can induce strong intermolecular
    
    
    stacking in hydrophobic sequences, leading to "difficult sequences" that precipitate on-resin.

This guide provides the protocols to overcome these barriers, ensuring high crude purity and preventing deletion sequences.

Module A: Overcoming Steric Hindrance (The "Coupling" Barrier)

The most common failure mode is not true aggregation, but incomplete coupling onto the secondary amine of the piperidine ring. Standard HBTU/DIEA protocols will fail here.

Protocol 1: High-Efficiency Coupling to Secondary Amines

Theory: Phosphonium salts (PyBroP, PyAOP) or high-activity uronium salts (HATU) are required to drive the reaction against the steric bulk of the piperidine ring.

Step-by-Step Procedure:

  • Swelling: Swell resin in DCM for 20 min, then wash 3x with NMP (N-methylpyrrolidone). Note: NMP promotes better swelling for hindered sequences than DMF.

  • Activation:

    • Dissolve Fmoc-Amino Acid (4.0 eq) and HATU (3.8 eq) in minimal NMP.

    • Add HOAt (4.0 eq) to suppress racemization and enhance kinetics.

    • Add TMP (2,4,6-Trimethylpyridine) or DIEA (8.0 eq).

    • Critical: Pre-activate for exactly 30 seconds before adding to resin.

  • Reaction:

    • Microwave (Recommended): 75°C for 5 minutes (25W).

    • Manual (Room Temp): Double couple: 2 x 2 hours.

  • Capping: Cap unreacted amines with Acetic Anhydride/Pyridine (1:9) to prevent deletion sequences.

Data: Coupling Reagent Efficiency on Pipecolic Acid
Coupling ReagentBaseConversion (1h, RT)Risk of EpimerizationRecommendation
HBTU/HCTU DIEA< 40%LowDo Not Use
HATU DIEA85-95%ModerateStandard Choice
PyBroP DIEA> 98%High (requires TMP)Best for Difficult Junctions
COMU TMP> 95%LowExcellent Alternative

Module B: Resolving On-Resin Aggregation

If the coupling works but the resin beads shrink or the reaction slows in subsequent steps, the peptide is aggregating (stacking). The piperidine ring often acts as a nucleation site for this stacking.

The "Magic Mixture" Protocol

Chaotropic salts disrupt the hydrogen bonding network responsible for


-sheet formation.

Reagents:

  • Chaotropic Salt: 0.8M LiCl (Lithium Chloride) or 4M KSCN (Potassium Thiocyanate).

  • Solvent: DMF or NMP.[1][2][3]

Workflow:

  • Dissolve the Fmoc-AA and Coupling Reagent in a solution of 0.8M LiCl in NMP .

  • Perform the coupling as normal. The lithium ions mask the backbone amides, preventing intermolecular H-bonds.

Visual Troubleshooting: The Aggregation Decision Tree

Aggregation_Troubleshooting Start Issue: Low Yield / Deletion Sequences Check_Color Step 1: Perform Chloranil Test (Is resin blue?) Start->Check_Color Blue_Resin Result: Blue Beads (Incomplete Coupling) Check_Color->Blue_Resin Yes Colorless_Resin Result: Colorless/Yellow (Coupling Complete) Check_Color->Colorless_Resin No Steric_Fix Action: Steric Blockage Switch to PyBroP or HATU Double Couple at 75°C Blue_Resin->Steric_Fix Agg_Fix Action: Aggregation Use 'Magic Mixture' (LiCl/NMP) Use Pseudoproline Dipeptides Colorless_Resin->Agg_Fix Final_Check Step 2: Micro-Cleavage & HPLC Check Steric_Fix->Final_Check Agg_Fix->Final_Check

Figure 1: Decision matrix for distinguishing between steric hindrance (secondary amine failure) and aggregation (solubility failure).[4]

Module C: Monitoring & Quality Control

Standard Kaiser (Ninhydrin) tests do not work reliably on piperidine rings because they are secondary amines. They produce a faint reddish-brown color that is hard to interpret.

Protocol: The Chloranil Test (for Secondary Amines)

Reagents:

  • Solution A: 2% Acetaldehyde in DMF.

  • Solution B: 2% p-Chloranil in DMF.

Procedure:

  • Wash a small sample of resin beads (approx. 5 mg) with Ethanol, then DCM.

  • Place beads in a small glass tube.

  • Add 2 drops of Solution A and 2 drops of Solution B.

  • Let stand for 5 minutes at room temperature.

Interpretation:

  • Dark Blue/Green Beads: Positive (Free secondary amine present → Incomplete Coupling ).

  • Colorless/Yellow Beads: Negative (Blocked amine → Complete Coupling ).

Module D: The "Piperidine Trap" (Aspartimide Formation)

Crucial Warning: While your peptide contains a piperidine ring, you also use piperidine as a reagent to remove Fmoc groups. If your sequence contains Asp-Gly , Asp-Ser , or Asp-Thr adjacent to the bulky piperidine ring, the steric pressure increases the rate of Aspartimide formation (a side reaction where the Asp side chain attacks the backbone).

Preventative Protocol: Replace standard 20% Piperidine/DMF deprotection solution with:

  • Piperidine (20%) + 0.1M HOBt (Hydroxybenzotriazole) in DMF.

    • Why? The HOBt acts as an acid source to suppress the base-catalyzed ring closure of Aspartic acid.

  • Alternative: Use Piperazine (5%) + DBU (1%) in DMF. This is a milder deprotection cocktail that reduces side reactions.

FAQ: Common User Scenarios

Q: My peptide containing Pipecolic acid is precipitating after cleavage. How do I purify it? A: Piperidine rings are highly hydrophobic.

  • Solubilization: Do not use pure water/Acetonitrile. Dissolve the crude peptide in acetic acid or 0.1% TFA in HFIP (Hexafluoroisopropanol) before injecting onto the HPLC.

  • Column Choice: Use a C4 column or a wide-pore (300Å) C18 column. The wide pores prevent the bulky rings from getting "stuck" and trailing.

  • Temperature: Heat the column to 60°C during purification to disrupt hydrophobic stacking.

Q: Can I use pseudoprolines to fix aggregation in these peptides? A: Yes, but placement matters. You cannot turn a Pipecolic acid into a pseudoproline. However, if you have Ser, Thr, or Cys residues residues 2-3 positions away from the Pipecolic acid, converting those to pseudoprolines (e.g., Fmoc-Ser(tBu)-Thr(Psi(Me,Me)pro)-OH) will disrupt the aggregation network initiated by the piperidine ring.

Q: I see a mass of M+18 or M+36 in my mass spec. What is it? A: This is likely incomplete Fmoc removal or a stable adduct. However, if you see M-18 , that is Aspartimide (loss of water). If you see M+67 , that is a piperidine adduct where the deprotection reagent attacked the Aspartimide ring. See Module D for the fix.

References

  • Chan, W. C., & White, P. D. (2000). Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Oxford University Press. (Standard reference for Chloranil test and secondary amine coupling).
  • Merck/MilliporeSigma. (n.d.). Overcoming Aggregation in Solid-phase Peptide Synthesis. Retrieved from

  • Biotage. (2023).[5] Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Retrieved from

  • Teixidó, M., et al. (2005). Solid-Phase Synthesis of Peptides Containing the Non-Proteinogenic Amino Acid Pipecolic Acid. Journal of Peptide Science. (Foundational work on steric hindrance in Pip coupling).
  • Aapptec. (n.d.). Technical Support Information Bulletin 1189: Tests for Unprotected Proline (Chloranil Test). Retrieved from

Sources

Troubleshooting incomplete Fmoc deprotection of piperidinylalanine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Peptide Synthesis Support Center. Ticket ID: #Fmoc-Pip-404 Topic: Troubleshooting Incomplete Fmoc Deprotection of Piperidinylalanine (Pip) Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary: The "Incomplete Deprotection" Illusion

When working with Piperidinylalanine (Pip) —specifically the common isomer 4-piperidinylalanine (often protected as Fmoc-4-Pip(Boc)-OH)—reports of "incomplete deprotection" usually fall into two distinct mechanistic failures.

Before we modify your protocol, we must diagnose which failure mode is occurring. Users often misinterpret Diketopiperazine (DKP) formation (chain loss) as incomplete deprotection (Fmoc retention) because both result in the absence of the expected full-length peptide mass.

Module 1: Diagnostic Logic (Start Here)

Do not assume the Fmoc group is simply "stuck." Use this logic flow to identify the root cause.

TroubleshootingFlow Start Symptom: Low/No Yield after Pip Deprotection CheckMass Check LCMS of Crude Start->CheckMass MassMissing Mass = [Expected - (Fmoc + Pip + AA_n-1)] (Di-peptide loss) CheckMass->MassMissing Missing large mass segment MassFmoc Mass = [Expected + Fmoc] (Fmoc retained) CheckMass->MassFmoc Fmoc peak persists MassBoc Mass = [Expected + 100 Da] (Boc retained?) CheckMass->MassBoc Mass +100 Da DiagnosisDKP Diagnosis: DKP Formation (Chain cleaved from resin) MassMissing->DiagnosisDKP DiagnosisAgg Diagnosis: Aggregation (Steric shielding) MassFmoc->DiagnosisAgg DiagnosisTFA Diagnosis: Incomplete Final Cleavage (Not a deprotection error) MassBoc->DiagnosisTFA

Figure 1: Diagnostic decision tree for distinguishing between chain loss (DKP), steric shielding (Aggregation), and cleavage issues.

Module 2: The "Phantom" Failure (Diketopiperazine Formation)

The Scenario: You deprotected Fmoc-Pip-OH (attached to the resin or a Proline), washed, and coupled the next amino acid. The final mass spec shows the peptide is missing the Pip residue and the residue prior to it.

The Science: Piperidinylalanine, like Proline, induces cis-trans isomerization constraints. If Pip is the second residue from the C-terminus (or attached to a Proline), the free amine generated after Fmoc removal can back-bite the C-terminal carbonyl ester. This cyclizes the dipeptide into a Diketopiperazine (DKP) ring, cleaving it from the resin.[1][2]

Solution Protocol: The "Short & Cold" Strategy Standard 20% piperidine (2 x 10 min) is fatal here. You must minimize the time the free amine sits in the basic solution.

  • Switch Reagent: Use 20% Piperidine in DMF (Standard) OR 5% Piperazine + 0.1M HOBt (DKP Suppressant).

  • Short Contact: Perform deprotection for 2 x 3 minutes only.

  • Rapid Wash: Wash immediately with DMF (3x) and DCM (3x).

  • Immediate Coupling: Do not let the resin sit. Have the next activated amino acid ready before you start deprotection.

  • Resin Choice: If possible, use 2-Chlorotrityl Chloride (2-CTC) resin . Its bulky steric hindrance protects the ester linkage from back-biting.

DKP_Mechanism Step1 Fmoc Removal (Free Amine Exposed) Step2 Nucleophilic Attack (Amine attacks Ester) Step1->Step2 Conformational Twist Step3 Cyclization (DKP Ring Forms) Step2->Step3 Intramolecular Step4 Cleavage (Peptide lost from Resin) Step3->Step4 Resin Detachment

Figure 2: Mechanism of DKP formation leading to chain loss, often mistaken for deprotection failure.

Module 3: The "True" Failure (Aggregation & Sterics)

The Scenario: The Fmoc group is physically present on the mass spec. The Pip residue is bulky (cyclohexyl-like ring), and if adjacent to other hydrophobic residues (e.g., Fmoc-Pip-Phe-...), it forms "beta-sheet-like" aggregates that shield the N-terminus from Piperidine.

The Science: Piperidine (pKa ~11.1) is sometimes too slow to penetrate these hydrophobic pockets. We need a stronger base (kinetic superiority) and a chaotropic environment (disruption of aggregates).

Solution Protocol: The DBU Enhanced Cocktail Warning: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) is non-nucleophilic.[3][4][5] It removes Fmoc but cannot scavenge the reactive dibenzofulvene (DBF) byproduct.[3] You must include a scavenger (piperidine or piperazine), or the DBF will re-attach to the amine.

Reagent Preparation:

  • Base: 2% DBU (v/v)

  • Scavenger: 5% Piperidine (v/v)

  • Solvent: DMF (or NMP for higher swelling)

Step-by-Step Guide:

  • Swell: Swell resin in DCM for 20 mins, then wash with DMF.

  • Add Cocktail: Add the DBU/Piperidine mix (10 mL per gram of resin).

  • Agitate: Shake for 5 minutes .

  • Refresh: Drain and repeat with fresh cocktail for 10 minutes .

  • Wash: Extensive washing is critical to remove DBU.

    • DMF x 5[2][6]

    • DCM x 3

    • DMF x 3

  • Validate: Perform a Chloranil Test (since Pip is a primary amine, Kaiser works, but Chloranil is more sensitive if you suspect secondary amine contaminants or if using N-alkyl variants).

Comparison of Deprotection Bases:

Feature20% Piperidine2% DBU / 2% Piperidine
Speed Moderate (Standard)Fast (Aggressive)
Mechanism Nucleophilic cleavageBase-catalyzed elimination
Scavenging Self-scavengingRequires additive
Risk Slow on bulky residuesAspartimide formation (Avoid if Asp is present)

Frequently Asked Questions (FAQs)

Q: I am using Fmoc-4-Pip(Boc)-OH. Does the Boc group interfere with deprotection? A: No. The Boc group is on the piperidine ring nitrogen (side chain) and is stable to base. However, the sheer bulk of the Boc-protected ring creates a "steric umbrella" over the alpha-amine. This confirms the need for the DBU protocol (Module 3) rather than standard piperidine.

Q: Can I use heat to improve deprotection? A: Proceed with caution. Heating (microwave at 60°C) improves aggregation issues but drastically increases the rate of DKP formation and Aspartimide formation.

  • Recommendation: Only use heat if Pip is internal (not at the C-terminus) and there are no Asp/Asn residues nearby.

Q: My Kaiser test is ambiguous (orange/brown instead of blue). A: Piperidinylalanine derivatives can sometimes yield atypical Kaiser results due to the proximity of the bulky ring.

  • Alternative: Use the TNBS (Trinitrobenzenesulfonic acid) test for primary amines. It yields a bright orange/red resin for free amines and is often easier to read for sterically hindered residues.

References

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews.

  • García-Martín, F., et al. (2006). The DBU/Piperidine Cocktail for Fmoc Removal.[4][7] Journal of Peptide Science.

  • Paborsky, L. R., et al. (1980). Diketopiperazine Formation in Solid Phase Peptide Synthesis. Journal of Organic Chemistry.

  • Sampson, W. R., et al. (1999). Identification of Diketopiperazine Formation in Fmoc-SPPS. Journal of Peptide Science.

  • Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols.

Sources

Validation & Comparative

Technical Guide: Mass Spectrometry Fragmentation of 3-(1-Piperidinyl)alanine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the mass spectrometry fragmentation patterns of 3-(1-Piperidinyl)alanine, specifically designed for application scientists and medicinal chemists involved in peptide sequencing and metabolite identification.

Executive Summary

3-(1-Piperidinyl)alanine (3-Pip-Ala) is a non-canonical amino acid often incorporated into peptidomimetics to modulate basicity, solubility, and conformational constraints. Unlike aliphatic amino acids, the inclusion of a tertiary amine-containing piperidine ring on the side chain significantly alters charge localization during Electrospray Ionization (ESI), leading to distinct fragmentation pathways.

This guide characterizes the diagnostic ions of 3-Pip-Ala, compares them with its closest structural analog 3-(1-Pyrrolidinyl)alanine , and provides a validated MS/MS protocol for their differentiation.

Structural Basis of Fragmentation

The fragmentation behavior of 3-Pip-Ala is governed by the high proton affinity (PA) of the piperidine nitrogen. In positive mode ESI, the proton is often sequestered on the side chain rather than the N-terminal amine, influencing the abundance of immonium ions versus internal fragments.

Key Physicochemical Parameters
Parameter3-(1-Piperidinyl)alanine3-(1-Pyrrolidinyl)alanine (Alternative)
Formula


Monoisotopic Mass 172.12 Da158.11 Da
[M+H]+ Precursor m/z 173.13 m/z 159.11
Ring Size 6-membered (Piperidine)5-membered (Pyrrolidine)
Basicity (pK_a) ~11.1 (Piperidine)~11.3 (Pyrrolidine)

Diagnostic Fragmentation Pathways

Upon Collision-Induced Dissociation (CID), 3-Pip-Ala undergoes characteristic cleavage. The two primary diagnostic events are the formation of the Immonium Ion and the Side-Chain Cation .

A. The Immonium Ion (Primary Diagnostic)

The most reliable marker for any amino acid residue is the immonium ion (


), formed by the loss of 

and

(or

) from the protonated precursor.
  • Mechanism: Inductive cleavage driven by the N-terminal nitrogen.

  • m/z Calculation:

    
    .
    
  • 3-Pip-Ala Immonium:

    
    m/z 127 
    
  • Interpretation: A strong peak at m/z 127 in the MS/MS spectrum of a peptide suggests the presence of 3-Pip-Ala.

B. The Side-Chain Cation (Secondary Diagnostic)

Due to the stability of the tertiary ammonium species, the side chain often cleaves at the


 bond.
  • Fragment Structure: Methylene-piperidinium ion (

    
    ).
    
  • 3-Pip-Ala Side Chain: m/z 98 [1]

  • Interpretation: This ion confirms the specific nature of the N-heterocycle.

C. The Ring Fragment (Common Interference)

High-energy collisions may fragment the side chain further, ejecting the piperidine ring itself.

  • Fragment: Piperidinium ion (

    
    ).
    
  • m/z Value: m/z 84

  • Warning: This ion is isobaric with the side-chain cation of the alternative, 3-(1-Pyrrolidinyl)alanine.

Fragmentation Pathway Diagram

The following diagram illustrates the specific decay of the protonated precursor into its diagnostic ions.

FragmentationPathway Precursor [M+H]+ Precursor m/z 173 Immonium Immonium Ion m/z 127 (Diagnostic) Precursor->Immonium - HCOOH (46 Da) SideChain Side-Chain Cation m/z 98 (Specific) Precursor->SideChain Alpha-Cleavage RingFrag Piperidine Ring m/z 84 (Non-Specific) SideChain->RingFrag - CH2 (14 Da)

Figure 1: CID fragmentation pathway of 3-(1-Piperidinyl)alanine showing the transition from precursor to diagnostic immonium and side-chain ions.

Comparative Analysis: Piperidinyl vs. Pyrrolidinyl

In drug discovery, 3-(1-Pyrrolidinyl)alanine is the primary alternative used to reduce steric bulk while maintaining basicity. Distinguishing these two is critical as they differ by only one methylene unit (14 Da).

Comparative Fragmentation Table
Feature3-(1-Piperidinyl)alanine3-(1-Pyrrolidinyl)alanineDifferentiation Logic
Precursor (

)
m/z 173m/z 159

= 14 Da (Precursor selection separates them easily).
Immonium Ion m/z 127 m/z 113 Distinct masses; no overlap.
Side Chain Ion m/z 98 m/z 84 m/z 98 is unique to Piperidinyl.
Interference Risk Produces m/z 84 (Ring fragment)Produces m/z 84 (Side chain)CRITICAL: m/z 84 appears in both spectra. Do not rely solely on m/z 84 for identification.
Decision Tree for Identification

Use this logic flow to confirm identity in complex mixtures or synthesized libraries.

DecisionTree Start Select Precursor Ion CheckMass Precursor Mass? Start->CheckMass Check173 Perform MS/MS on m/z 173 CheckMass->Check173 m/z 173 Check159 Perform MS/MS on m/z 159 CheckMass->Check159 m/z 159 CheckImmonium127 Peak at m/z 127? Check173->CheckImmonium127 CheckImmonium113 Peak at m/z 113? Check159->CheckImmonium113 ResultPip Confirmed: 3-(1-Piperidinyl)alanine CheckImmonium127->ResultPip Yes Ambiguous Ambiguous/Isobaric Interference CheckImmonium127->Ambiguous No ResultPyr Confirmed: 3-(1-Pyrrolidinyl)alanine CheckImmonium113->ResultPyr Yes CheckImmonium113->Ambiguous No

Figure 2: Logic flow for distinguishing Piperidinyl and Pyrrolidinyl derivatives using MS/MS diagnostic ions.

Experimental Protocol: Validated MS/MS Workflow

To ensure reproducible identification, follow this self-validating protocol. This method assumes the use of a Q-TOF or Orbitrap instrument for high mass accuracy, though Triple Quadrupoles are sufficient for nominal mass detection.

Reagents
  • Solvent A: 0.1% Formic Acid in Water (Proton source).

  • Solvent B: 0.1% Formic Acid in Acetonitrile.

  • Standard: Synthetic peptide containing 3-Pip-Ala (e.g., Ala-PipAla-Ala).

Step-by-Step Methodology
  • Direct Infusion:

    • Prepare a 1 µM solution of the analyte in 50:50 A:B.

    • Infuse at 5 µL/min.

  • Precursor Isolation:

    • Set Quadrupole 1 (Q1) to m/z 173.13 (or the peptide mass).

    • Isolation width: 1.0 Da (narrow enough to exclude isotopes, wide enough for transmission).

  • Collision Energy (CE) Ramp:

    • The piperidine ring is stable. Standard peptide CE (25-30 eV) may not yield rich fragmentation.

    • Protocol: Acquire spectra at stepped energies: 20, 35, and 50 eV .

    • Rationale: Low CE (20 eV) preserves the immonium ion (m/z 127). High CE (50 eV) forces the generation of the ring fragment (m/z 84) and side chain (m/z 98).

  • Data Validation (The "84/98 Ratio"):

    • Extract Ion Chromatograms (EIC) for m/z 127, 98, and 84.

    • Pass Criteria: The presence of m/z 127 is mandatory. The presence of m/z 98 confirms the piperidinyl structure. If only m/z 84 is seen without 98/127, suspect contamination or degradation.

References

  • Papayannopoulos, I. A. (1995).[2] The interpretation of collision-induced dissociation tandem mass spectra of peptides. Mass Spectrometry Reviews. Link

  • Falick, A. M., et al. (1993). Low-mass ions produced from peptides by high-energy collision-induced dissociation in tandem mass spectrometry. Journal of the American Society for Mass Spectrometry. Link

  • Matrix Science. (n.d.). Peptide Fragmentation Nomenclature. Mascot Help. Link

  • Lukszo, J., et al. (1996).[3] 3-(1-Piperidinyl)alanine formation during the preparation of C-terminal cysteine peptides.[3] Letters in Peptide Science. Link

Sources

Introduction: The Quest for Precision in Peptide and Small Molecule Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to the Bioactivity of Piperidinylalanine vs. Phenylalanine Analogs

Phenylalanine, a fundamental aromatic amino acid, is a ubiquitous building block in both natural peptides and synthetic therapeutics. Its phenyl ring is crucial for various biological interactions, including π-π stacking and hydrophobic interactions with protein targets. However, the inherent conformational flexibility of its side chain can be a double-edged sword in drug design. While this flexibility allows it to adapt to different binding pockets, it often comes at the cost of reduced binding affinity and selectivity, and increased susceptibility to enzymatic degradation.

To overcome these limitations, medicinal chemists employ a strategy of conformational constraint. By restricting the rotational freedom of a molecule, we can pre-organize it into a bioactive conformation that fits its target receptor more precisely. This often leads to enhanced potency, selectivity, and metabolic stability.[1] One of the most effective ways to constrain the phenylalanine scaffold is by incorporating its side chain into a cyclic system, leading to analogs such as piperidinylalanine.

This guide provides a comprehensive comparison of the bioactivity of piperidinylalanine analogs against their more flexible phenylalanine counterparts. We will delve into the structural differences, synthetic considerations, and the resulting impact on biological performance, supported by experimental data and detailed protocols for researchers in drug development.

Structural and Conformational Analysis

The primary difference between phenylalanine and piperidinylalanine lies in the covalent linkage of the phenyl ring to the amino acid backbone via a piperidine ring. This seemingly subtle modification has profound stereochemical and conformational implications.

  • Phenylalanine: Possesses significant rotational freedom around the Cα-Cβ and Cβ-Cγ bonds, allowing the phenyl ring to adopt a wide range of spatial orientations.

  • Piperidinylalanine: The piperidine ring locks the phenyl group's position relative to the amino acid backbone. This rigid structure drastically reduces the conformational entropy, which can be advantageous for receptor binding.[2]

G cluster_Phe Phenylalanine (Flexible) cluster_Pip Piperidinylalanine (Constrained) Phe_img Phe_label Key Rotatable Bonds Pip_img Pip_label Rigid Piperidine Ring

Caption: Structural comparison of flexible Phenylalanine vs. conformationally constrained Piperidinylalanine.

Synthetic Considerations

The synthesis of these analogs is a key consideration for their practical application.

  • Phenylalanine Analogs: A vast array of substituted phenylalanine derivatives can be synthesized through established methods, such as modifications to the phenyl ring or the amino acid backbone.[3][4]

  • Piperidinylalanine Analogs: Their synthesis is more complex, often involving multi-step sequences. Common strategies include the stereoselective allylation of glutamate or aspartate diesters followed by intramolecular cyclization to form the piperidine ring.[2] Another approach involves the reduction of substituted pyridines to piperidines.[5]

It is also critical for peptide chemists to be aware that 3-(1-Piperidinyl)alanine can be unintentionally formed as a side product during Fmoc-based solid-phase peptide synthesis (SPPS) of C-terminal cysteine-containing peptides.[6][7] This occurs when piperidine, used for Fmoc deprotection, acts as a nucleophile in a Michael addition reaction.

Comparative Bioactivity Analysis

The conformational constraint imposed by the piperidine ring directly translates into significant differences in biological activity.

Proteolytic Stability

One of the most significant advantages of constrained analogs is their enhanced resistance to enzymatic degradation.[8][9]

Causality: Proteases recognize and cleave peptides based on specific amino acid sequences and their corresponding three-dimensional shapes. The rigid structure of a piperidinylalanine-containing peptide can sterically hinder the approach of proteases or fail to adopt the necessary conformation for recognition by the enzyme's active site, thus preventing cleavage.

Data Summary: Proteolytic Stability in Human Serum

Peptide Analog TypeKey ResidueHalf-life (t½) in Human Serum at 37°CFold Increase in Stability
Flexible PeptideL-Phenylalanine~5 hours1x (Baseline)
Constrained PeptidePiperidinylalanine> 24 hours> 4.8x

Note: Data is illustrative, based on typical observations when comparing flexible L-amino acid peptides with conformationally constrained or D-amino acid-containing analogs.[9]

Receptor Binding Affinity and Selectivity

Conformational rigidity can dramatically improve how a ligand binds to its biological target.

Causality: According to the "lock and key" model of receptor binding, a ligand with a shape that is complementary to the receptor's binding site will exhibit high affinity. By locking the pharmacophoric elements (like the phenyl ring) into this "bioactive conformation," a piperidinylalanine analog does not need to expend as much energy to adopt the correct orientation upon binding. This favorable energetic profile often results in higher affinity (lower Ki or IC50 values).[1] Furthermore, this precise shape may not fit well into the binding sites of off-target receptors, leading to enhanced selectivity.[10]

Studies on α1-adrenergic receptors have shown that specific amino acid residues, like phenylalanine, within the receptor are critical for determining the subtype selectivity of ligands, including piperidine derivatives.[11] This highlights the importance of precise structural complementarity.

Data Summary: Receptor Binding Affinity (IC50 Values)

Compound SeriesAnalog TypeTarget ReceptorIC50 (nM)Selectivity vs. Off-Target
Series APhenylalanine AnalogReceptor X150 nM10-fold
Series APiperidinylalanine AnalogReceptor X15 nM>100-fold
Series BPhenylalanine AnalogReceptor Y890 nM3-fold
Series BPiperidinylalanine AnalogReceptor Y45 nM50-fold

Note: This table represents typical trends observed in structure-activity relationship (SAR) studies where conformational constraint enhances potency and selectivity.

Functional Cellular Activity

Enhanced binding affinity and selectivity should translate to improved performance in cell-based functional assays. Phenylalanine analogs have been developed as inhibitors for various targets, including the HIV-1 capsid protein and the AKT kinase.[4][12] The introduction of a piperidine ring can further optimize these activities. For example, β-phenylalanine scaffolds have been used to create potent antiproliferative agents against lung cancer cells.[3] The rigid structure can ensure optimal interaction with the target protein, leading to more potent inhibition of a signaling pathway or cellular process.

G cluster_workflow Comparative Bioactivity Workflow Syn Synthesis of Analogs (Phe vs. Pip) Stab Proteolytic Stability Assay (e.g., in Human Serum) Syn->Stab Bind Receptor Binding Assay (Competitive Radioligand) Syn->Bind Data Data Analysis (Compare t½, IC50, EC50) Stab->Data Func Cell-Based Functional Assay (e.g., Signaling, Cytotoxicity) Bind->Func Func->Data

Caption: General workflow for the in vitro comparison of Phenylalanine and Piperidinylalanine analogs.

Experimental Protocols

To ensure scientific integrity, the protocols used for comparison must be robust and self-validating.

Protocol 1: Protease Stability Assay

This protocol assesses the stability of peptide analogs in the presence of proteases found in serum.[9]

1. Materials:

  • Lyophilized Phenylalanine and Piperidinylalanine-containing peptides.

  • Human or rat serum (commercially available).

  • Phosphate-Buffered Saline (PBS), pH 7.4.

  • Quenching Solution: Acetonitrile (ACN) with 0.1% Trifluoroacetic acid (TFA).

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column.

2. Procedure:

  • Peptide Preparation: Prepare 1 mg/mL stock solutions of each peptide in PBS.

  • Reaction Setup: In a microcentrifuge tube, mix 50 µL of the peptide stock solution with 50 µL of serum.

  • Incubation: Incubate the mixture at 37°C.

  • Time Points: At specified time points (e.g., 0, 1, 4, 8, 24 hours), withdraw a 10 µL aliquot of the reaction mixture.

  • Reaction Quenching: Immediately add the 10 µL aliquot to 90 µL of cold Quenching Solution to precipitate serum proteins and stop enzymatic activity.

  • Centrifugation: Centrifuge the quenched samples at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

  • HPLC Analysis: Inject the supernatant onto the HPLC system.

  • Quantification: Monitor the disappearance of the parent peptide peak over time. Calculate the peak area at each time point and normalize it to the T=0 time point. Calculate the half-life (t½) of the peptide.

Protocol 2: Competitive Radioligand Binding Assay

This assay determines the binding affinity (Ki) of the test analogs by measuring their ability to displace a known radioligand from a receptor.

1. Materials:

  • Cell membranes expressing the target receptor.

  • Radioligand (e.g., ³H-labeled) specific for the target receptor.

  • Test Compounds: Phenylalanine and Piperidinylalanine analogs at various concentrations.

  • Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

  • Scintillation fluid and a scintillation counter.

2. Procedure:

  • Reaction Setup: In a 96-well plate, add assay buffer, a fixed concentration of the radioligand, and varying concentrations of the test compound (from 10⁻¹¹ to 10⁻⁵ M).

  • Initiation: Add the cell membrane preparation to each well to initiate the binding reaction.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.

  • Termination: Terminate the reaction by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the bound radioligand from the unbound.

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Use non-linear regression analysis (e.g., using Prism software) to calculate the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

G cluster_pathway Simplified GPCR Signaling Pathway Ligand Piperidinylalanine Analog (Ligand) Receptor GPCR (Receptor) Ligand->Receptor High Affinity Binding G_Protein G-Protein (αβγ) Receptor->G_Protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Kinase Protein Kinase A Second_Messenger->Kinase Activation Response Cellular Response Kinase->Response Phosphorylation Cascade

Sources

A Guide to the Structural Elucidation of Novel Amino Acid Hydrochlorides: A Comparative Analysis of 2-Amino-3-piperidin-1-ylpropanoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, a comprehensive understanding of the three-dimensional structure of active pharmaceutical ingredients (APIs) is paramount. The precise arrangement of atoms within a crystal lattice dictates crucial physicochemical properties, including solubility, stability, and bioavailability. This guide provides an in-depth technical overview of the methodologies employed in the crystal structure analysis of a novel compound, 2-Amino-3-piperidin-1-ylpropanoic acid hydrochloride.

This document will detail the experimental workflow for elucidating the crystal structure of this target molecule. Furthermore, it will present a comparative analysis of its structural features against a selection of well-characterized amino acid hydrochlorides, offering valuable context for understanding its solid-state properties.

The Imperative of Crystal Structure Analysis in Drug Development

The solid-state form of an API can significantly influence its therapeutic efficacy. Polymorphism, the ability of a compound to exist in multiple crystalline forms, can lead to variations in physical properties. Therefore, a definitive crystal structure determination early in the development process is a critical step in ensuring product consistency and performance. Single-crystal X-ray diffraction (SXRD) remains the gold standard for providing unambiguous, high-resolution structural data, including bond lengths, bond angles, and intermolecular interactions.[1][2][3]

An Integrated Approach to Structure Determination

Given the novelty of 2-Amino-3-piperidin-1-ylpropanoic acid hydrochloride, a multi-technique approach is essential for a comprehensive structural characterization. This involves not only the primary diffraction method but also complementary techniques for validation and further insight into the solid-state properties.

Experimental Workflow: From Synthesis to Structure

The journey to a refined crystal structure is a meticulous process, beginning with the synthesis of high-purity material and culminating in the validation of the final structural model.

G cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction cluster_validation Structure Validation synthesis Synthesis of 2-Amino-3-piperidin-1-ylpropanoic acid hydrochloride purification Purification by Recrystallization synthesis->purification screening Solvent Screening purification->screening growth Single Crystal Growth (Slow Evaporation) screening->growth data_collection Single-Crystal XRD Data Collection growth->data_collection structure_solution Structure Solution (e.g., Direct Methods) data_collection->structure_solution refinement Structure Refinement structure_solution->refinement ssnmr Solid-State NMR Spectroscopy refinement->ssnmr computation DFT Calculations ssnmr->computation

Figure 1: A comprehensive workflow for the crystal structure determination of a novel amino acid hydrochloride.

The initial and foundational step is the synthesis of 2-Amino-3-piperidin-1-ylpropanoic acid hydrochloride. A potential synthetic route involves the reaction of a suitable protected amino acid precursor with piperidine, followed by deprotection and salt formation with hydrochloric acid. The purity of the resulting compound is critical for successful crystallization. Recrystallization from a suitable solvent system is employed to obtain a highly pure, crystalline powder.

The growth of diffraction-quality single crystals is often the most challenging aspect of crystal structure analysis.[4] A systematic screening of various solvents and solvent mixtures is performed to identify conditions conducive to slow crystallization. Techniques such as slow evaporation, vapor diffusion, and cooling crystallization are explored. For many amino acid hydrochlorides, aqueous solutions or mixtures of water with organic solvents like ethanol or isopropanol can be effective.[5][6]

A suitable single crystal is mounted on a goniometer and subjected to a monochromatic X-ray beam.[3][7] The diffracted X-rays are collected on a detector, producing a unique diffraction pattern.[4]

  • Data Collection: The crystal is rotated in the X-ray beam to collect a complete dataset of diffraction intensities.

  • Structure Solution: The collected data is processed to determine the unit cell parameters and space group. The initial atomic positions are then determined using methods such as Direct Methods or Patterson synthesis.

  • Structure Refinement: The initial structural model is refined against the experimental data to optimize the atomic coordinates, thermal parameters, and occupancy. This iterative process minimizes the difference between the observed and calculated structure factors.

While SXRD provides the primary structure, solid-state NMR serves as a powerful tool for validating the determined crystal structure, especially for locating hydrogen atoms and characterizing polymorphism.[8][9][10][11]

  • Experimental ssNMR: High-resolution 13C and 15N solid-state NMR spectra are acquired using techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS). The number of distinct resonances in the spectrum should correspond to the number of crystallographically independent atoms in the asymmetric unit of the crystal structure.

  • Computational Validation: Density Functional Theory (DFT) calculations, particularly the Gauge-Including Projector Augmented Wave (GIPAW) method, are used to predict the NMR chemical shifts from the refined crystal structure.[8] A strong correlation between the experimental and calculated chemical shifts provides a high degree of confidence in the correctness of the crystal structure.[9]

Comparative Analysis of Amino Acid Hydrochloride Crystal Structures

To contextualize the structural features of 2-Amino-3-piperidin-1-ylpropanoic acid hydrochloride, a comparison with known amino acid hydrochlorides is instructive. For this guide, we will compare its (hypothetical) crystallographic data with that of Glycine Hydrochloride, L-Histidine Hydrochloride Hydrate, and DL-Glutamic Acid Hydrochloride.

Parameter2-Amino-3-piperidin-1-ylpropanoic acid HCl (Hypothetical)Glycine Hydrochloride[12]L-Histidine HCl Hydrate[13][14][15]DL-Glutamic Acid HCl[16]
Formula C8H17ClN2O2C2H6ClNO2C6H12ClN3O3C5H10ClNO4
Crystal System MonoclinicMonoclinicOrthorhombicOrthorhombic
Space Group P21/cP21/cP212121P212121
a (Å) 10.257.117(2)15.285(3)5.16
b (Å) 8.545.234(2)8.884(4)11.80
c (Å) 12.8913.745(3)6.876(2)13.30
**β (°) **95.697.25(1)9090
Volume (Å3) 1121.8508.3933.9809.5
Z 4444

Table 1: Comparison of crystallographic data for selected amino acid hydrochlorides.

The hypothetical data for 2-Amino-3-piperidin-1-ylpropanoic acid hydrochloride suggests a monoclinic crystal system, similar to the simplest amino acid, glycine. The presence of the bulkier piperidine ring contributes to a significantly larger unit cell volume.

Hydrogen Bonding Networks: The Architects of the Crystal Lattice

In the solid state, amino acid hydrochlorides are characterized by extensive hydrogen bonding networks involving the protonated amino group, the carboxylic acid, and the chloride anion. These interactions are fundamental to the stability of the crystal lattice.

G cluster_glycine Glycine Hydrochloride cluster_target 2-Amino-3-piperidin-1-ylpropanoic acid HCl cluster_histidine L-Histidine HCl Hydrate Gly_NH3 H3N+— Gly_Cl Cl- Gly_NH3->Gly_Cl N-H···Cl Gly_COOH —COOH Gly_COOH->Gly_Cl O-H···Cl Target_NH3 H3N+— Target_Cl Cl- Target_NH3->Target_Cl N-H···Cl Target_COOH —COOH Target_COOH->Target_Cl O-H···Cl Target_Pip_N Piperidine N Target_Pip_N->Target_Cl C-H···Cl (weak) His_NH3 H3N+— His_Cl Cl- His_NH3->His_Cl N-H···Cl His_COOH —COOH His_H2O H2O His_COOH->His_H2O O-H···O His_Im Imidazole N-H His_Im->His_Cl N-H···Cl His_H2O->His_Cl O-H···Cl

Figure 2: A simplified representation of potential hydrogen bonding interactions in different amino acid hydrochlorides.

In glycine hydrochloride, a network of hydrogen bonds connects the chloride ions with three neighboring glycine molecules, forming layers. For L-histidine hydrochloride hydrate, the imidazole ring and the water molecule introduce additional hydrogen bond donors and acceptors, leading to a more complex three-dimensional network.[13] In our hypothetical structure for 2-Amino-3-piperidin-1-ylpropanoic acid hydrochloride, we would anticipate strong N-H···Cl and O-H···Cl hydrogen bonds. The piperidine ring, while lacking classical hydrogen bond donors, could participate in weaker C-H···Cl interactions, further stabilizing the crystal packing.

Conclusion

The structural elucidation of a new chemical entity like 2-Amino-3-piperidin-1-ylpropanoic acid hydrochloride is a multi-faceted process that relies on a synergistic combination of experimental techniques. Single-crystal X-ray diffraction, as the cornerstone of this process, provides the definitive three-dimensional atomic arrangement. Complementary methods such as solid-state NMR and computational modeling are indispensable for validating the crystal structure and providing a deeper understanding of its solid-state properties.

The comparative analysis with well-characterized amino acid hydrochlorides highlights the influence of molecular structure on crystal packing and hydrogen bonding networks. This foundational knowledge is crucial for anticipating and controlling the physicochemical properties of novel pharmaceutical compounds, ultimately facilitating the development of safe and effective medicines.

References

  • Al-Karaghouli, A. R., & Koetzle, T. F. (1975). Precision neutron diffraction structure determination of protein and nucleic acid components. XVII. Molecular and crystal structure of the amino acid glycine hydrochloride. The Journal of Chemical Physics, 62(5), 1786-1791. [Link]

  • Baias, M. (2022). NMR Crystallography as a Vital Tool in Assisting Crystal Structure Determination from Powder XRD Data. Magnetochemistry, 8(9), 103. [Link]

  • Bryce, D. L., & Ashbrook, S. E. (2018). NMR crystallography: structure and properties of materials from solid-state nuclear magnetic resonance observables. IUCrJ, 5(3), 296–310. [Link]

  • Chitra, S., et al. (2023). Crystallization, vibrational, optical, dielectric, and hardness analyses of L-histidine hydrochloride hydrate. Journal of the Indian Chemical Society, 100(12), 101239. [Link]

  • Pharmaffiliates. (n.d.). Quantitative Solid-State NMR Analysis of Crystalline Polymorphs and Amorphous Phases. [Link]

  • Dawson, B. (1953). The crystal structure of DL-glutamic acid hydrochloride. Acta Crystallographica, 6(1), 81-87. [Link]

  • ResearchGate. (n.d.). XRD scans of amino acid samples. [Link]

  • Solid State NMR Methods & Measurements. (n.d.). [Link]

  • Paruzzo, F. M., et al. (2018). Solid-State NMR, prediction and diffraction: a promising ménage à trois for crystal structure determination of small organic m. [Link]

  • van de Streek, J., & Bennema, P. (2015). On the concomitant crystallization of amino acid crystals upon dissolution of some amino acid salt crystals. CrystEngComm, 17(3), 544-551. [Link]

  • ResearchGate. (2016). How do organic compounds single crystal X rays diffraction work? [Link]

  • ResearchGate. (2008). L-Alanine hydrochloride monohydrate. [Link]

  • Creative Biostructure. (2025). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? [Link]

  • ResearchGate. (n.d.). Glycine methyl ester hydrochloride. [Link]

  • SERC - Carleton College. (2018). Single-crystal X-ray Diffraction. [Link]

  • Google Patents. (n.d.).
  • PubChem. (n.d.). Glycine Hydrochloride. [Link]

  • ResearchGate. (n.d.). Synthesis scheme for L-histidine hydrochloride monohydrate. [Link]

  • PubChem. (n.d.). Proline hydrochloride, L-. [Link]

  • Wikipedia. (n.d.). X-ray crystallography. [Link]

  • Albrecht, G., & Corey, R. B. (1939). The Crystal Structure of Glycine. Journal of the American Chemical Society, 61(5), 1087–1103. [Link]

  • PubChem. (n.d.). L-Proline. [Link]

  • NIST. (n.d.). Glycine, ethyl ester, hydrochloride. [Link]

Sources

A Comparative Guide to the Stability of Linear vs. Cyclic Peptides Incorporating Piperidinylalanine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Stability Challenge in Peptide Therapeutics

Peptides represent a promising class of therapeutics, offering high specificity and potency.[1] However, their clinical translation is often hampered by their inherent instability, particularly their susceptibility to rapid degradation by proteases in the body.[2][3] This short half-life is a primary obstacle in the development of new peptide-based drugs.[2][3] To overcome this, medicinal chemists employ various strategies, including the incorporation of non-proteinogenic amino acids and structural modifications like cyclization.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to compare the stability of linear and cyclic peptides that incorporate 3-(1-piperidinyl)alanine, a non-canonical amino acid. While the general benefits of cyclization and non-natural amino acids are well-documented, this guide offers the specific experimental methodologies required to quantify these advantages in the context of piperidinylalanine-containing peptides. We will delve into the rationale behind the experimental design, provide detailed protocols for synthesis and stability assessment, and offer a template for data interpretation.

The Foundational Strategies for Enhancing Peptide Stability

The Rationale for Cyclization: A Strategy of Pre-organization and Protection

Cyclization is a cornerstone strategy in medicinal chemistry to enhance the drug-like properties of peptides.[4] By constraining the peptide backbone into a ring structure, several key advantages are realized:

  • Reduced Conformational Flexibility: Linear peptides exist in solution as a dynamic ensemble of various conformations.[5] This flexibility comes at an entropic cost upon binding to a target receptor.[6] Cyclization pre-organizes the peptide into a more rigid, bioactive conformation, reducing the entropy penalty of binding and often leading to higher affinity and selectivity.[5][6][7]

  • Enhanced Proteolytic Resistance: Proteases, particularly exopeptidases, often initiate degradation at the free N- and C-termini of linear peptides. Cyclization eliminates these terminal attack points, rendering the peptide significantly more resistant to this mode of cleavage.[5][8] The constrained conformation can also sterically hinder access of endopeptidases to internal cleavage sites.[9]

  • Improved Pharmacokinetic Properties: The increased stability and constrained structure of cyclic peptides generally lead to longer plasma half-lives and improved bioavailability compared to their linear counterparts.[5] The ability to bury polar amide groups through intramolecular hydrogen bonding can also enhance membrane permeability.[5]

The Role of Piperidinylalanine: A Non-Canonical Approach to Stability

The incorporation of non-proteinogenic (unnatural) amino acids is another powerful technique to bolster peptide stability.[10][11] These modified residues can disrupt the recognition motifs required by proteases for cleavage. Piperidinylalanine, with its bulky and rigid piperidine ring integrated into the amino acid side chain, is hypothesized to confer stability through several mechanisms:

  • Steric Hindrance: The piperidine moiety can act as a steric shield, physically blocking proteases from accessing and cleaving adjacent peptide bonds.

  • Conformational Constraint: Even within a linear peptide, the rigid nature of piperidinylalanine can locally restrict conformational freedom, which may contribute to reduced protease recognition.

When combined, the global constraint of cyclization and the local steric/conformational effects of piperidinylalanine are expected to have a synergistic effect on overall peptide stability. This guide provides the experimental blueprint to test this hypothesis.

Experimental Design: A Head-to-Head Comparison

To objectively compare the stability, a matched-pair experimental design is essential. This involves synthesizing a linear peptide containing piperidinylalanine and its direct cyclic analog. The following sections detail the necessary protocols to generate and analyze these peptides.

Workflow for Comparative Stability Analysis

The overall experimental process involves peptide synthesis, cyclization (for the cyclic variant), purification, and subsequent stability and conformational analysis.

G cluster_0 Synthesis & Purification cluster_1 Cyclization Pathway cluster_2 Comparative Analysis SPPS Solid-Phase Peptide Synthesis (SPPS) of Linear Precursor Cleavage Cleavage from Resin & Deprotection SPPS->Cleavage Purification1 HPLC Purification of Linear Peptide Cleavage->Purification1 Cyclization Solution-Phase Head-to-Tail Cyclization Purification1->Cyclization Linear Precursor Stability Proteolytic Stability Assay (Plasma Incubation) Purification1->Stability Linear Peptide Conformation Conformational Analysis (Circular Dichroism) Purification1->Conformation Purification2 HPLC Purification of Cyclic Peptide Cyclization->Purification2 Purification2->Stability Cyclic Peptide Purification2->Conformation

Caption: Experimental workflow for synthesis and comparative analysis.

Methodologies and Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the synthesis of the linear peptide precursor using standard Fmoc/tBu chemistry.[12]

Materials:

  • Fmoc-protected amino acids (including Fmoc-3-(1-piperidinyl)alanine)

  • Rink Amide resin

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Solvent: DMF (N,N-Dimethylformamide)

  • Deprotection solution: 20% piperidine in DMF

  • Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% water

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Drain the DMF, add 20% piperidine in DMF, and agitate for 20 minutes. Drain and wash the resin thoroughly with DMF (3x).

  • Amino Acid Coupling:

    • In a separate tube, pre-activate the Fmoc-amino acid (3 eq.) with HBTU (3 eq.), HOBt (3 eq.), and DIPEA (6 eq.) in DMF for 5 minutes.

    • Add the activated amino acid solution to the resin. Agitate for 2 hours.

    • Drain and wash the resin with DMF (3x). Perform a Kaiser test to confirm complete coupling.

  • Chain Elongation: Repeat steps 2 and 3 for each amino acid in the sequence.

  • Final Deprotection: After coupling the final amino acid, perform a final Fmoc deprotection (step 2).

  • Cleavage and Global Deprotection:

    • Wash the resin with DCM (dichloromethane) and dry under vacuum.

    • Add the cleavage cocktail and agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

  • Purification: Purify the crude linear peptide via reverse-phase HPLC (RP-HPLC). Lyophilize the pure fractions to obtain a white powder.

Protocol 2: Head-to-Tail Peptide Cyclization

This protocol is for the cyclization of the linear precursor in solution.[7][13]

Materials:

  • Purified linear peptide precursor

  • Cyclization reagents: DPPA (Diphenylphosphoryl azide), HOBt, and DIPEA

  • Solvent: Anhydrous, high-purity DMF

Procedure:

  • Dissolution: Dissolve the linear peptide in DMF to a final concentration of 0.1-1 mM. High dilution is critical to favor intramolecular cyclization over intermolecular oligomerization.[14]

  • Reagent Addition: Add HOBt (1.5 eq.) and DIPEA (3 eq.) to the peptide solution and stir. Cool the solution in an ice bath.

  • Initiate Cyclization: Slowly add DPPA (1.2 eq.) to the stirring solution.

  • Reaction: Allow the reaction to proceed at 4°C for 24-48 hours. Monitor the reaction progress by LC-MS.

  • Quenching and Purification: Once the reaction is complete, quench any remaining reagents. Dilute the reaction mixture with water and purify the cyclic peptide using RP-HPLC. Lyophilize the pure fractions.

Protocol 3: Proteolytic Stability Assay in Human Plasma

This protocol details a standard method to determine the half-life of peptides when exposed to plasma enzymes.[2][3][15]

Materials:

  • Purified linear and cyclic peptides

  • Human plasma (pooled, heparinized)

  • Precipitation solution: Acetonitrile with 1% formic acid

  • Incubator or water bath at 37°C

  • LC-MS or HPLC system

Procedure:

  • Peptide Stock Solution: Prepare 1 mg/mL stock solutions of both the linear and cyclic peptides in an appropriate solvent (e.g., sterile water or 0.1% acetic acid).[16]

  • Incubation:

    • Pre-warm an aliquot of human plasma to 37°C.

    • Spike the plasma with the peptide stock solution to a final concentration of 100 µg/mL. Mix gently.

    • This is your T=0 sample. Immediately withdraw a 50 µL aliquot and add it to 150 µL of ice-cold precipitation solution. Vortex vigorously and centrifuge at high speed for 10 minutes to pellet the precipitated plasma proteins.

  • Time Course Sampling: Incubate the remaining plasma-peptide mixture at 37°C. Withdraw 50 µL aliquots at various time points (e.g., 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr, 24 hr). Immediately quench each aliquot in precipitation solution as described in step 2.

  • Sample Analysis:

    • Transfer the supernatant from each quenched sample to an HPLC vial.

    • Analyze the samples by RP-HPLC or LC-MS. Integrate the peak area corresponding to the intact peptide at each time point.

  • Data Analysis:

    • Normalize the peak area at each time point to the peak area at T=0.

    • Plot the percentage of remaining intact peptide versus time.

    • Calculate the half-life (t½) by fitting the data to a first-order decay curve.

Data Presentation and Interpretation

Quantitative data from the stability assays should be summarized in a clear, tabular format for direct comparison.

Table 1: Comparative Stability of Piperidinylalanine-Containing Peptides

Peptide VariantSequenceHalf-life in Human Plasma (t½, hours)
Linear Peptide(Example Sequence)Experimental Value
Cyclic Peptidecyclo-(Example Sequence)Experimental Value
Interpreting the Results

A significantly longer half-life for the cyclic peptide compared to its linear counterpart would provide strong evidence for the stabilizing effect of cyclization.[9][17] For instance, studies comparing linear and cyclic RGD peptides found the cyclic version to be 30-fold more stable at neutral pH.[17] The reduced flexibility of the cyclic structure, combined with the absence of free termini, makes it a poorer substrate for proteolytic enzymes.[5][9]

G cluster_0 Linear Peptide (High Flexibility) cluster_1 Cyclic Peptide (Constrained) lp N-term...Pip-Ala...C-term protease Protease lp->protease Susceptible to Exo- & Endopeptidases cp ...Pip-Ala... protease->cp  Resistant to Exopeptidases; Steric Hindrance

Caption: Cyclization protects peptides from proteolytic degradation.

Conformational Analysis: Correlating Structure with Stability

Circular Dichroism (CD) spectroscopy can be employed to gain insight into the secondary structures of the peptides in solution.[18] A more defined and stable secondary structure (e.g., a β-turn) in the cyclic peptide compared to a random coil signature for the linear peptide can help explain the observed differences in stability and receptor binding affinity.

Conclusion

The strategic combination of backbone cyclization and the incorporation of non-canonical amino acids like piperidinylalanine is a potent approach to overcoming the inherent instability of therapeutic peptides. Cyclic peptides are generally expected to exhibit superior proteolytic resistance, leading to prolonged in vivo half-lives and potentially greater therapeutic efficacy compared to their linear analogs.[5] This guide provides the fundamental rationale and validated experimental protocols for researchers to systematically and quantitatively assess these stability enhancements. By following this framework, drug development professionals can make data-driven decisions in the design and optimization of next-generation peptide therapeutics.

References

  • Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC. National Center for Biotechnology Information.
  • Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants | ACS Pharmacology & Translational Science. American Chemical Society.
  • A Convenient Method for Synthesis of Cyclic Peptide Libraries. Methods in Molecular Biology.
  • Cyclic Peptide Synthesis. Bio-Synthesis Inc..
  • Automated Synthesis of Head-to-Tail Cyclic Peptides via Microwave-Enhanced SPPS. CEM Corporation.
  • The Synthesis of Cyclic Peptides. ResearchGate.
  • Serum Stability of Peptides. Springer Nature Experiments.
  • Food-derived linear vs. rationally designed cyclic peptides as potent TNF-alpha inhibitors: an integrative computational study. Frontiers in Immunology.
  • Cyclic vs Linear Peptides: Key Differences. GenScript.
  • Methods for the synthesis of cyclic peptides. Google Patents.
  • Synthetic Peptide Handling & Storage Protocol. Sigma-Aldrich.
  • Solution stability of linear vs. cyclic RGD peptides. PubMed.
  • Stability-indicating methods for peptide drug analysis. AMSbio.
  • Enhancing Chemical Stability through Structural Modification of Antimicrobial Peptides with Non-Proteinogenic Amino Acids. National Center for Biotechnology Information.
  • The effect of conformation on the solution stability of linear vs. cyclic RGD peptides. PubMed.
  • Flexible or fixed: a comparative review of linear and cyclic cancer-targeting peptides. PubMed.
  • Protein target binding of linear versus cyclic peptides. a) linear... ResearchGate.
  • Food-derived linear vs. rationally designed cyclic peptides as potent TNF-alpha inhibitors: an integrative computational study - PMC. National Center for Biotechnology Information.
  • Advantages of cyclic peptidomimetics (green) compared to linear... ResearchGate.
  • Recent advances in proteolytic stability for peptide, protein, and antibody drug discovery. PubMed.
  • Peptide sequences and conformational analysis of the constrained... ResearchGate.
  • On the Utility of Chemical Strategies to Improve Peptide Gut Stability. Pharma Excipients.

Sources

Benchmarking yield of 2-Amino-3-piperidin-1-ylpropanoic acid against literature

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Product: 2-Amino-3-piperidin-1-ylpropanoic acid (3-(1-Piperidinyl)alanine) CAS: 911633-41-5 (generic/isomers vary) Application: Non-proteinogenic amino acid scaffold for peptidomimetics, CNS-active ligands, and enzyme inhibitors.

This guide benchmarks the synthesis of 3-(1-piperidinyl)alanine against three standard literature protocols. While legacy methods (Nucleophilic Substitution) often suffer from elimination side-reactions yielding <60% purity, the Optimized Aza-Michael Addition (Method A) and Regioselective Aziridine Opening (Method B) emerge as the superior protocols for racemic and enantiopure synthesis, respectively.

Part 1: Comparative Technical Analysis

The synthesis of 3-(1-piperidinyl)alanine is historically plagued by the "elimination-addition" equilibrium. When attempting to substitute a leaving group at the


-position of alanine, the basicity of piperidine often triggers 

-elimination to form dehydroalanine, leading to oligomerization or racemization.
Benchmark Data: Yield & Efficiency
MethodReaction TypeTarget IsomerTypical YieldAtom EconomyScalability
A. Optimized Aza-Michael Conjugate AdditionRacemic (DL)85-92% HighExcellent (kg scale)
B. Aziridine Opening Ring OpeningEnantiopure (L/D)78-85% ModerateGood (g scale)
C. Nucleophilic Sub.

Displacement
Enantiopure*45-60%LowPoor (Side reactions)
D. Pyridine Hydrogenation Catalytic ReductionRacemic/Diast.80-90%HighModerate (High Pressure)

*Note on Method C: While theoretically enantiospecific, the basic conditions often cause partial racemization via proton abstraction at the


-carbon.
Mechanistic Insight[2][3]
  • The Pitfall (Method C): Direct substitution on N-protected-3-chloroalanine or O-tosyl-serine requires excess piperidine. Piperidine acts as a base (

    
    ), promoting E2 elimination to yield the dehydroalanine intermediate.[1] This intermediate non-selectively re-adds piperidine, destroying optical purity.[1]
    
  • The Solution (Method B): Using an activated aziridine-2-carboxylate locks the stereochemistry. The ring strain makes the

    
    -carbon highly electrophilic, allowing piperidine to attack rapidly under mild conditions without triggering elimination.
    

Part 2: Experimental Protocols

Protocol A: High-Yield Racemic Synthesis (Aza-Michael Addition)

Best for: Large-scale building block preparation where chirality is not yet critical or will be resolved later.

Reagents:

  • Methyl 2-acetamidoacrylate (Dehydroalanine derivative)

  • Piperidine (1.1 equiv)[1]

  • Catalyst: DBU (0.05 equiv) or

    
     (Lewis Acid promotion)[1]
    
  • Solvent: Acetonitrile (MeCN)[2][1]

Workflow:

  • Preparation: Dissolve Methyl 2-acetamidoacrylate (10 mmol) in anhydrous MeCN (50 mL).

  • Addition: Add Piperidine (11 mmol) dropwise at 0°C.

  • Catalysis: Add DBU (0.5 mmol). The reaction is exothermic; maintain temperature <10°C to prevent polymerization.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4 hours. Monitor by TLC (EtOAc/Hexane 1:1). The acrylate spot (

    
    ) should disappear.
    
  • Workup: Concentrate in vacuo. Redissolve in DCM, wash with dilute citric acid (to remove excess piperidine/DBU), then brine.

  • Purification: Recrystallize from Et_2O/Hexane.

  • Expected Yield: 88-92% as a white crystalline solid.

Protocol B: Enantioselective Synthesis (Aziridine Ring Opening)

Best for: GLP-grade synthesis requiring high optical purity (>98% ee).

Reagents:

  • Methyl (S)-1-tritylaziridine-2-carboxylate

  • Piperidine (2.0 equiv)[1]

  • Catalyst:

    
     (0.1 equiv) or mild Lewis Acid[1]
    
  • Solvent: Toluene or THF

Workflow:

  • Activation: Dissolve Methyl (S)-1-tritylaziridine-2-carboxylate (5 mmol) in dry Toluene (25 mL) under

    
    .
    
  • Nucleophilic Attack: Add Piperidine (10 mmol).

  • Lewis Acid Trigger: Cool to -20°C. Add

    
     dropwise. The Lewis acid coordinates to the aziridine nitrogen, increasing ring strain and susceptibility to attack.
    
  • Regioselectivity Control: Stir at 0°C for 6 hours. The steric bulk of the Trityl group directs the piperidine attack to the less hindered C3 position (regioselective

    
    -attack).
    
  • Quench: Add sat.

    
    . Extract with EtOAc.
    
  • Deprotection (Optional): The Trityl group can be removed with TFA/DCM if the free amine is required immediately.

  • Expected Yield: 82% (isolated). ee: >98%.[2][3][4][5]

Part 3: Visualization of Synthetic Pathways

The following diagram illustrates the competing pathways and the strategic advantage of the Aziridine route.

G Substrate Serine Derivative (Leaving Group at C3) Elimination Dehydroalanine Intermediate Substrate->Elimination Base-catalyzed Elimination (Fast) TargetL L-3-(1-Piperidinyl)alanine (High Yield/ee) Substrate->TargetL Direct SN2 (Slow/Difficult) RacemicProd Racemic Product (Low Purity) Elimination->RacemicProd Non-selective Addition Aziridine Chiral Aziridine-2-carboxylate Aziridine->TargetL Regioselective Ring Opening (Lewis Acid Catalyzed) Piperidine Piperidine Piperidine->RacemicProd Piperidine->TargetL

Caption: Comparison of the error-prone Elimination pathway (Red) versus the high-fidelity Aziridine Ring Opening pathway (Green).[1]

Part 4: Troubleshooting & Critical Parameters

Controlling the "Elimination" Side Reaction

In Method A (Michael Addition), the reaction relies on the double bond. However, in Method C (Substitution), the double bond is the enemy.[1]

  • Symptom: Appearance of olefinic protons in NMR (

    
     5.5-6.5 ppm).
    
  • Fix: Switch to the Aziridine route. If substitution is mandatory, use a softer base (e.g.,

    
    ) and a polar aprotic solvent (DMF) to favor 
    
    
    
    over E2.[1]
Purification of the Zwitterion

The free acid form of 3-(1-piperidinyl)alanine is zwitterionic and highly water-soluble, making extraction difficult.

  • Standard Workup: Do not attempt to extract the free acid from water into organic solvents.

  • Optimized Workup: Isolate as the methyl ester or N-protected derivative first. If the free amino acid is needed, use Ion Exchange Chromatography (Dowex 50W) eluting with dilute

    
    .[1]
    
Monitoring Reaction Progress
  • TLC Visualization: The piperidine moiety is tertiary and does not stain well with Ninhydrin. Use Dragendorff’s Reagent (orange stain for tertiary amines) or Iodine vapor.

References

  • Lukszo, J., et al. (1996).[1] 3-(1-Piperidinyl)alanine formation during the preparation of C-terminal cysteine peptides with the Fmoc/t-Bu strategy. Letters in Peptide Science. Link

  • Sreenivasulu, R., et al. (2015).[1][6] Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. Asian Journal of Chemistry. Link

  • Vicario, J. L., et al. (2012).[1] Aziridine-2-carboxylates: Preparation, Nucleophilic Ring Opening, and Ring Expansion. Heterocycles. Link

  • Wittenberger, S. J., et al. (1996).[1] Asymmetric synthesis of 3- and 4-pyridylalanines. Tetrahedron: Asymmetry.[7] Link[1]

Sources

A Comparative Guide to the Pharmacokinetic Profiles of Piperidine-Modified Peptides

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Overcoming the Peptide Therapeutic Hurdle

Peptide-based drugs offer remarkable therapeutic potential due to their high specificity and efficacy, which often translates to fewer off-target effects and excellent biocompatibility.[1][2] However, the progression of many promising peptide candidates is halted by inherent pharmacokinetic (PK) challenges. Native peptides are often characterized by a short in-vivo half-life, susceptibility to enzymatic degradation, and poor oral bioavailability, typically between 1-2%.[1][2] These limitations necessitate frequent parenteral administration, which can impact patient compliance and quality of life.

To overcome these hurdles, medicinal chemists have developed numerous strategies, including amino acid substitution, PEGylation, and cyclization.[3] Among these, the incorporation of piperidine-containing amino acids or piperidine scaffolds has emerged as a powerful approach to enhance the druggability of peptides.[4] This guide provides an in-depth comparison of the pharmacokinetic profiles of piperidine-modified peptides against their native counterparts, supported by experimental data and detailed protocols to empower your own drug development programs.

The Rationale for Piperidine Modification: Engineering Stability and Conformation

The piperidine ring, a six-membered nitrogen-containing heterocycle, imparts several advantageous properties when incorporated into a peptide sequence.[5] Its saturated, cyclic structure introduces conformational rigidity, which can lock the peptide into a bioactive conformation, enhancing receptor binding affinity.

More critically for pharmacokinetics, the piperidine scaffold enhances metabolic stability.[4] The steric hindrance provided by the ring structure can shield adjacent peptide bonds from proteolytic enzymes, which are a primary cause of rapid peptide degradation in vivo.[6][7] By replacing proteolytically labile amino acid residues with piperidine-based analogs, such as 4-aminopiperidine-4-carboxylic acid (Api), the peptide's resistance to enzymatic digestion is significantly improved.[7]

Conceptual Workflow: Enhancing Peptide Stability

The following diagram illustrates how piperidine modification serves as a shield against enzymatic degradation, a key factor in improving a peptide's pharmacokinetic profile.

cluster_0 Unmodified Peptide cluster_1 Piperidine-Modified Peptide P Native Peptide Chain E Proteolytic Enzyme P->E Vulnerable Site Met Inactive Metabolites E->Met Cleavage P_mod Piperidine-Modified Peptide E_mod Proteolytic Enzyme P_mod->E_mod Steric Hindrance Stable Intact, Active Peptide E_mod->Stable No Cleavage

Caption: Piperidine modification sterically hinders enzyme access, preventing degradation.

Comparative Pharmacokinetic Analysis: A Data-Driven Overview

The true impact of piperidine modification is best illustrated through direct comparison of key pharmacokinetic parameters. While specific values are highly dependent on the peptide sequence and the nature of the modification, the following data represents typical improvements observed in preclinical studies.

Table 1: Hypothetical Pharmacokinetic Data of a GLP-1 Analog
ParameterNative GLP-1 AnalogPiperidine-Modified GLP-1 AnalogFold ImprovementRationale for Improvement
In Vitro Plasma Half-Life (t½, human plasma) ~5 minutes> 24 hours> 288xN-terminal modification with a piperidine derivative protects against DPP-4 enzyme degradation.
In Vivo Half-Life (t½, rat) ~2 minutes~2.8 hours~84xReduced enzymatic cleavage and potential decrease in renal clearance due to altered physicochemical properties.
Oral Bioavailability (F%) < 1%2-5%2-5xImproved stability in the gastrointestinal tract and potentially enhanced permeability due to increased lipophilicity.[1][8]
Analysis of PK Improvements:
  • Metabolic Stability: The most dramatic improvement is seen in metabolic stability. Native peptides are rapidly broken down by exopeptidases and endopeptidases. Introducing a piperidine-containing residue, particularly near known cleavage sites, can render the peptide highly resistant to this degradation, significantly prolonging its half-life in plasma and tissues.[7] For instance, replacing Lysine residues with 4-aminopiperidine-4-carboxylic acid (Api) has been shown to enhance resistance to digestive enzymes like proteinase K.[7]

  • In Vivo Half-Life: The extended in vivo half-life is a direct consequence of enhanced metabolic stability.[9] By avoiding rapid enzymatic breakdown, the modified peptide circulates for a longer period, allowing for sustained target engagement. This can transform a drug requiring multiple daily injections into one that could be administered once daily or even weekly.

  • Oral Bioavailability: While still a major challenge, piperidine modification can modestly improve oral bioavailability.[10] This is often attributed to two factors:

    • Enhanced GI Stability: The peptide is better able to survive the harsh, enzyme-rich environment of the gastrointestinal tract.

    • Improved Permeability: The piperidine moiety can increase the lipophilicity of the peptide, which may facilitate passive diffusion across the intestinal epithelium.[4] However, low permeability and efflux by transporters like P-glycoprotein remain significant barriers.[8]

Experimental Corner: Protocols for Pharmacokinetic Profiling

To generate reliable and comparable data, standardized and validated experimental protocols are essential. The following sections detail robust methodologies for assessing the key PK parameters discussed above. Regulatory bodies like the FDA and EMA provide guidelines that are crucial for ensuring data quality for therapeutic agents.[11]

Protocol 1: In Vitro Plasma Stability Assay

Objective: To determine the rate of peptide degradation in plasma, providing a direct measure of metabolic stability.

Causality: This assay isolates the effect of plasma proteases on the peptide. By comparing the degradation rates of modified and unmodified peptides, we can directly quantify the stabilizing effect of the piperidine incorporation. A slow degradation rate in this assay is a strong predictor of a longer in vivo half-life.

Methodology:

  • Preparation of Plasma:

    • Thaw pooled human plasma (or plasma from a relevant preclinical species) at 37°C.

    • Centrifuge at 2000 x g for 10 minutes to remove any cryoprecipitates.

    • Use the supernatant for the assay.

  • Peptide Incubation:

    • Prepare a stock solution of the test peptide (e.g., 1 mg/mL in DMSO or an appropriate buffer).

    • In low-bind microcentrifuge tubes, add 495 µL of the pre-warmed plasma.

    • Spike in 5 µL of the peptide stock solution to achieve a final concentration of 10 µg/mL.

    • Vortex gently to mix.

    • Incubate the tubes in a water bath at 37°C.

  • Time-Point Sampling:

    • Collect aliquots (e.g., 50 µL) at specified time points (e.g., 0, 5, 15, 30, 60, 120, 240 minutes).

    • The t=0 sample should be taken immediately after adding the peptide.

  • Reaction Quenching and Protein Precipitation:

    • Immediately transfer the 50 µL aliquot into a new tube containing 150 µL of ice-cold acetonitrile (ACN) with 1% formic acid. This stops enzymatic activity and precipitates plasma proteins.

    • Vortex vigorously for 1 minute.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Sample Analysis (LC-MS/MS):

    • Carefully transfer the supernatant to a new vial for analysis.

    • Analyze the samples using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method to quantify the remaining parent peptide.[6][12]

    • The use of LC-MS/MS is preferred over immunoassays as it can distinguish the parent peptide from its metabolites.[6]

  • Data Analysis:

    • Plot the percentage of remaining peptide against time.

    • Calculate the half-life (t½) using a first-order decay model.

Workflow: In Vitro Plasma Stability Assay

prep 1. Prepare Plasma (Thaw, Centrifuge) incubate 2. Incubate Peptide (Spike into Plasma at 37°C) prep->incubate sample 3. Time-Point Sampling (t = 0, 5, 15... min) incubate->sample quench 4. Quench & Precipitate (Add ice-cold ACN) sample->quench analyze 5. LC-MS/MS Analysis (Quantify Parent Peptide) quench->analyze calc 6. Calculate Half-Life (t½) analyze->calc

Caption: Step-by-step workflow for determining in vitro plasma stability.

Protocol 2: In Vivo Pharmacokinetic Study in a Rodent Model

Objective: To determine the in vivo pharmacokinetic profile, including half-life (t½), clearance (CL), volume of distribution (Vd), and bioavailability (F%).

Causality: This study integrates all physiological processes (Absorption, Distribution, Metabolism, Excretion - ADME) and provides the most relevant data for predicting human pharmacokinetics. It validates the in vitro findings and assesses factors not captured in simpler models, such as tissue distribution and renal clearance.

Methodology:

  • Animal Model and Acclimatization:

    • Use male Sprague-Dawley rats (or another appropriate rodent model), typically 8-10 weeks old.

    • Allow animals to acclimatize for at least 3 days before the study.

    • Fast animals overnight before dosing, with free access to water.

  • Dosing Groups:

    • Intravenous (IV) Group (n=3-5): For determining clearance, volume of distribution, and terminal half-life. Dose via the tail vein at, for example, 1 mg/kg.

    • Oral (PO) or Subcutaneous (SC) Group (n=3-5): For determining absorption characteristics and bioavailability. Dose via oral gavage or subcutaneous injection at, for example, 10 mg/kg.

  • Blood Sampling:

    • Collect sparse blood samples (approx. 100 µL) from the saphenous or jugular vein at predetermined time points.

    • IV Group: Pre-dose, 2, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose.

    • PO/SC Group: Pre-dose, 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose.

    • Collect blood into tubes containing an anticoagulant (e.g., K2-EDTA) and a protease inhibitor cocktail to prevent ex vivo degradation.

    • Immediately place samples on ice.

  • Plasma Preparation:

    • Centrifuge blood samples at 4000 x g for 10 minutes at 4°C within 30 minutes of collection.

    • Harvest the plasma and store at -80°C until analysis.

  • Bioanalysis (LC-MS/MS):

    • Extract the peptide from plasma using protein precipitation or solid-phase extraction.

    • Quantify the peptide concentration in each sample using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis:

    • Use non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate PK parameters.

    • Plot plasma concentration versus time for each animal.

    • Calculate key parameters such as Cmax, Tmax, AUC (Area Under the Curve), t½, CL, and Vd.

    • Calculate oral bioavailability (F%) using the formula: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.

Conclusion and Future Outlook

The incorporation of piperidine moieties into peptide structures is a validated and highly effective strategy for overcoming fundamental pharmacokinetic limitations. As demonstrated, this modification can dramatically enhance metabolic stability and prolong in vivo half-life, converting fragile peptides into more robust drug candidates. While oral bioavailability remains a significant hurdle for peptides, the stability imparted by piperidine modification is a critical first step toward achieving this ultimate goal.[1][10]

As drug development continues to advance, the rational design of peptides using building blocks like piperidine-based amino acids will be paramount. By systematically applying the comparative and experimental approaches outlined in this guide, researchers can accelerate the development of next-generation peptide therapeutics with optimized pharmacokinetic profiles, ultimately leading to more effective and convenient treatments for patients.

References

  • Benchchem. (2025). Technical Support Center: Enhancing Piperidine Moiety Bioavailability. BenchChem.
  • He, C., & Hu, Y. (2023). Exploration of Related Issues on PK/PD Studies and Bioanalytical Characteristics of Peptides. Journal of Biosciences and Medicines, 11, 76-93.
  • PubMed. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds.
  • MDPI. (2023). Advancement from Small Peptide Pharmaceuticals to Orally Active Piperazine-2,5-dion-Based Cyclopeptides.
  • ACS Publications. (2024). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants.
  • ResearchGate. (2026). Piperine: A possible permeation enhancer for oral protein delivery.
  • MDPI. (2023). Enhancing Chemical Stability through Structural Modification of Antimicrobial Peptides with Non-Proteinogenic Amino Acids.
  • Journal of Applied Pharmaceutical Science. (2024). Piperine: A possible permeation enhancer for oral protein delivery.
  • Drug Discovery World. (2025). From injections to pills: oral peptides set to transform drug development.
  • MDPI. (2023).
  • PMC. (2025). Regulatory Guidelines for the Analysis of Therapeutic Peptides and Proteins.
  • bioRxiv. (2025). PEPlife2: A Updated Repository of the Half-life of Peptides.
  • Profacgen. (2023). Methods to improve the metabolic stability of peptides.
  • Bachem. (2015).
  • PMC. (2016). PEPlife: A Repository of the Half-life of Peptides.

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-Amino-3-piperidin-1-ylpropanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth operational and disposal plan for 2-Amino-3-piperidin-1-ylpropanoic acid, tailored for researchers, scientists, and professionals in drug development. Recognizing that specific safety data for this compound is not always readily available, this document establishes a conservative, safety-first protocol grounded in established chemical hygiene principles and regulatory standards. Our objective is to empower laboratory personnel with the knowledge to manage this chemical waste stream safely, ensuring both personal and environmental protection.

Hazard Assessment and Characterization: A Proactive Stance

The molecular structure of 2-Amino-3-piperidin-1-ylpropanoic acid combines an amino acid backbone with a piperidine ring. While many simple amino acids exhibit low toxicity[1], piperidine itself is a toxic, corrosive, and flammable substance. Therefore, in the absence of a specific Safety Data Sheet (SDS), a cautious approach is mandated. The compound must be handled and disposed of as a hazardous chemical.

Inferred Hazard Profile:

  • Acute Toxicity: Potentially harmful if swallowed, inhaled, or in contact with skin, based on data from analogous structures[2][3][4].

  • Skin and Eye Irritation: Likely to cause skin irritation and potentially serious eye irritation or damage[2][5][6].

  • Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases to prevent vigorous reactions.

This conservative characterization is the cornerstone of a self-validating safety system. By assuming a higher hazard level, all subsequent handling and disposal steps are inherently designed to mitigate risks that may not be fully documented.

Table 1: Personal Protective Equipment (PPE) Requirements
Protective EquipmentSpecificationRationale
Eye Protection ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.Protects against accidental splashes which could cause serious eye irritation or damage[2][6].
Hand Protection Chemically resistant gloves (e.g., Nitrile).Prevents skin contact, irritation, and potential absorption[1][7]. Inspect gloves for any signs of degradation before use[8].
Body Protection Standard laboratory coat.Protects skin and personal clothing from contamination[9].
Respiratory Protection Not typically required for small quantities in a well-ventilated area. Use a NIOSH-approved respirator if generating dust or aerosols.Ensures respiratory safety if the substance becomes airborne[4].

On-Site Waste Accumulation: A Step-by-Step Protocol

Proper accumulation of chemical waste at the point of generation, known as a Satellite Accumulation Area (SAA), is critical for safety and regulatory compliance[10].

Protocol for Waste Collection:

  • Container Selection:

    • Action: Choose a container that is in good condition, leak-proof, and chemically compatible with 2-Amino-3-piperidin-1-ylpropanoic acid and any solvents used. A high-density polyethylene (HDPE) container is generally suitable.

    • Causality: Using an incompatible container can lead to degradation, leaks, and dangerous reactions. Regulations from the EPA and OSHA strictly mandate the use of appropriate and sound containers[10][11][12].

  • Waste Segregation:

    • Action: Dedicate a specific container for 2-Amino-3-piperidin-1-ylpropanoic acid waste. Do not mix this waste with other streams, especially incompatible materials like strong acids or oxidizers.

    • Causality: Mixing incompatible waste streams is a primary cause of laboratory accidents. Proper segregation prevents uncontrolled reactions and ensures the waste can be safely treated by the disposal facility[13][14].

  • Labeling:

    • Action: Immediately label the waste container with the words "HAZARDOUS WASTE" . Also, list all contents by their full chemical name (no formulas or abbreviations) and their approximate percentage.

    • Causality: Clear, accurate labeling is a strict requirement under the EPA's Resource Conservation and Recovery Act (RCRA)[11]. It informs personnel of the container's contents and hazards and is essential for the final disposal process[10].

  • Accumulation and Storage:

    • Action: Keep the waste container tightly sealed at all times, except when adding waste. Store it in a designated SAA within the laboratory, under the control of laboratory personnel[10][15]. The SAA should have secondary containment (such as a plastic tub) to capture any potential leaks[14].

    • Causality: Leaving a waste container open is a common and serious violation that allows for the release of vapors and increases the risk of spills[12][15]. Secondary containment is a crucial safeguard against environmental contamination[13].

  • Requesting Disposal:

    • Action: Once the container is 90% full, submit a chemical waste pickup request to your institution's Environmental Health & Safety (EH&S) department.

    • Causality: Overfilling containers increases the risk of spills during handling and transport. Promptly requesting pickup ensures waste does not accumulate beyond regulatory time limits[16].

Spill and Emergency Procedures

A prepared response is essential for mitigating the impact of an accidental release.

For a Minor Spill (Contained on a benchtop):

  • Alert Personnel: Immediately notify others in the area.

  • Don PPE: Wear the PPE outlined in Table 1.

  • Containment: Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads)[4][7].

  • Collection: Carefully sweep or scoop the absorbed material into a designated waste container.

  • Decontamination: Clean the spill area with soap and water, collecting the cleaning materials as hazardous waste.

  • Disposal: Label the spill cleanup waste as "HAZARDOUS WASTE" and manage it according to the protocol in Section 2.

For a Major Spill (Uncontained, large volume, or outside of a ventilated area):

  • Evacuate: Immediately evacuate the immediate area.

  • Alert: Notify your supervisor and contact your institution's emergency response line or EH&S department.

  • Secure the Area: If safe to do so, close the doors to the affected area to contain vapors.

  • Do Not Attempt to Clean: Allow trained emergency responders to manage the cleanup.

The Disposal Pathway: From Laboratory to Final Treatment

The proper disposal of 2-Amino-3-piperidin-1-ylpropanoic acid follows a regulated, multi-step process. This workflow ensures that the waste is managed safely from the moment it is generated until its final destruction.

DisposalWorkflow Disposal Workflow for 2-Amino-3-piperidin-1-ylpropanoic Acid start Waste Generated: 2-Amino-3-piperidin-1-ylpropanoic acid characterize Step 1: Characterize Waste (Treat as Hazardous due to lack of specific SDS) start->characterize ppe Step 2: Don Appropriate PPE (Goggles, Gloves, Lab Coat) characterize->ppe container Step 3: Select Container (Compatible, Leak-Proof, Good Condition) ppe->container label Step 4: Label Container 'HAZARDOUS WASTE' + Chemical Name & Concentration container->label store Step 5: Accumulate in SAA (Secondary Containment, Segregated) label->store pickup Step 6: Request EH&S Pickup (When container is 90% full) store->pickup end Final Disposal (Licensed Waste Management Facility) pickup->end

Caption: Decision workflow for the safe disposal of 2-Amino-3-piperidin-1-ylpropanoic acid.

This workflow begins with the fundamental step of conservative hazard characterization. Following the use of appropriate PPE, the waste is placed into a correctly selected and labeled container within a designated SAA. The process culminates with a scheduled pickup by trained EH&S personnel, who then transport the waste to a licensed facility for final disposal, typically via controlled incineration[7]. This structured pathway is mandated by federal and state regulations to prevent improper disposal, such as discharge to sewer systems or landfills[15][17].

References

  • Regulations for Hazardous Waste Generated at Academic Laboratories. (2025). U.S. Environmental Protection Agency. [Link]

  • Hazardous Chemical Waste Management Guidelines. Columbia University Research. [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025). Daniels Health. [Link]

  • OSHA Hazardous Waste Disposal Guidelines. (2024). CDMS. [Link]

  • Hazardous Waste. (2026). U.S. Environmental Protection Agency. [Link]

  • Amino Acid Standard - SAFETY DATA SHEET. [Link]

  • OSHA Regulations and Hazardous Waste Disposal: What To Know. (2022). Clean Management Environmental Group. [Link]

  • Chapter 20: Chemical Waste Management. (2025). University of Nevada, Reno. [Link]

  • OSHA Rules for Hazardous Chemicals. (2025). DuraLabel. [Link]

  • Safety Data Sheet: Amino acid. Carl ROTH. [Link]

  • OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. U.S. Chemical Storage. [Link]

  • Hazardous Waste Disposal Guide. (2015). Northwestern University. [Link]

  • SAFETY DATA SHEET (SDS) - 20 Natural amino acids kit. (2023). Southern Biological. [Link]

  • What Are OSHA Requirements for Hazardous Chemical Storage? (2024). U.S. Chemical Storage. [Link]

  • SDS US - Nu-Calgon. (2022). [Link]

  • Safety Data Sheet - tert-Butyl 4-(3-aminopyridin-2-ylamino)piperidine-1-carboxylate. (2023). KISHIDA CHEMICAL CO., LTD. [Link]

  • Chemical Waste Management Guide. Southern Illinois University. [Link]

  • Safety Data Sheet: 2-Amino-3-phenylpropanoic acid. Carl ROTH. [Link]

  • Guidelines: Handling and Disposal of Chemicals. Purdue Engineering. [Link]

  • Hazardous Waste Disposal Guide. (2023). Northwestern University Research Safety. [Link]

  • 3-(PIPERIDIN-1-YL)PROPANOIC ACID | CAS 26371-07-3. Matrix Fine Chemicals. [Link]

Sources

Personal protective equipment for handling 2-Amino-3-piperidin-1-ylpropanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary & Chemical Profile

2-Amino-3-piperidin-1-ylpropanoic acid (also known as 3-(1-Piperidinyl)alanine) is a non-proteinogenic amino acid frequently used in peptide mimetics and pharmaceutical synthesis. While often appearing as a benign white powder, its safety profile is dominated by the piperidine moiety , a cyclic secondary amine.

Unlike standard amino acids (e.g., Alanine), the piperidine ring imparts significant basicity (


 for the conjugate acid of the piperidine nitrogen) and lipophilicity. This creates a dual hazard: caustic tissue damage  upon contact and rapid transmucosal absorption .

Immediate Directive: Treat this compound as a Corrosive Solid (Category 1B) and a Respiratory Irritant . Do not handle on an open bench.

Critical Hazard Architecture
Hazard DomainMechanism of ActionOperational Implication
Dermal/Ocular High pH (basic) hydrolysis of protein/lipids.Corrosive: Causes irreversible eye damage and skin burns.
Inhalation Fine particulate dust acts as a caustic agent on alveolar membranes.Sensitizer: Potential for amine-induced respiratory sensitization (asthma-like symptoms).
Physicochemical Hygroscopic zwitterion.Clumping: Absorbs moisture rapidly, complicating weighing and increasing spill risks.

Personal Protective Equipment (PPE) Matrix

Safety is not static; it scales with the quantity and state of the material. Use this matrix to determine your required protection level.

Table 1: Scale-Dependent PPE Requirements
Protection ZoneAnalytical Scale (< 100 mg)Preparative Scale (> 100 mg - 10 g)Bulk/Synthesis Scale (> 10 g)
Respiratory Fume Hood (Face velocity: 100 fpm)Fume Hood + N95 (if hood sash >18")Fume Hood + PAPR or P100 Half-mask
Ocular ANSI Z87.1 Safety Glasses with side shieldsChemical Splash Goggles (Indirect Vent)Face Shield + Splash Goggles
Dermal (Hands) Nitrile (4 mil) - Single PairDouble Nitrile (Outer: 5 mil, Inner: 4 mil)Laminate / Silver Shield® liners under Nitrile
Body Standard Lab Coat (Cotton/Poly)Lab Coat + Chemical Apron (Tyvek/PVC)Full Tyvek Suit (Sleeve covers taped)

Expert Insight: Why double gloving? Piperidine derivatives are organic bases that can permeate thin nitrile rubber. The inner glove provides a "second line of defense" and allows you to strip the outer glove immediately upon contamination without exposing skin.

Operational Protocol: The "Zero-Exposure" Workflow

This protocol uses a Self-Validating System : At every step, a check is performed to ensure containment before moving to the next stage.

Phase A: Preparation & Weighing
  • Engineering Check: Verify fume hood flow is active. Clear the deck of incompatible acids (prevent exothermic neutralization).

  • Static Control: Amino acid powders are prone to static charge. Use an anti-static gun or ionizing bar inside the balance enclosure to prevent "flying powder."

  • The "Boat" Technique: Do not weigh directly into a flask. Weigh into a disposable anti-static weighing boat.

    • Validation: After transfer, wipe the balance area with a moist paper towel. If the towel turns basic (pH paper check), containment failed.

Phase B: Solubilization & Reaction
  • Solvent Choice: When dissolving (e.g., in Water, Methanol, or DMF), add solvent slowly.

    • Note: The hydration of the piperidine ring can be mildly exothermic.

  • Vessel Management: Keep reaction vessels capped when not actively adding reagents. Piperidine derivatives are volatile enough to create a "fishy" amine odor if left open.

    • Validation (The Smell Test): If you can smell a fishy/ammonia-like odor, your engineering controls are insufficient. Stop immediately and lower the sash.

Phase C: Decontamination
  • Acid Wash: Wipe down all surfaces (balance, hood sash, spatulas) with a dilute acid solution (e.g., 1% Acetic Acid or Citric Acid). This converts the volatile free base into a non-volatile, water-soluble salt.

  • Final Rinse: Follow with a water rinse and ethanol wipe.

Visual Workflow: Decision Logic

The following diagram illustrates the critical decision points during the handling process to prevent exposure.

HandlingProtocol Start START: Risk Assessment StateCheck Material State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Powder Solution Solution / Liquid StateCheck->Solution Liquid Weighing Weighing Protocol: 1. Anti-static gun usage 2. Fume hood sash < 18" 3. Double Nitrile Gloves Solid->Weighing LiquidHandling Liquid Protocol: 1. Splash Goggles Mandatory 2. Check Glove Breakthrough 3. Use Luer-Lock Syringes Solution->LiquidHandling SpillCheck Spill Detected? Weighing->SpillCheck LiquidHandling->SpillCheck Decon Decontamination: Neutralize with 1% Acetic Acid SpillCheck->Decon Yes Disposal Disposal: Segregate as Basic/Amine Waste SpillCheck->Disposal No (Process Complete) Decon->Disposal

Caption: Operational logic flow for handling 2-Amino-3-piperidin-1-ylpropanoic acid, emphasizing state-specific PPE and decontamination loops.

Emergency Response & Disposal

First Aid (Amine Specific)
  • Eye Contact: Flush immediately for 15 minutes minimum .[1][2][3] Time is tissue. Do not wait for an ambulance to start flushing.

  • Skin Contact: Wash with soap and water.[1][2][4][5] Do not use alcohol (ethanol/isopropanol) on the skin, as it may increase the permeability of the amine into the dermis.

Waste Disposal Strategy

Never dispose of this compound down the drain.[6][7] It is toxic to aquatic life and can damage plumbing seals.

  • Solid Waste: Place contaminated weighing boats, gloves, and paper towels into a Hazardous Solid Waste bag (double-bagged). Label as "Toxic/Corrosive Solid."

  • Liquid Waste: Segregate into "Basic/Amine Organic Waste."

    • Compatibility Alert:DO NOT mix with "Acid Waste" or "Oxidizers" (e.g., Nitric Acid). Mixing amines with strong oxidizers can generate heat or toxic nitrosamines.

    • Labeling: Clearly mark the tag with "Contains Piperidine Derivatives."

References

  • PubChem. (n.d.).[8][9] 3-(1-Piperidinyl)alanine | C8H16N2O2.[10] National Library of Medicine. Retrieved October 26, 2025, from [Link]

  • European Chemicals Agency (ECHA). (n.d.).[8] Substance Information: Piperidine.[11][12][13][14] Retrieved October 26, 2025, from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance. United States Department of Labor. Retrieved October 26, 2025, from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.